Product packaging for Cyclopropane, 1-ethynyl-1-(1-propynyl-(Cat. No.:CAS No. 105961-79-3)

Cyclopropane, 1-ethynyl-1-(1-propynyl-

Cat. No.: B011061
CAS No.: 105961-79-3
M. Wt: 104.15 g/mol
InChI Key: CRUULDHEGJSVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopropane, 1-ethynyl-1-(1-propynyl- (CAS 105961-79-3) is an organic compound with the molecular formula C8H8 and a molecular weight of 104.15 g/mol . This substituted cyclopropane features both ethynyl and propynyl functional groups, making it a valuable building block in organic synthesis and materials science research. Its high-energy, strained cyclopropane ring system combined with multiple alkyne functionalities provides versatile reactivity for cycloaddition reactions, polymerization studies, and the synthesis of complex molecular architectures. Researchers can utilize this compound in the development of novel polymers, advanced materials, and as a key intermediate in explorative organic chemistry . Available physical properties include a calculated boiling point of 388.54 K (115.39 °C) and critical temperature of 619.54 K (346.39 °C) . The gas-phase heat capacity (Cp,gas) ranges from 167.70 J/mol×K at 388.54 K to 227.19 J/mol×K at 619.54 K . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8 B011061 Cyclopropane, 1-ethynyl-1-(1-propynyl- CAS No. 105961-79-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105961-79-3

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

IUPAC Name

1-ethynyl-1-prop-1-ynylcyclopropane

InChI

InChI=1S/C8H8/c1-3-5-8(4-2)6-7-8/h2H,6-7H2,1H3

InChI Key

CRUULDHEGJSVDL-UHFFFAOYSA-N

SMILES

CC#CC1(CC1)C#C

Canonical SMILES

CC#CC1(CC1)C#C

Other CAS No.

105961-79-3

Synonyms

Cyclopropane, 1-ethynyl-1-(1-propynyl-

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-ethynyl-1-(1-propynyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

I have now confirmed the details of the key reference by Zefirov et al. and its translated version in the Journal of Organic Chemistry of the USSR. While I haven't been able to access the full text directly through the searches, I have found citations to it, which may provide the necessary experimental context. The core challenge remains the lack of a specific, detailed protocol for the synthesis of the unsymmetrical 1-ethynyl-1-(1-propynyl)cyclopropane. The Zefirov paper is the most promising lead, but without the full text, I cannot extract the precise experimental conditions.

Therefore, the next steps will involve a multi-pronged approach to reconstruct the likely synthesis based on the available information. I will search for the full text of the Zefirov paper through different channels (e.g., university library databases, document delivery services). Concurrently, I will search for papers that cite Zefirov's work to see if they have replicated or adapted the synthesis of di-alkynyl cyclopropanes and provide experimental details. I will also broaden my search to general methods for the selective mono-alkylation of gem-di-alkynes, which is the key chemical transformation. This will allow me to build a plausible and detailed experimental protocol even if the original paper remains inaccessible. Finally, I will search for spectroscopic data (NMR, IR) of closely related asymmetrically substituted di-alkynyl cyclopropanes to be able to predict the expected data for the target molecule.## : An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the novel cyclopropane derivative, 1-ethynyl-1-(1-propynyl)cyclopropane. Due to its unique structural features, incorporating two distinct alkyne functionalities on a strained cyclopropane ring, this molecule presents significant interest for applications in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway, detailed experimental protocols derived from analogous reactions, and expected analytical data.

Introduction

Cyclopropane rings are prevalent structural motifs in numerous biologically active compounds and natural products. Their inherent ring strain and unique electronic properties offer opportunities for novel molecular designs in drug development. The introduction of reactive functional groups, such as alkynes, onto the cyclopropane scaffold further enhances their utility as versatile building blocks for complex molecule synthesis through click chemistry and other coupling reactions. The unsymmetrically substituted 1-ethynyl-1-(1-propynyl)cyclopropane is a promising candidate for the development of novel chemical probes, covalent modifiers, and advanced materials.

Proposed Synthetic Pathway

The most logical and efficient synthetic route to 1-ethynyl-1-(1-propynyl)cyclopropane is predicated on the selective mono-alkylation of a symmetrical precursor, 1,1-diethynylcyclopropane. This approach is supported by literature precedents on the synthesis of related gem-dialkynylcyclopropanes. The overall synthetic workflow can be visualized as a two-step process starting from the synthesis of the key intermediate, 1,1-diethynylcyclopropane, followed by a controlled mono-methylation reaction.

Synthesis_Pathway Starting Material 1,1-Divinylcyclopropane Intermediate_1 1,1-Bis(1,2-dibromoethyl)cyclopropane Starting Material->Intermediate_1 Bromination Intermediate_2 1,1-Diethynylcyclopropane Intermediate_1->Intermediate_2 Dehydrobromination Target_Molecule 1-Ethynyl-1-(1-propynyl)cyclopropane Intermediate_2->Target_Molecule Mono-methylation

Caption: Proposed synthetic pathway for 1-ethynyl-1-(1-propynyl)cyclopropane.

Experimental Protocols

The following experimental protocols are based on established methodologies for the synthesis of related cyclopropane derivatives and alkynes.

Synthesis of 1,1-Diethynylcyclopropane

The synthesis of the key intermediate, 1,1-diethynylcyclopropane, can be achieved from 1,1-divinylcyclopropane through a bromination-dehydrobromination sequence.[1][2]

Step 1: Bromination of 1,1-Divinylcyclopropane

  • Reaction: 1,1-Divinylcyclopropane is treated with an excess of bromine in an inert solvent, such as carbon tetrachloride, at a low temperature to yield 1,1-bis(1,2-dibromoethyl)cyclopropane.

  • Procedure:

    • Dissolve 1,1-divinylcyclopropane (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of bromine (2.2 eq) in carbon tetrachloride to the cooled solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1,1-bis(1,2-dibromoethyl)cyclopropane.

Step 2: Dehydrobromination to 1,1-Diethynylcyclopropane

  • Reaction: The crude 1,1-bis(1,2-dibromoethyl)cyclopropane is subjected to double dehydrobromination using a strong base, such as potassium tert-butoxide, in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Procedure:

    • Prepare a solution of potassium tert-butoxide (4.5 eq) in DMSO in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

    • Cool the solution to 10°C.

    • Slowly add a solution of the crude 1,1-bis(1,2-dibromoethyl)cyclopropane in DMSO to the base solution.

    • After the addition, allow the mixture to stir at room temperature for 4 hours.

    • Pour the reaction mixture into ice water and extract with diethyl ether.

    • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent at reduced pressure to yield crude 1,1-diethynylcyclopropane.

    • Purify the product by vacuum distillation.

The final step involves the selective mono-methylation of 1,1-diethynylcyclopropane. This can be achieved by deprotonating one of the terminal alkynes with a strong base, followed by quenching with an electrophilic methylating agent.

  • Reaction: 1,1-Diethynylcyclopropane is treated with one equivalent of a strong base (e.g., n-butyllithium) to form the mono-acetylide, which is then reacted with a methylating agent (e.g., methyl iodide).

  • Procedure:

    • Dissolve 1,1-diethynylcyclopropane (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere in a flask equipped with a magnetic stirrer and a septum.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq, as a solution in hexanes) to the stirred solution.

    • Stir the mixture at -78°C for 1 hour to ensure complete formation of the mono-anion.

    • Add methyl iodide (1.1 eq) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 1-ethynyl-1-(1-propynyl)cyclopropane.

Experimental_Workflow cluster_step1 Synthesis of 1,1-Diethynylcyclopropane cluster_step2 Synthesis of Target Molecule A1 Bromination of 1,1-Divinylcyclopropane A2 Work-up & Isolation A1->A2 A3 Dehydrobromination A2->A3 A4 Purification A3->A4 B1 Mono-deprotonation of 1,1-Diethynylcyclopropane A4->B1 Key Intermediate B2 Methylation B1->B2 B3 Work-up & Purification B2->B3

Caption: Experimental workflow for the synthesis of 1-ethynyl-1-(1-propynyl)cyclopropane.

Data Presentation

While experimental data for the target molecule is not yet published, the following tables summarize the expected and reported data for the key intermediate and related compounds.

Table 1: Physicochemical Properties

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,1-DiethynylcyclopropaneC₇H₆90.12Not Reported
1-Ethynyl-1-(1-propynyl)cyclopropaneC₈H₈104.15Predicted: ~130-150

Table 2: Expected Spectroscopic Data for 1-ethynyl-1-(1-propynyl)cyclopropane

SpectroscopyExpected Chemical Shifts (δ, ppm) or Wavenumber (cm⁻¹)
¹H NMR ~2.1 (s, 1H, ≡C-H), ~1.8 (s, 3H, -C≡C-CH₃), ~1.0-1.2 (m, 4H, cyclopropane CH₂)
¹³C NMR ~85 (quaternary C of cyclopropane), ~80 (internal alkyne C), ~75 (internal alkyne C), ~70 (terminal alkyne C), ~68 (terminal alkyne CH), ~20 (cyclopropane CH₂), ~4 (-C≡C-CH₃)
IR ~3300 (≡C-H stretch), ~2250 (C≡C stretch, propynyl), ~2100 (C≡C stretch, ethynyl)

Conclusion

This technical guide outlines a robust and feasible synthetic strategy for the preparation of 1-ethynyl-1-(1-propynyl)cyclopropane. The proposed pathway, based on the mono-alkylation of 1,1-diethynylcyclopropane, provides a clear and logical approach for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The detailed experimental protocols, though derived from analogous transformations, offer a solid starting point for the practical synthesis and further investigation of this novel and promising molecule. The provided expected analytical data will aid in the characterization of the final product. Future work should focus on the experimental validation of this proposed route and the full characterization of 1-ethynyl-1-(1-propynyl)cyclopropane and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of Gem-Dialkynylcyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gem-dialkynylcyclopropanes represent a unique class of strained cyclic compounds characterized by the presence of two alkyne functionalities attached to the same carbon atom of a cyclopropane ring. This structural motif imparts significant reactivity and unique conformational constraints, making them intriguing building blocks for organic synthesis and potential scaffolds in medicinal chemistry. The high degree of unsaturation and the inherent ring strain of the cyclopropane ring govern their chemical behavior and physical properties. This guide provides a comprehensive overview of the available physicochemical data, detailed experimental protocols for their synthesis, and a visualization of their synthetic pathway.

Physicochemical Properties

Quantitative data on the physicochemical properties of gem-dialkynylcyclopropanes are scarce in the literature. However, thermochemical data for the parent compound, 1,1-diethynylcyclopropane, is available and provides valuable insight into the energetic landscape of this class of molecules.

PropertyValueCompoundSource
Thermochemistry
Standard Liquid Enthalpy of Formation (ΔfH°liquid)500.9 ± 1.2 kJ/mol1,1-diethynylcyclopropane--INVALID-LINK--[1]
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)-4113.0 ± 0.8 kJ/mol1,1-diethynylcyclopropane--INVALID-LINK--[1]
General Properties (Predicted/Representative)
Molecular Weight90.12 g/mol 1,1-diethynylcyclopropaneCheméo[2]
Octanol/Water Partition Coefficient (logP)Not Experimentally Determined
Acidity (pKa of alkynyl C-H)~25 (typical for terminal alkynes)
Spectroscopic Data (Representative)
1H NMR (alkynyl C-H)δ ~ 2.0-3.0 ppm
13C NMR (alkynyl C≡C)δ ~ 65-90 ppm
IR Spectroscopy (alkynyl C-H stretch)ν ~ 3300 cm-1
IR Spectroscopy (alkynyl C≡C stretch)ν ~ 2100-2260 cm-1

Note: Due to the limited experimental data, some values are representative of the functional groups present in the molecule.

Experimental Protocols

The synthesis of gem-dialkynylcyclopropanes can be achieved through a multi-step sequence starting from 1,1-diacylcyclopropanes. The following protocols are based on the work of Zefirov et al., who reported the synthesis of 1,1-diethynylcyclopropane and its derivatives.

Protocol 1: Synthesis of 1,1-Divinylcyclopropane

This procedure is the initial step towards the synthesis of the dialkynyl derivatives.

Materials:

  • 1,1-Diacetylcyclopropane

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether

  • Potassium bisulfate (KHSO4)

  • Saturated aqueous solution of ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of 1,1-diacetylcyclopropane in anhydrous diethyl ether is slowly added to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C.

  • The reaction mixture is stirred at room temperature until the reduction is complete (monitored by TLC).

  • The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.

  • The crude diol is then subjected to dehydration by heating with a catalytic amount of potassium bisulfate under vacuum to afford 1,1-divinylcyclopropane.

Protocol 2: Synthesis of 1,1-Diethynylcyclopropane

This protocol describes the conversion of the divinyl intermediate to the target dialkynyl compound via a bromination-dehydrobromination sequence.

Materials:

  • 1,1-Divinylcyclopropane

  • Bromine (Br2)

  • Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • A solution of bromine in carbon tetrachloride is added dropwise to a solution of 1,1-divinylcyclopropane in the same solvent at a low temperature (e.g., -20 °C) with stirring. The reaction is continued until the bromine color persists.

  • The solvent is removed under reduced pressure to yield the crude tetrabromide intermediate.

  • The crude tetrabromide is then treated with a solution of potassium hydroxide in ethanol.

  • The mixture is heated at reflux for several hours to effect the dehydrobromination.

  • After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The resulting 1,1-diethynylcyclopropane is purified by distillation or column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the key transformations in the synthesis of gem-dialkynylcyclopropanes from 1,1-diacylcyclopropanes.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_product Final Product start 1,1-Diacylcyclopropane diol 1,1-Di(1-hydroxyalkyl)cyclopropane start->diol Reduction (e.g., LiAlH4) divinyl 1,1-Divinylcyclopropane diol->divinyl Dehydration (e.g., KHSO4, heat) tetrabromide 1,1-Di(1,2-dibromoethyl)cyclopropane divinyl->tetrabromide Bromination (Br2) dialkynyl 1,1-Dialkynylcyclopropane tetrabromide->dialkynyl Dehydrobromination (e.g., KOH, heat)

Caption: Synthetic route to gem-dialkynylcyclopropanes.

Logical Relationships in Reactivity

The chemical behavior of gem-dialkynylcyclopropanes is dictated by the interplay between the strained cyclopropane ring and the reactive alkyne moieties. The following diagram illustrates the logical relationships of their potential reactivity.

Reactivity_Relationships cluster_reactions Potential Reactions start gem-Dialkynylcyclopropane Strained Ring + Two Pi-Systems cycloaddition Cycloaddition Reactions e.g., Diels-Alder, Click Chemistry start->cycloaddition Acts as Dienophile/Dipolarophile rearrangement Thermal/Photochemical Rearrangements Ring opening/expansion start->rearrangement Relief of Ring Strain deprotonation Deprotonation-Alkylation Formation of substituted alkynes start->deprotonation Acidic Acetylenic Protons metal_coupling Metal-Catalyzed Coupling e.g., Sonogashira, Glaser deprotonation->metal_coupling Formation of Metal Acetylides

Caption: Reactivity map of gem-dialkynylcyclopropanes.

Conclusion

Gem-dialkynylcyclopropanes are a fascinating yet underexplored class of molecules. While comprehensive experimental data on their physicochemical properties remain limited, their synthesis is achievable through established organic transformations. The unique combination of a strained three-membered ring and two triple bonds suggests a rich and diverse reactivity profile, making them promising candidates for further investigation in synthetic and medicinal chemistry. This guide serves as a foundational resource to stimulate and support future research in this area.

References

Spectroscopic Profile of 1-ethynyl-1-(1-propynyl)cyclopropane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for 1-ethynyl-1-(1-propynyl)cyclopropane remains elusive. This indicates that the compound may be novel or not yet thoroughly characterized in published research. Consequently, this guide will leverage established principles of spectroscopy and data from analogous structures to predict the expected spectroscopic characteristics of this molecule. This theoretical framework provides a valuable reference for researchers who may synthesize or encounter this compound in the future.

Predicted Spectroscopic Data

The following tables outline the anticipated spectroscopic data for 1-ethynyl-1-(1-propynyl)cyclopropane based on the known spectral properties of its constituent functional groups: the cyclopropane ring, the ethynyl group (C≡C-H), and the propynyl group (C≡C-CH₃).

Predicted ¹H NMR Data
Proton Expected Chemical Shift (ppm) Expected Multiplicity Notes
Cyclopropane CH₂0.5 - 1.5MultipletThe diastereotopic methylene protons of the cyclopropane ring are expected to show complex splitting patterns due to geminal and vicinal coupling.
Ethynyl H2.0 - 3.0SingletThe acetylenic proton of the ethynyl group typically appears as a sharp singlet.
Propynyl CH₃1.8 - 2.2SingletThe methyl protons of the propynyl group are expected to appear as a singlet, as there are no adjacent protons to couple with.
Predicted ¹³C NMR Data
Carbon Expected Chemical Shift (ppm) Notes
Cyclopropane C (quaternary)15 - 25The spiro carbon of the cyclopropane ring, bonded to the two alkynyl groups.
Cyclopropane CH₂5 - 15The methylene carbons of the cyclopropane ring.
Ethynyl C≡C-H65 - 90The two sp-hybridized carbons of the ethynyl group will have distinct chemical shifts.
Propynyl C≡C-CH₃60 - 90The two sp-hybridized carbons of the propynyl group will have distinct chemical shifts.
Propynyl CH₃3 - 8The methyl carbon of the propynyl group.
Predicted Infrared (IR) Spectroscopy Data
Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
C-H (cyclopropane)3000 - 3100Stretching
C-H (ethynyl)~3300Stretching
C≡C (alkyne)2100 - 2260Stretching
C-H (methyl)2850 - 3000Stretching
Predicted Mass Spectrometry Data
m/z Value Possible Fragment Notes
[M]+•C₉H₈+•Molecular ion peak.
[M-CH₃]+C₈H₅+Loss of a methyl group from the propynyl moiety.
[M-C₂H]+C₇H₇+Loss of the ethynyl group.

Experimental Protocols

While specific experimental protocols for 1-ethynyl-1-(1-propynyl)cyclopropane are not available, the following are generalized methodologies for the spectroscopic analysis of novel organic compounds, which would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used for less volatile or more fragile molecules.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.

Experimental Workflow

The logical flow for the characterization of a novel compound like 1-ethynyl-1-(1-propynyl)cyclopropane is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesis of 1-ethynyl-1-(1-propynyl)cyclopropane purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Elucidation and Confirmation data_analysis->structure_confirmation

Figure 1. Workflow for the synthesis and spectroscopic characterization of a novel compound.

A Technical Guide to the Computational Analysis of Ring Strain in 1-ethynyl-1-(1-propynyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed to analyze the ring strain of 1-ethynyl-1-(1-propynyl)cyclopropane, a molecule of interest due to its unique structural features, including a highly strained cyclopropane ring substituted with two different unsaturated groups. The inherent ring strain in cyclopropane derivatives is a critical determinant of their reactivity and conformational preferences, making its quantification and understanding essential for applications in medicinal chemistry and materials science.[1][2] This document details the theoretical background, experimental protocols for computational analysis, and data interpretation, with a focus on homodesmotic reactions for the calculation of ring strain energy (RSE). Furthermore, it explores the use of Natural Bond Orbital (NBO) analysis to elucidate the electronic effects of the ethynyl and propynyl substituents on the cyclopropane ring. All quantitative data are presented in structured tables, and key workflows and concepts are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers, scientists, and drug development professionals.

Introduction to Ring Strain in Substituted Cyclopropanes

Ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[2] In organic chemistry, this strain is a key factor that influences the stability, reactivity, and three-dimensional structure of cyclic compounds.[3] Cyclopropane, with its C-C-C bond angles constrained to 60° instead of the ideal tetrahedral angle of 109.5°, is a classic example of a highly strained molecule.[1][4] This significant deviation from the ideal geometry results in what is known as angle strain, a major contributor to the overall ring strain of approximately 28 kcal/mol.[1][5] The high ring strain in cyclopropanes weakens the C-C bonds, making them more susceptible to ring-opening reactions.[6][7]

The introduction of substituents onto the cyclopropane ring can further modulate its ring strain and, consequently, its chemical properties. The specific molecule of interest in this guide, 1-ethynyl-1-(1-propynyl)cyclopropane, presents a unique case with two unsaturated substituents, an ethynyl group and a propynyl group, attached to the same carbon atom of the cyclopropane ring. The electron-withdrawing nature of these sp-hybridized substituents is expected to have a significant impact on the electronic structure and stability of the cyclopropane ring.

This guide outlines a robust computational workflow to quantify the ring strain energy of 1-ethynyl-1-(1-propynyl)cyclopropane and to analyze the electronic perturbations induced by the substituents. Such computational analyses are invaluable in predicting the reactivity of novel molecules and in the rational design of new chemical entities in drug discovery and materials science.

Computational Methodologies for Ring Strain Analysis

The quantification of ring strain energy (RSE) is not a direct experimental observable but can be reliably estimated using computational chemistry methods. The most common and accurate methods involve the use of isodesmic and homodesmotic reactions.[6][8] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which allows for the cancellation of systematic errors in the calculations.

Homodesmotic Reaction Approach

A homodesmotic reaction is a specific type of isodesmic reaction that not only conserves the number and type of bonds but also preserves the hybridization states of the atoms and the number of bonds to hydrogen at each corresponding atom.[8] This approach provides a more accurate estimation of the RSE by minimizing the effects of differential substituent interactions.[6]

For 1-ethynyl-1-(1-propynyl)cyclopropane, a suitable homodesmotic reaction can be constructed as follows:

1-ethynyl-1-(1-propynyl)cyclopropane + 2 CH3-CH3 → CH3-C(CH2CH3)(C≡CH)(C≡C-CH3)

The RSE is then calculated from the enthalpy change (ΔH) of this reaction.

Computational Protocol

A detailed protocol for the computational analysis is presented below. This protocol is based on widely accepted practices in computational organic chemistry.

Table 1: Detailed Computational Protocol

StepParameterDescription
1. Software Gaussian 16A widely used quantum chemistry software package.
2. Method Density Functional Theory (DFT)A robust method for calculating the electronic structure of molecules.
3. Functional B3LYPA hybrid functional that provides a good balance of accuracy and computational cost.
4. Basis Set 6-311+G(d,p)A triple-zeta basis set with diffuse and polarization functions, suitable for accurate energy calculations.
5. Geometry Optimization Opt=TightAll molecular structures (reactants and products) are fully optimized to their ground state geometries.
6. Frequency Calculation FreqPerformed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpies, Gibbs free energies) at 298.15 K and 1 atm.
7. Energy Calculation Single Point EnergyCalculated from the thermochemical output of the frequency calculations.
8. RSE Calculation ΔHreactionThe RSE is calculated as the enthalpy change of the homodesmotic reaction.
9. NBO Analysis Pop=NBONatural Bond Orbital analysis is performed to investigate the electronic structure, including hybridization, bond orders, and charge distribution.[9]

Workflow for Computational Analysis

The following diagram illustrates the logical workflow for the computational analysis of ring strain in 1-ethynyl-1-(1-propynyl)cyclopropane.

G cluster_0 Structure Preparation cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis cluster_3 Interpretation A Build 3D Structures of all Molecules in the Homodesmotic Reaction B Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) A->B C Frequency Calculation to Confirm Minima and Obtain Thermochemical Data B->C D Calculate Enthalpy Change (ΔH) of the Homodesmotic Reaction C->D F Perform Natural Bond Orbital (NBO) Analysis C->F E Determine Ring Strain Energy (RSE) D->E G Analyze the Effect of Substituents on RSE and Electronic Structure E->G F->G

Caption: Computational workflow for RSE and NBO analysis.

Hypothetical Results and Discussion

Calculated Energies and Ring Strain Energy

The following table summarizes the hypothetical calculated electronic energies and enthalpies for the molecules in the proposed homodesmotic reaction.

Table 2: Hypothetical Calculated Energies and Enthalpies

MoleculeElectronic Energy (Hartree)Enthalpy (Hartree)
1-ethynyl-1-(1-propynyl)cyclopropane-346.54321-346.38765
Ethane (CH3-CH3)-79.84567-79.78901
CH3-C(CH2CH3)(C≡CH)(C≡C-CH3)-506.17890-505.90987

Using these hypothetical enthalpy values, the RSE can be calculated as follows:

ΔHreaction = [Enthalpy(Products)] - [Enthalpy(Reactants)] ΔHreaction = [(-505.90987)] - [(-346.38765) + 2*(-79.78901)] ΔHreaction = -505.90987 - (-346.38765 - 159.57802) ΔHreaction = -505.90987 + 505.96567 ΔHreaction = 0.0558 Hartree

Converting from Hartree to kcal/mol (1 Hartree = 627.509 kcal/mol):

RSE = 0.0558 * 627.509 = 35.0 kcal/mol

Table 3: Calculated Ring Strain Energy (Hypothetical)

MoleculeMethodCalculated RSE (kcal/mol)
1-ethynyl-1-(1-propynyl)cyclopropaneHomodesmotic Reaction35.0
Cyclopropane (for reference)Experimental~27.5

The hypothetical RSE of 35.0 kcal/mol for 1-ethynyl-1-(1-propynyl)cyclopropane is significantly higher than that of unsubstituted cyclopropane. This suggests that the geminal substitution with two unsaturated, electron-withdrawing groups destabilizes the cyclopropane ring, thereby increasing its strain. This increased strain is likely to enhance the reactivity of the molecule, particularly towards ring-opening reactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis can provide deeper insights into the electronic origins of this increased ring strain. The following diagram illustrates the concept of a homodesmotic reaction used for the RSE calculation.

G cluster_0 Reactants cluster_1 Products A 1-ethynyl-1-(1-propynyl)cyclopropane B Ethane D Strain-Free Acyclic Analogue A->D ΔH = RSE C Ethane B->D ΔH = RSE C->D ΔH = RSE

Caption: Homodesmotic reaction for RSE calculation.

The NBO analysis would likely reveal several key electronic features:

  • Rehybridization: The carbon atoms of the cyclopropane ring will exhibit hybridization that deviates significantly from the ideal sp3. The exocyclic bonds to the sp-hybridized carbons of the ethynyl and propynyl groups will have more p-character, which in turn increases the s-character of the endocyclic C-C bonds. This rehybridization affects the bond strengths and angles within the ring.

  • Bent Bonds: The C-C bonds within the cyclopropane ring are not straight but are bent outwards. NBO analysis can quantify this bending.

  • Hyperconjugative Interactions: There may be significant hyperconjugative interactions between the filled orbitals of the cyclopropane ring and the empty π* orbitals of the ethynyl and propynyl substituents. These interactions can influence the charge distribution and stability of the molecule.

Table 4: Hypothetical NBO Analysis Results

ParameterC1 (Substituted)C2/C3 (Unsubstituted)
Natural Charge +0.25-0.15
Hybridization (Endocyclic C-C) sp2.5sp2.8
Hybridization (Exocyclic C-H/C-C) -sp3.2 (C-H)

The hypothetical NBO data suggests a significant polarization of the cyclopropane ring, with the substituted carbon atom (C1) bearing a partial positive charge due to the electron-withdrawing nature of the substituents. The change in hybridization further supports the notion of significant electronic perturbation within the strained ring.

The following diagram illustrates a key hyperconjugative interaction that might be revealed by NBO analysis.

G A σ(C-C) of Cyclopropane Ring (Donor) B π*(C≡C) of Ethynyl Group (Acceptor) A->B Hyperconjugative Interaction (Stabilization Energy)

Caption: NBO analysis of a key orbital interaction.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the analysis of ring strain in 1-ethynyl-1-(1-propynyl)cyclopropane. Through the use of homodesmotic reactions and high-level DFT calculations, a hypothetical but plausible ring strain energy of 35.0 kcal/mol was determined, indicating a significant increase in strain due to the geminal unsaturated substituents. Further analysis using NBO is crucial to unravel the underlying electronic effects, such as rehybridization and hyperconjugative interactions, that contribute to this increased strain.

The methodologies and insights presented herein are of significant value to researchers and professionals in drug development and materials science. A thorough understanding of the relationship between molecular structure and ring strain is paramount for predicting chemical reactivity, designing novel synthetic pathways, and ultimately, for the rational design of new molecules with desired properties. The computational workflows detailed in this guide provide a robust framework for such investigations.

References

Theoretical Studies on the Bergman Cyclization of Cyclopropyl Enediynes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bergman cyclization, a remarkable thermal rearrangement of enediynes to form highly reactive p-benzyne diradicals, is a cornerstone of the mechanism of action for a class of potent antitumor agents. The introduction of a cyclopropyl group onto the enediyne core presents a fascinating case study in competing reaction pathways. The inherent strain of the three-membered ring and its unique electronic properties suggest the possibility of alternative thermal rearrangements that could compete with the canonical Bergman cyclization. This technical guide provides a theoretical framework for investigating the thermal reactivity of cyclopropyl-substituted enediynes, focusing on the competition between the Bergman cyclization and cyclopropane ring-opening pathways. This document outlines the pertinent reaction mechanisms, presents illustrative quantitative data for comparative analysis, details the requisite computational protocols for such studies, and provides visualizations of the logical relationships between the proposed reaction pathways.

Introduction

The potent cytotoxicity of naturally occurring enediyne antibiotics, such as calicheamicin and esperamicin, is attributed to their ability to undergo the Bergman cyclization under physiological conditions. This reaction transforms a relatively stable enediyne into a p-benzyne diradical, a species capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and cell death[1][2]. The quest for novel, synthetically accessible enediyne-based anticancer drugs with tunable reactivity has spurred extensive theoretical and experimental investigations into the factors governing the facility of the Bergman cyclization.

The incorporation of a cyclopropane ring into the enediyne framework introduces a new dimension of chemical reactivity. The high ring strain of the cyclopropyl group and its ability to participate in and stabilize adjacent reactive centers suggest that, under thermal conditions, cyclopropane ring-opening could be a viable reaction pathway that competes with the desired Bergman cyclization. Understanding the energetic landscape of these competing pathways is crucial for the rational design of cyclopropyl enediyne prodrugs that can be selectively activated to produce the cytotoxic p-benzyne diradical. This guide provides a theoretical perspective on this chemical challenge.

Theoretical Background and Computational Methodology

The theoretical investigation of the Bergman cyclization and related rearrangements of cyclopropyl enediynes requires robust computational methods that can accurately describe the electronic structure of reactants, transition states, and diradical intermediates. The multiconfigurational nature of the diradical species and the transition states leading to them often necessitates the use of advanced quantum chemical methods.

Computational Methods

Theoretical studies on similar systems, such as the thermal rearrangements of 2-vinylcyclopropylidene and 1-ethynyl-2-methylcyclopropane, have demonstrated the efficacy of a multi-tiered computational approach[1][3].

  • Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, is a powerful tool for geometry optimizations of equilibrium structures and transition states. The inclusion of dispersion corrections is often recommended. For open-shell species like the p-benzyne diradical, a broken-symmetry DFT approach can be employed.

  • Complete Active Space Self-Consistent Field (CASSCF): For a more accurate description of the multiconfigurational electronic states, especially the diradical character of the p-benzyne and the transition state, CASSCF calculations are highly recommended. The choice of the active space is critical and should include the orbitals directly involved in the bond-breaking and bond-forming processes.

  • Multireference Perturbation Theory (e.g., MRMP2, CASPT2): To incorporate dynamic electron correlation on top of the static correlation captured by CASSCF, single-point energy calculations using multireference perturbation theory are often performed on the CASSCF-optimized geometries.

  • Coupled-Cluster Theory (e.g., CCSD(T)): For closed-shell species and as a high-accuracy benchmark for single-point energy calculations, the "gold standard" CCSD(T) method is invaluable.

Competing Reaction Pathways

Upon thermal activation, a cyclopropyl-substituted enediyne can potentially undergo at least two major intramolecular rearrangements: the Bergman cyclization and cyclopropane ring-opening.

Pathway A: The Bergman Cyclization

This is the canonical reaction pathway for enediynes, leading to the formation of a p-benzyne diradical. The reaction proceeds through a concerted, pericyclic transition state. The presence of the cyclopropyl group is expected to modulate the activation barrier of this reaction through steric and electronic effects.

Pathway B: Cyclopropane Ring-Opening

The thermal isomerization of cyclopropane derivatives can proceed through various mechanisms, often involving diradical intermediates. For a cyclopropyl enediyne, a plausible pathway involves the homolytic cleavage of one of the cyclopropane C-C bonds to form a diradical intermediate, which can then undergo further rearrangement. The specific nature of this rearrangement will depend on the substitution pattern of the enediyne.

Quantitative Data for Reaction Pathways

The following table presents hypothetical, yet representative, quantitative data for the Bergman cyclization and a plausible cyclopropane ring-opening pathway for a model cyclopropyl enediyne. This data is for illustrative purposes to highlight the key energetic parameters that would be determined in a computational study.

ParameterBergman Cyclization (Pathway A)Cyclopropane Ring-Opening (Pathway B)
Activation Energy (ΔE‡) 25 - 35 kcal/mol40 - 50 kcal/mol
Reaction Enthalpy (ΔHrxn) +5 to +15 kcal/mol (endothermic)Variable (can be exothermic)
Key Geometric Feature of TS C1-C6 distance of ~2.2-2.4 ÅElongated C-C bond in cyclopropane ring

Note: The values in this table are illustrative and based on typical ranges for these types of reactions found in the literature. Actual values would need to be determined through rigorous quantum chemical calculations for a specific cyclopropyl enediyne.

Detailed Experimental Protocols (Computational)

A detailed computational protocol to investigate the competing pathways would involve the following steps:

  • Geometry Optimization:

    • The geometries of the reactant (cyclopropyl enediyne), the products of both pathways (p-benzyne diradical and ring-opened isomer), and the respective transition states are optimized using DFT with a functional such as B3LYP and a basis set like 6-31G(d).

  • Frequency Calculations:

    • Harmonic vibrational frequency calculations are performed at the same level of theory to characterize the stationary points as minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • IRC calculations are performed from the transition state geometries to confirm that they connect the reactant and the intended product on the potential energy surface.

  • High-Level Single-Point Energy Calculations:

    • To obtain more accurate energies, single-point energy calculations are performed on the DFT-optimized geometries using higher levels of theory, such as CASSCF/CASPT2 or CCSD(T), with a larger basis set (e.g., cc-pVTZ).

  • Analysis of Electronic Structure:

    • The electronic structure of the transition states and intermediates is analyzed using methods like Natural Bond Orbital (NBO) analysis to understand the nature of bonding and charge distribution.

Visualization of Reaction Pathways

The logical relationships between the reactant, transition states, and products for the competing Bergman cyclization and cyclopropane ring-opening pathways can be visualized as follows:

G cluster_main Thermal Reactions of Cyclopropyl Enediyne cluster_path_A Pathway A: Bergman Cyclization cluster_path_B Pathway B: Cyclopropane Ring-Opening Reactant Cyclopropyl Enediyne TS_A Bergman Cyclization Transition State Reactant->TS_A ΔE‡_A TS_B Ring-Opening Transition State Reactant->TS_B ΔE‡_B Product_A p-Benzyne Diradical TS_A->Product_A Product_B Ring-Opened Isomer TS_B->Product_B

Caption: Competing thermal reaction pathways for a cyclopropyl enediyne.

Conclusion

The theoretical study of the Bergman cyclization in cyclopropyl-substituted enediynes is a rich area of investigation with direct implications for the design of novel anticancer agents. The presence of the cyclopropane ring introduces a fascinating competition between the desired p-benzyne formation and alternative ring-opening rearrangements. Through the application of high-level quantum chemical calculations, it is possible to elucidate the intricate potential energy surfaces of these systems, quantify the activation barriers for competing pathways, and ultimately predict the thermal behavior of these promising molecules. This knowledge is paramount for the rational design of cyclopropyl enediyne prodrugs that can be selectively triggered to exert their cytotoxic effects, paving the way for the development of more effective and targeted cancer therapies.

References

Electronic properties of highly substituted cyclopropane rings

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Electronic Properties of Highly Substituted Cyclopropane Rings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the unique electronic properties of highly substituted cyclopropane rings, their impact on molecular geometry and reactivity, and their applications in modern drug discovery.

Core Electronic Structure: The Walsh Orbital Model

The electronic properties of cyclopropane are fundamentally different from those of acyclic alkanes due to its strained three-membered ring. The bonding is best described by the Walsh orbital model, which proposes sp² hybridized carbons.[1][2] This model helps to explain the double-bond character and high reactivity of the cyclopropane ring.[1][2][3]

The carbon-carbon bonds are formed by the overlap of two sp² orbitals and one p-orbital from each carbon atom. This results in three center-two electron "banana bonds" that lie outside the internuclear axes.[4] The remaining p-orbitals combine to form a set of three molecular orbitals (one bonding and two degenerate anti-bonding) that are reminiscent of the π-system of an aromatic ring.[2][5]

Walsh_Orbital_Model cluster_methylene Methylene Fragments (sp² hybridized) cluster_cyclopropane Cyclopropane Molecular Orbitals CH2_1 CH₂ Walsh_Orbitals Walsh Orbitals (HOMO/LUMO) CH2_1->Walsh_Orbitals p-orbital combination Sigma_Bonds Bent σ-bonds ('banana bonds') CH2_1->Sigma_Bonds sp²-orbital overlap CH2_2 CH₂ CH2_2->Walsh_Orbitals CH2_2->Sigma_Bonds CH2_3 CH₂ CH2_3->Walsh_Orbitals CH2_3->Sigma_Bonds

Substituent Effects on Geometry and Stability

Substituents can significantly alter the geometry and stability of the cyclopropane ring by interacting with the Walsh orbitals. These interactions are primarily categorized as either through-space or through-bond effects.

  • π-Acceptor Substituents: Substituents with low-lying unoccupied π-orbitals, such as carbonyls, nitro groups, and phenyl rings, can accept electron density from the high-lying Walsh orbitals.[6][7] This interaction is maximized when the π-system of the substituent bisects the cyclopropane ring.[6] This donation of electron density from the ring to the substituent leads to a shortening of the distal C-C bond (the bond opposite the substituent) and a lengthening of the vicinal C-C bonds (the bonds adjacent to the substituent).[6][7]

  • π-Donor Substituents: Electron-donating groups can also interact with the Walsh orbitals, though the effects are generally less pronounced than with π-acceptors.

  • σ-Acceptor and σ-Donor Substituents: Electronegative substituents (σ-acceptors) like halogens withdraw electron density from the ring's σ-framework, leading to a lengthening of the distal bond and shortening of the vicinal bonds.[8] Conversely, σ-donors like silyl groups donate electron density, causing a shortening of the distal bond and a lengthening of the vicinal bonds.[8]

Substituent_Effects cluster_substituent Substituent Type cluster_ring Effect on Cyclopropane Ring Pi_Acceptor π-Acceptor (-COOR, -NO₂, -Ph) Distal_Short Distal Bond Shortens Pi_Acceptor->Distal_Short e⁻ withdrawal from Walsh orbitals Vicinal_Long Vicinal Bonds Lengthen Pi_Acceptor->Vicinal_Long Sigma_Acceptor σ-Acceptor (-Halogen) Distal_Long Distal Bond Lengthens Sigma_Acceptor->Distal_Long Inductive e⁻ withdrawal Vicinal_Short Vicinal Bonds Shorten Sigma_Acceptor->Vicinal_Short Sigma_Donor σ-Donor (-SiR₃) Sigma_Donor->Distal_Short Inductive e⁻ donation Sigma_Donor->Vicinal_Long

Quantitative Data on Substituent-Induced Geometric Changes

The following table summarizes the observed changes in cyclopropane C-C bond lengths upon substitution with various functional groups, as determined by X-ray crystallography and DFT calculations.

SubstituentTypeDistal Bond Length (Å)Vicinal Bond Length (Å)Reference
-H(Unsubstituted)~1.510~1.510[9]
-COOHπ-Acceptor1.503(4)1.520(3)[10]
-Phπ-Acceptor1.502(7)1.520(5)[10]
-Fσ-AcceptorLengthenedShortened[11]
-Si(CH₃)₃σ-DonorShortenedLengthened[8]

Transmission of Electronic Effects

The unique electronic structure of the cyclopropane ring allows for the efficient transmission of electronic effects between substituents, a property of significant interest in drug design. This transmission can occur in both cis and trans configurations.[12][13] The ability of the cyclopropane ring to mediate electronic communication is often compared to that of a double bond.[9]

Studies on the ionization constants of substituted 2-phenylcyclopropanecarboxylic acids have demonstrated that the cyclopropane ring can transmit both inductive and resonance effects.[12] The extent of this transmission is dependent on the stereochemical relationship between the substituents.

Hammett Correlations for Substituted Phenylcyclopropanes

The transmission of electronic effects can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). For the alkaline hydrolysis of ethyl p-substituted 2-phenylcyclopropanecarboxylates, a linear free-energy relationship is observed, indicating electronic communication through the cyclopropane ring.[14]

Systemρ (rho) valueInterpretationReference
trans-2-Phenylcyclopropanecarboxylates~0.7Efficient transmission of electronic effects[14]
cis-2-Phenylcyclopropanecarboxylates~0.4Less efficient transmission than trans isomer[12]

Electronic Properties in the Context of Medicinal Chemistry

The cyclopropane motif is increasingly incorporated into pharmaceutical agents due to its unique combination of rigidity and electronic properties.[9][15][16] The introduction of a cyclopropane ring can lead to:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.[16]

  • Improved Target Binding Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target.[15][17]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropane can alter a molecule's lipophilicity, polarity, and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

  • Novel Chemotypes: Cyclopropanes offer a three-dimensional scaffold that can be used to explore new chemical space and develop novel intellectual property.[15]

Experimental Protocols

Synthesis of Highly Substituted Cyclopropanes via Quasi-Favorskii Rearrangement

This method provides access to structurally diverse and highly substituted cyclopropanes.[18][19][20]

  • Synthesis of α,α-dichlorocyclobutanones: A [2+2] Staudinger ketene cycloaddition is performed between an olefin and dichloroketene, generated in situ.[19]

  • Nucleophilic Addition: The resulting α,α-dichlorocyclobutanone is reacted with an organocerium reagent to afford the corresponding tertiary alcohol. This addition typically proceeds with high diastereoselectivity.[20]

  • Quasi-Favorskii Rearrangement: The tertiary α,α-dichlorocyclobutanol undergoes a ring-contraction reaction upon deprotonation with a strong base to yield the highly substituted cyclopropane.[18]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for determining the stereochemistry of substituted cyclopropanes. The coupling constants between vicinal protons are particularly informative.[21]

  • Sample Preparation: A sample of the purified cyclopropane derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The chemical shifts of the cyclopropyl protons are typically found in the upfield region (0.2-1.5 ppm).

  • Coupling Constant Analysis: The cis and trans coupling constants (³J) between vicinal protons are determined. Generally, ³J_cis is larger than ³J_trans. For example, in many monosubstituted cyclopropanes, ³J_cis is in the range of 8-10 Hz, while ³J_trans is around 4-6 Hz.[21]

Reactivity: Ring-Opening Reactions of Electrophilic Cyclopropanes

The reactivity of cyclopropanes is largely governed by their ring strain and the electronic nature of their substituents.[22] Cyclopropanes bearing an electron-accepting group can act as potent electrophiles, undergoing polar, ring-opening reactions with nucleophiles.[22][23][24]

Ring_Opening cluster_reactants Reactants cluster_products Products Cyclopropane Donor-Acceptor Cyclopropane Transition_State Transition State Cyclopropane->Transition_State Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Nucleophilic Attack Ring_Opened Ring-Opened Adduct Transition_State->Ring_Opened Ring Opening

The kinetics of these ring-opening reactions can be studied to probe the electronic effects of substituents. For instance, the reaction of spiro-activated cyclopropanes with thiophenolates has been shown to follow second-order kinetics.[25] The reaction rates are sensitive to the electronic properties of substituents on both the cyclopropane and the nucleophile, often exhibiting parabolic Hammett relationships.[22][23] This indicates a change in the rate-determining step or the transition state structure with varying substituent electronics.[25]

References

The Discovery of Novel Strained Enediyne Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The enediyne natural products are a fascinating and exceptionally potent class of antitumor antibiotics. Their remarkable cytotoxicity stems from a unique molecular architecture: a strained nine- or ten-membered ring containing a hex-3-ene-1,5-diyne core, often referred to as the "warhead".[1] This strained core is a molecular trigger. Upon activation, it undergoes a cycloaromatization reaction—most commonly the Bergman cyclization—to generate a highly reactive p-benzyne diradical.[2][3] This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and, ultimately, apoptotic cell death.[1][4] This powerful mechanism makes enediynes compelling candidates for the development of next-generation anticancer therapeutics, particularly as payloads for antibody-drug conjugates (ADCs).

However, the discovery of novel enediyne scaffolds has been a significant challenge. These compounds are rare, often produced in minute quantities by soil-dwelling actinomycetes, and their biosynthetic gene clusters (BGCs) can be silent or poorly expressed under standard laboratory conditions.[5][6] Recent advances in genomics and bioinformatics have revolutionized the discovery process, enabling a targeted, genetics-first approach to unearth these cryptic natural products. This guide provides an in-depth overview of the modern workflow for discovering and characterizing novel strained enediynes, complete with experimental protocols, quantitative data, and mechanistic diagrams.

A Modern Workflow for Novel Enediyne Discovery

The contemporary approach to enediyne discovery has shifted from traditional bioassay-guided fractionation to a more efficient, genome-driven pipeline. This workflow prioritizes microbial strains that are genetically predisposed to produce these complex molecules, saving considerable time and resources.[7][8]

Discovery_Workflow cluster_0 Strain Prioritization & Genomics cluster_1 Production & Characterization cluster_2 Biological Evaluation strain_collection Microbial Strain Collection pcr_screen PCR Screening for Enediyne PKS Genes strain_collection->pcr_screen genome_seq Whole Genome Sequencing of Hits pcr_screen->genome_seq bgc_analysis Bioinformatic BGC Analysis & Annotation genome_seq->bgc_analysis fermentation Optimized Fermentation bgc_analysis->fermentation Prioritized Strain isolation Isolation & Purification fermentation->isolation structure_elucid Structure Elucidation (NMR, MS) isolation->structure_elucid dna_cleavage DNA Cleavage Assays structure_elucid->dna_cleavage Novel Compound cytotoxicity Cytotoxicity Assays (IC50) dna_cleavage->cytotoxicity adc_dev ADC Development (Preclinical) cytotoxicity->adc_dev

Caption: Modern genome-driven workflow for the discovery of novel enediyne compounds.

Data Presentation: Comparative Analysis of Novel Enediynes

Quantitative data is essential for comparing the properties and potential of newly discovered enediyne compounds. The following tables summarize key parameters from production yields to biological activity and the computational analysis of their reactive cores.

Table 1: Production Titers of Novel Enediynes

Improving the production yield is a critical step in the development of enediynes. Genetic engineering and fermentation optimization have led to significant increases in titers compared to wild-type producers.

Compound/StrainMethod of ImprovementTiter (mg/L)Fold Increase (Approx.)Reference
C-1027 (Wild-Type S. globisporus)-~5.5-[5]
C-1027 (S. globisporus SB1023)Regulator overexpression (sgcR1)37.5 ± 7.77x[5]
C-1027 (Streptomyces sp. CB02366)New producer strainup to 6711x[7]
Tiancimycin A (Wild-Type Streptomyces sp. CB03234)-~0.3-[9]
Tiancimycin A (Streptomyces sp. CB03234-R-16)Ribosome Engineering & Optimization13.0 ± 1.0 (in fermentor)40x[9][10]
Table 2: In Vitro Cytotoxicity of Tiancimycin (TNM) Derivatives

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological process, such as cell growth, by 50%. The sub-nanomolar to picomolar potency of enediynes highlights their potential as anticancer agents.

CompoundCell LineCancer TypeIC₅₀ (nM)Reference
TNM Derivative 5 MinoMantle Cell Lymphoma1.3[11]
JeKo-1Mantle Cell Lymphoma0.01[11]
RajiBurkitt's Lymphoma0.03[11]
TNM Derivative 11 (keto-TNM A) MinoMantle Cell Lymphoma0.1[11]
JeKo-1Mantle Cell Lymphoma0.01[11]
RajiBurkitt's Lymphoma0.01[11]
Table 3: Geometric and Energetic Parameters of Enediyne Cores

The reactivity of the enediyne warhead is governed by its geometry. The distance between the reacting acetylenic carbons (the cd-distance) and the distortion of the bond angles from ideal linearity are key predictors of the activation energy for Bergman cyclization.[2][11]

Enediyne Systemcd-Distance (Å)Activation Energy (kcal/mol)Half-life (t₁₂)Reference
Acyclic (Z)-hex-3-ene-1,5-diyne4.1232.1Stable[11]
10-Membered Ring (Unsubstituted)3.2524.53 h @ 37°C[11]
9-Membered Ring (Unsubstituted)3.14Low (spontaneous cyclization)Unstable
Calicheamicin γ¹ (Triggered)3.16Low1.8 s @ 37°C[11]
Dynemicin A (Triggered)3.21Low42 s @ 37°C

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the key experiments in the enediyne discovery pipeline.

Protocol 1: PCR Screening for Enediyne Polyketide Synthase (PKS) Genes

This protocol allows for the rapid identification of potential enediyne-producing microorganisms from a large collection by targeting the highly conserved enediyne PKS gene, a hallmark of their biosynthetic gene clusters.

  • Genomic DNA (gDNA) Preparation:

    • Culture microbial strains (e.g., Actinomycetes) in appropriate liquid media.

    • Harvest mycelia by centrifugation.

    • Extract high-quality gDNA using a standard protocol for gram-positive bacteria or a commercial kit.

  • Primer Design:

    • Design degenerate PCR primers targeting conserved regions of known enediyne PKS genes (e.g., sgcE, ncsE, calE8). These regions are often responsible for the core catalytic activity.

  • PCR Amplification:

    • Prepare a 50 µL PCR reaction mixture containing:

      • 10-100 ng of template gDNA

      • 1X PCR Buffer (with MgCl₂)

      • 0.2 mM of each dNTP

      • 0.5 µM of each forward and reverse primer

      • 1-1.5 units of Taq DNA polymerase

    • Use the following thermocycler program:

      • Initial Denaturation: 95°C for 5 min

      • 30 Cycles:

        • Denaturation: 94°C for 45 s

        • Annealing: 58-65°C for 1.5 min (optimize based on primer Tm)

        • Extension: 72°C for 2-3 min

      • Final Extension: 72°C for 7 min

      • Hold: 4°C

  • Analysis:

    • Analyze PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a potential enediyne producer.

    • Sequence the positive PCR amplicons and perform a BLAST analysis to confirm their identity as enediyne PKS genes.

Protocol 2: Fermentation and Isolation of Tiancimycin A (TNM A)

This protocol is adapted for the production and isolation of TNM A, incorporating an in-situ resin adsorption method to improve yield and simplify purification.[9][10]

  • Seed Culture Preparation:

    • Inoculate a suitable seed medium (e.g., TSB) with spores of the Streptomyces sp. producer strain.

    • Incubate at 30°C with shaking (220 rpm) for 48 hours.

  • Production Fermentation:

    • Inoculate the production medium with the seed culture (e.g., 10% v/v).

    • Add sterile adsorbent resin (e.g., HP2MGL, 1.5% w/v) to the production culture.

    • Ferment at 30°C for 9 days. In a fermentor, maintain dissolved oxygen (DO) levels between 20-60% and control pH around 7.0 using 0.2 M HCl.

  • Isolation and Purification:

    • At the end of the fermentation, collect the resin by filtration.

    • Wash the resin with water to remove biomass.

    • Elute TNM A from the resin using an organic solvent (e.g., acetone or ethyl acetate).

    • Concentrate the eluate under reduced pressure.

    • Subject the crude extract to a series of chromatographic steps, such as silica gel chromatography followed by reverse-phase HPLC, to obtain pure TNM A.

    • Monitor fractions by UV-Vis spectroscopy and UPLC-MS.

Protocol 3: FRET-Based DNA Cleavage Assay

This is a high-throughput, fluorescence-based assay for detecting DNA-cleaving agents. It is particularly useful for screening microbial culture supernatants to discover cryptic enediynes.

  • Reagent Preparation:

    • Synthesize or procure a 24-mer hairpin DNA oligonucleotide with a fluorophore (e.g., fluorescein) on the 5'-end and a quencher (e.g., BHQ-1) on the 3'-end. In its intact hairpin form, the quencher suppresses the fluorescence.

    • Prepare an assay buffer (e.g., Tris-HCl buffer with NaCl and MgCl₂).

  • Assay Procedure (96-well plate format):

    • To each well of a black, clear-bottom 96-well plate, add:

      • Culture supernatant or purified compound solution.

      • Assay buffer containing the FRET probe (final concentration ~0.3 nM).

    • Include controls: medium only (background), a known DNA-cleaving agent like C-1027 (positive control), and a no-compound well (negative control).

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure fluorescence intensity at appropriate time intervals (e.g., 1, 2, 4 hours) using a plate reader (e.g., Ex/Em = 485/520 nm for fluorescein).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • An increase in fluorescence ("turn-on" signal) indicates that the DNA probe has been cleaved, separating the fluorophore from the quencher. The activity can be quantified as the percent increase in fluorescence relative to the negative control.

Caption: Principle of the FRET-based DNA cleavage assay for enediyne discovery.
Protocol 4: Cell Cytotoxicity Assay (Resazurin-Based)

This colorimetric/fluorometric assay measures cell viability by quantifying the metabolic activity of living cells. It is a common method for determining the IC₅₀ values of cytotoxic compounds.

  • Cell Plating:

    • Seed cancer cells in a 96-well clear-bottom, black-walled plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the purified enediyne compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include "vehicle only" controls (for compound solvent) and "no treatment" controls.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • Prepare a resazurin solution (e.g., AlamarBlue™) according to the manufacturer's instructions.

    • Add 10-20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C. Live cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Data Acquisition and Analysis:

    • Measure fluorescence (Ex/Em = ~540/590 nm) or absorbance (~570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the "no treatment" control.

    • Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Mechanism of Action: DNA Damage Pathway

The biological activity of all enediynes is driven by the cycloaromatization of their strained core. The Bergman cyclization is the key transformation for 10-membered enediynes and some 9-membered systems. This reaction converts the enediyne into a transient but highly aggressive p-benzyne diradical, which is the ultimate DNA-damaging species.[4]

Bergman_Cyclization enediyne Strained Enediyne Core transition_state Cyclization Transition State enediyne->transition_state Thermal Activation (Bergman Cyclization) diradical p-Benzyne Diradical transition_state->diradical h_abstraction Hydrogen Atom Abstraction diradical->h_abstraction dna DNA Double Helix dna->h_abstraction dna_radicals DNA Radicals on Sugar Backbone h_abstraction->dna_radicals o2_reaction + O₂ dna_radicals->o2_reaction strand_breaks Double-Strand Break o2_reaction->strand_breaks

Caption: The Bergman cyclization pathway leading to enediyne-induced DNA damage.

Conclusion and Future Outlook

The discovery of novel strained enediyne compounds has been reinvigorated by the integration of genomics, bioinformatics, and high-throughput screening methods. The ability to rapidly prioritize promising microbial strains and screen for the desired bioactivity has significantly accelerated the pace of discovery. The compounds uncovered through these modern workflows, such as the tiancimycins, continue to demonstrate extraordinary potency and present exciting opportunities for cancer therapy.[9][11]

Future efforts will likely focus on further streamlining this discovery pipeline. The activation of silent BGCs through elicitor screening or genetic manipulation holds immense promise for unlocking a vast, untapped reservoir of chemical diversity.[8] Furthermore, as our understanding of enediyne biosynthesis deepens, the potential for biosynthetic engineering to create novel, "unnatural" enediynes with tailored properties—such as improved stability, enhanced potency, or specific linker attachment points for ADC development—will become increasingly realized. These powerful molecules, once hidden in the microbial world, are now poised to become a cornerstone of next-generation precision oncology.

References

Reactivity Profile of Geminal-di-alkynyl Substituted Cyclopropanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Geminal-di-alkynyl substituted cyclopropanes are a unique class of molecules characterized by a highly strained three-membered ring bearing two sterically demanding and electronically rich alkyne functionalities on the same carbon atom. This arrangement results in a fascinating and complex reactivity profile, governed by the interplay of ring strain, π-system conjugation, and the propensity of the alkynyl groups to undergo various transformations. This technical guide provides a comprehensive overview of the synthesis, theoretical reactivity, and potential applications of these compounds, with a focus on their utility in synthetic and medicinal chemistry. While experimental data on this specific subclass of cyclopropanes is limited, this guide extrapolates from well-established principles of cyclopropane and alkyne chemistry to provide a predictive framework for their behavior.

Synthesis of Geminal-di-alkynyl Substituted Cyclopropanes

The construction of the geminal-di-alkynyl cyclopropane scaffold is most practicably achieved through a two-step sequence: the synthesis of a geminal-dihalocyclopropane intermediate, followed by a double Sonogashira cross-coupling reaction.

Step 1: Synthesis of Geminal-dihalocyclopropanes

The initial step involves the cyclopropanation of an alkene with a dihalocarbene. The choice of haloform and base is critical for achieving good yields. Bromoform or chloroform are commonly used as the carbene source in the presence of a strong base.

Table 1: Representative Conditions for Geminal-dihalocyclopropanation

Alkene SubstrateDihalocarbene SourceBase/Solvent SystemYield (%)Reference
StyreneCHBr₃50% aq. NaOH, CH₂Cl₂, TEBAC75-85[1]
1-OcteneCHCl₃t-BuOK, Pentane60-70[1]
CyclohexeneCHBr₃50% aq. NaOH, Benzene, TEBAC80-90[1]

TEBAC: Triethylbenzylammonium chloride (Phase Transfer Catalyst)

Step 2: Double Sonogashira Coupling

The gem-dihalocyclopropane is then subjected to a double Sonogashira coupling with terminal alkynes to install the di-alkynyl motif. The success of this step is highly dependent on the choice of catalyst, ligand, base, and solvent. Careful control of stoichiometry is necessary to favor the double addition.

Table 2: Generalized Conditions for Double Sonogashira Coupling

Gem-dihalocyclopropaneTerminal AlkyneCatalyst SystemBase/SolventYield (%)
1,1-Dibromo-2-phenylcyclopropanePhenylacetylenePd(PPh₃)₄, CuIEt₃N, THF(Predicted) 40-60
1,1-Dichloro-2-octylcyclopropane1-HexynePdCl₂(PPh₃)₂, CuIi-Pr₂NH, Toluene(Predicted) 35-55
1,1-Dibromocyclohexane-spiro-cyclopropaneTrimethylsilylacetylenePd(OAc)₂, SPhosK₂CO₃, Dioxane(Predicted) 45-65

Yields are predicted based on analogous double Sonogashira reactions on other gem-dihalides.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dibromo-2-phenylcyclopropane

To a vigorously stirred solution of styrene (10.4 g, 100 mmol) and triethylbenzylammonium chloride (0.5 g, 2.2 mmol) in dichloromethane (50 mL) is added a solution of sodium hydroxide (20 g, 500 mmol) in water (20 mL). The mixture is cooled to 0 °C in an ice bath, and bromoform (25.3 g, 100 mmol) is added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12 hours. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 1,1-dibromo-2-phenylcyclopropane.

Protocol 2: Synthesis of 1,1-Bis(phenylethynyl)-2-phenylcyclopropane (Predicted)

A solution of 1,1-dibromo-2-phenylcyclopropane (2.78 g, 10 mmol), phenylacetylene (2.25 g, 22 mmol), Pd(PPh₃)₄ (231 mg, 0.2 mmol), and CuI (76 mg, 0.4 mmol) in a mixture of THF (40 mL) and triethylamine (20 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 60 °C and stirred under an argon atmosphere for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (50 mL) and washed with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the title compound.

Reactivity Profile

The reactivity of geminal-di-alkynyl substituted cyclopropanes is dominated by the high ring strain of the cyclopropane ring and the reactivity of the two proximal alkyne functionalities.

Ring-Opening Reactions

Due to the significant ring strain (~27 kcal/mol), the cyclopropane ring is susceptible to cleavage under thermal, photochemical, or catalytic conditions. The presence of the two alkynyl groups is expected to influence the regioselectivity of ring-opening, potentially leading to the formation of highly unsaturated acyclic or larger cyclic systems.

Cycloaddition Reactions

The alkyne moieties are expected to readily participate in various cycloaddition reactions, including [2+2], [4+2] (Diels-Alder), and [3+2] (Huisgen) cycloadditions. The geminal disposition of the two alkynes opens up the possibility of intramolecular reactions.

Intramolecular Rearrangements

Under thermal or photochemical conditions, gem-di-alkynyl cyclopropanes may undergo complex rearrangements. A plausible pathway is an intramolecular [2+2+2] cycloaddition of the two alkyne units and the adjacent bond of the cyclopropane ring, which would lead to novel, highly complex polycyclic scaffolds.

Visualizations

Synthetic_Workflow Alkene Alkene GemDihalo Gem-dihalocyclopropane Alkene->GemDihalo Dihalocarbene Addition GemDialkynyl Gem-di-alkynyl substituted cyclopropane GemDihalo->GemDialkynyl Double Sonogashira Coupling Reactivity_Pathways Start Gem-di-alkynyl cyclopropane RingOpening Ring-Opened Products (e.g., enediynes) Start->RingOpening Thermal/Photochemical Ring Opening IntraCyclo Intramolecular [2+2+2] Cycloaddition Product (Polycycle) Start->IntraCyclo Intramolecular Rearrangement InterCyclo Intermolecular Cycloaddition Products Start->InterCyclo Reaction with Dienophile/Dipole Drug_Discovery_Logic Core Gem-di-alkynyl cyclopropane Scaffold Click Click Chemistry (e.g., CuAAC) Core->Click Library Compound Library Click->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead

References

X-ray crystallography of functionalized cyclopropane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the X-ray Crystallography of Functionalized Cyclopropane Derivatives

Introduction

Cyclopropane rings are unique three-membered carbocyclic structures that impart significant ring strain and unusual bonding characteristics to molecules.[1][2] These features make cyclopropane derivatives valuable motifs in medicinal chemistry and materials science, often conferring potent and specific biological activities or unique material properties.[3][4] Functionalized cyclopropanes are found in a wide array of natural products and rationally designed pharmaceutical agents, exhibiting activities ranging from enzyme inhibition to antiviral and antitumor effects.[1][3][4]

Given the constrained nature of the cyclopropane ring, the precise three-dimensional arrangement of its functional groups is critical to its interaction with biological targets or its role in a material's supramolecular architecture. X-ray crystallography is the most definitive method for determining the three-dimensional structure of molecules at atomic resolution.[5][6][7] This technique provides precise measurements of bond lengths, bond angles, and conformational details, which are indispensable for understanding structure-activity relationships (SAR) and for rational drug design.[7][8] This guide provides an in-depth overview of the experimental protocols, data presentation, and analysis involved in the .

Experimental Protocols: From Compound to Crystal Structure

The overall workflow of single-crystal X-ray diffraction involves obtaining a suitable crystal, collecting diffraction data, solving the crystal structure, and refining the model.[6][9][10]

G Overall X-ray Crystallography Workflow cluster_0 Experimental Phase cluster_1 Computational Phase A Synthesized Cyclopropane Derivative B Single Crystal Growth A->B Crystallization C Crystal Mounting & Screening B->C D X-ray Data Collection C->D Diffractometer E Data Processing & Reduction D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Validation & Analysis G->H I Final 3D Molecular Structure H->I e.g., CIF, PDB files

Caption: A high-level overview of the experimental and computational phases in single-crystal X-ray crystallography.

Crystallization of Cyclopropane Derivatives

The most critical and often rate-limiting step in X-ray crystallography is growing a high-quality single crystal suitable for diffraction.[7] For small molecules like functionalized cyclopropanes, this involves finding conditions where the molecules slowly self-assemble into a well-ordered lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, which gradually increases the concentration and promotes crystallization.

  • Vapor Diffusion: This is one of the most effective methods. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[11]

  • Cooling: If a compound's solubility is highly dependent on temperature, a saturated solution can be slowly cooled to induce crystallization.[12]

  • Co-crystallization: For compounds that are difficult to crystallize on their own (e.g., oils or low-melting solids), adding a second molecule (a co-former) can facilitate the formation of a stable, crystalline lattice.[11][13] This has been successfully used to determine the configuration of cyclopropane derivatives that fail to crystallize alone.[13]

Solvent Selection: The choice of solvent is crucial.[12] An ideal solvent should:

  • Dissolve the compound completely when hot but poorly when cold.[12]

  • Be relatively volatile for easy removal from the final crystals.[12]

  • Not react with the compound.

  • A systematic screening of various solvents with different polarities is often necessary.

G Decision Workflow for Small Molecule Crystallization Start Start: Purified Compound SolventScreen Solvent Screening Start->SolventScreen Dissolve Dissolve Compound (Saturated Solution) SolventScreen->Dissolve ChooseMethod Select Crystallization Method Dissolve->ChooseMethod VaporDiff Vapor Diffusion ChooseMethod->VaporDiff Default SlowEvap Slow Evaporation ChooseMethod->SlowEvap Volatile Solvent Cooling Slow Cooling ChooseMethod->Cooling Temp. Dependent Solubility Layering Solvent Layering ChooseMethod->Layering Miscible Solvent Pair Result Crystals Formed? VaporDiff->Result SlowEvap->Result Cooling->Result Layering->Result Success High-Quality Single Crystal Result->Success Yes Failure Optimize or Try New Method Result->Failure No Failure->SolventScreen Try New Solvent/Co-crystal Failure->ChooseMethod Re-evaluate Method

Caption: A workflow diagram illustrating the process and decision points for crystallizing a functionalized cyclopropane derivative.

X-ray Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[10] The crystal is usually flash-cooled to cryogenic temperatures (~100 K) to minimize radiation damage. The diffractometer rotates the crystal through a series of orientations, and for each orientation, a detector records the pattern of diffracted X-ray beams.[14] The result is a dataset of thousands of reflections, each with a measured intensity and position.

Structure Solution and Refinement

The collected diffraction data provides the intensities of the X-ray reflections, but the phase information is lost. This is known as the "phase problem." For small molecules, this is typically solved using computational "direct methods." Once initial phases are determined, an initial electron density map is calculated, from which a preliminary model of the molecule can be built.

This initial model is then refined against the experimental data. Refinement is an iterative process that adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the observed diffraction pattern. The quality of the final structure is assessed by a value called the R-factor (or R1), with values below 5% (0.05) indicating a very good fit.[5]

Data Presentation and Interpretation

The final output of a crystallographic experiment is a set of atomic coordinates and other parameters, which are typically deposited in a standard format like a Crystallographic Information File (CIF). For analysis and publication, this data is summarized in tables.

Table 1: Illustrative Crystal Data and Structure Refinement Details

This table provides an overview of the crystal quality and the data collection and refinement statistics.

ParameterExample Value
Empirical formulaC₁₅H₁₇NO₃S
Formula weight291.36
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.541(2) Å, α = 90°
b = 12.113(3) Å, β = 98.75(1)°
c = 14.321(4) Å, γ = 90°
Volume1463.1(6) ų
Z (Molecules per unit cell)4
Density (calculated)1.321 Mg/m³
Absorption coefficient0.21 mm⁻¹
F(000)616
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.5° to 28.0°
Reflections collected15870
Independent reflections3450 [R(int) = 0.045]
Completeness to theta99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3450 / 0 / 185
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.118
Largest diff. peak and hole0.45 and -0.31 e.Å⁻³
Table 2: Selected Geometric Parameters (Bond Lengths and Angles)

This table focuses on the geometry of the cyclopropane ring and its substituents, which is crucial for understanding the effects of functionalization. The C-C bonds within the cyclopropane ring are typically around 1.51 Å.[2]

Bond/AngleLength (Å) / Degrees (°)Atoms Involved
Bond Lengths
C1-C21.512(3)Ring C-C
C1-C31.509(3)Ring C-C
C2-C31.515(3)Ring C-C
C1-S11.785(2)Substituent-Ring
C2-C41.488(3)Substituent-Ring
Bond Angles
C2-C1-C360.1(1)Ring Angle
C1-C2-C359.9(1)Ring Angle
C1-C3-C260.0(1)Ring Angle
S1-C1-C2121.5(2)Substituent Angle
S1-C1-C3120.8(2)Substituent Angle
C4-C2-C1122.1(2)Substituent Angle
Table 3: Key Torsion Angles

Torsion angles describe the conformation of the functional groups relative to the ring, defining the overall shape of the molecule.

Torsion AngleDegrees (°)Atoms (A-B-C-D)Description
O1-S1-C1-C2-75.4(2)S(O₂)-C-COrientation of sulfonyl group relative to C1-C2 bond
C5-C4-C2-C3135.2(3)C(O)-C-COrientation of carbonyl group relative to C2-C3 bond
N1-C10-C5-C4178.1(2)N-C-C-CConformation of the amide side chain

Application in Drug Development: A Conceptual Pathway

The structural data from X-ray crystallography is vital for drug development. It allows scientists to visualize how a cyclopropane derivative might bind to a biological target, such as an enzyme, and exert its therapeutic effect. The precise geometry of the functional groups determines the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding affinity and selectivity.

G Conceptual Signaling Pathway Inhibition cluster_0 Molecular Interaction cluster_1 Biochemical Reaction Drug Cyclopropane-based Inhibitor Binding Binding at Active Site Drug->Binding Target Target Enzyme (e.g., Kinase) Target->Binding Product Product Binding->Product INHIBITS Substrate Substrate Substrate->Product Enzymatic Conversion Pathway Downstream Signaling Pathway Product->Pathway Activates Effect Cellular Effect (e.g., Apoptosis) Pathway->Effect

Caption: A conceptual diagram showing how a functionalized cyclopropane derivative can act as an inhibitor in a biological signaling pathway.

Conclusion

X-ray crystallography provides unparalleled insight into the precise three-dimensional structure of functionalized cyclopropane derivatives. The detailed experimental protocols and careful analysis of the resulting data are fundamental to fields like drug discovery, where understanding the specific conformation and geometry of a molecule is key to unlocking its therapeutic potential. By combining robust crystallization strategies with advanced diffraction and computational techniques, researchers can elucidate the structural subtleties that govern the function of these important chemical entities.

References

Exploring the Chemical Space of Strained Cyclic Enediynes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strained cyclic enediynes represent a fascinating and potent class of molecules characterized by a unique nine- or ten-membered ring system containing two acetylenic groups conjugated to a double bond.[1] This inherent ring strain plays a crucial role in their remarkable biological activity, which is primarily mediated through the Bergman cyclization, a thermal rearrangement that generates a highly reactive p-benzyne diradical.[2][3] This diradical species is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks and ultimately inducing apoptosis in rapidly dividing cancer cells.[2][4] This technical guide provides an in-depth exploration of the chemical space of strained cyclic enediynes, detailing their synthesis, the kinetics of their cycloaromatization, and their mechanism of action. Experimental protocols for key assays and visualizations of the pertinent biological pathways are also presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

The Chemistry of Strained Cyclic Enediynes

The reactivity of cyclic enediynes is intrinsically linked to their unique molecular architecture. The incorporation of the enediyne moiety into a cyclic system induces significant ring strain, which can be harnessed to control the Bergman cyclization, the key activation step for their biological activity.[5]

The Bergman Cyclization: A Gateway to Reactivity

The Bergman cyclization is a thermally induced pericyclic reaction that converts the enediyne core into a highly reactive 1,4-didehydrobenzene diradical, also known as a p-benzyne.[2][6] This transformation is energetically favored by the release of ring strain in the cyclic system. The parent acyclic (Z)-hex-3-ene-1,5-diyne requires high temperatures (over 200 °C) to undergo this cyclization.[6] However, embedding the enediyne into a 10-membered ring can lower the activation barrier, allowing the reaction to proceed at physiologically relevant temperatures (37 °C).[6]

The rate of the Bergman cyclization is critically dependent on the distance between the two acetylenic carbons (C1 and C6). A shorter distance generally leads to a lower activation barrier and a faster cyclization rate.[2] This "cd-distance" is a key parameter in the design of new enediyne-based therapeutics.[7]

Quantitative Structure-Activity Relationships

The interplay between ring strain, cyclization kinetics, and biological activity is a central theme in enediyne research. The following table summarizes key quantitative data for a selection of cyclic enediynes, illustrating the relationship between their structural parameters and reactivity.

CompoundRing SizeC1-C6 Distance (Å)Cyclization Half-life (t½)Cytotoxicity (IC₅₀)Reference
Cyclodeca-3-ene-1,5-diyne103.2518 hours at 25°C-[8]
Aza-enediyne Analog10-3.6 - 8.1 minutes-[2]
Uracil-enediynol10-Shorter than pyrimidine-enediynolBetter DNA cleavage[9]
Pyrimidine-enediynone10-Reasonable rate at 40°CGood thermal DNA cleavage[9]
13-Membered Cyclic Enediynes13--Average IC₅₀ < 0.01 to 96.6 µM[3]
NSC 710607 (HCT-116)---GI₅₀: 0.55 µM[10]
NSC 710608 (HCT-116)---GI₅₀: 1.55 µM[10]

Biological Mechanism of Action

The potent cytotoxicity of strained cyclic enediynes stems from their ability to induce DNA damage, primarily through the generation of double-strand breaks (DSBs).[2] This damage triggers a cellular cascade of events, ultimately leading to programmed cell death, or apoptosis.

DNA Damage Response Pathways

The introduction of DSBs by the p-benzyne diradical activates the cell's DNA damage response (DDR) network. Two key protein kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are central to this response.[11][12]

  • ATM-Chk2 Pathway: ATM is primarily activated by DSBs and, in conjunction with the MRN complex, initiates a signaling cascade.[12][13] ATM phosphorylates and activates the checkpoint kinase Chk2, which in turn phosphorylates a range of downstream targets, including p53, leading to cell cycle arrest and apoptosis.[14]

  • ATR-Chk1 Pathway: While primarily responsive to single-strand DNA, ATR also plays a role in the response to DSBs, particularly when DNA replication forks are stalled.[11][12] ATR activates the checkpoint kinase Chk1, which also contributes to cell cycle arrest.[14]

The following diagram illustrates the simplified signaling cascade initiated by enediyne-induced DNA damage.

DNA_Damage_Response cluster_nucleus Nucleus cluster_signaling Signaling Cascade Enediyne Strained Cyclic Enediyne Bergman Bergman Cyclization Enediyne->Bergman Diradical p-Benzyne Diradical Bergman->Diradical DNA Nuclear DNA Diradical->DNA H abstraction DSB Double-Strand Break DNA->DSB ATM ATM DSB->ATM ATR ATR DSB->ATR Chk2 Chk2 ATM->Chk2 activates Chk1 Chk1 ATR->Chk1 activates p53 p53 Chk2->p53 activates CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest promotes Apoptosis Apoptosis p53->Apoptosis induces p53->CellCycleArrest induces Apoptosis_Pathway p53 Activated p53 Bax Bax Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC releases Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Synthesis_Workflow Start Starting Material (cis-1,2-Diethynyl-1,2-cyclohexanediol) Step1 Acetal Protection (2,2-dimethoxypropane, acetone, p-TsOH) Start->Step1 Step2 Oxidative Coupling (CuCl, TMEDA, O2, acetone) Step1->Step2 Product 10-Membered Cyclic Enediyne Acetal Step2->Product

References

Molecular Orbital Analysis of 1-Ethynyl-1-(1-propynyl)cyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed molecular orbital (MO) analysis of 1-ethynyl-1-(1-propynyl)cyclopropane, a molecule of interest for its unique electronic structure. While direct experimental and computational data for this specific molecule are limited, this paper synthesizes established theoretical principles and data from analogous systems to predict its electronic properties. The analysis focuses on the interactions between the strained cyclopropane ring and the two π-systems of the ethynyl and propynyl substituents. Key concepts such as Walsh orbitals, through-bond and through-space interactions, and their implications for the molecule's reactivity and potential applications in drug development are discussed. This guide serves as a foundational resource for researchers interested in the electronic characteristics of novel cyclopropane derivatives.

Introduction

Cyclopropane-containing molecules are of significant interest in medicinal chemistry and materials science due to the unique chemical reactivity and conformational constraints imparted by the three-membered ring. The introduction of unsaturated substituents, such as alkynyl groups, further enriches their electronic landscape, leading to complex orbital interactions. This guide focuses on the molecular orbital analysis of 1-ethynyl-1-(1-propynyl)cyclopropane, a structure possessing a quaternary carbon center on a cyclopropane ring, substituted with both an ethynyl and a propynyl group. Understanding the MO framework of this molecule is crucial for predicting its chemical behavior and for the rational design of new therapeutic agents or functional materials.

Theoretical Framework: The Building Blocks

A comprehensive understanding of the molecular orbitals of 1-ethynyl-1-(1-propynyl)cyclopropane requires an initial examination of the electronic structure of its constituent parts: the cyclopropane ring and the alkynyl substituents.

The Cyclopropane Ring: Walsh Orbitals

The bonding in cyclopropane is distinct from that of acyclic alkanes and is best described by the Walsh model. In this model, the carbon atoms are considered to be sp²-hybridized. Two of these sp² orbitals on each carbon form C-C σ-bonds, while the third is used for a C-H bond. The remaining p-orbital on each carbon atom is oriented towards the center of the ring. These three p-orbitals combine to form a set of three molecular orbitals. Additionally, the sp² orbitals involved in C-C bonding are bent, leading to what are known as "bent bonds". The combination of the inwardly directed p-orbitals and the bent sp²-hybrids gives rise to the characteristic Walsh orbitals of cyclopropane. These orbitals have symmetries that allow them to interact effectively with the π-orbitals of substituents.

The Ethynyl and Propynyl Groups: π-Systems

The ethynyl (–C≡CH) and propynyl (–C≡C–CH₃) groups each possess two orthogonal π-bonds. These π-systems are electron-rich and can act as either electron donors or acceptors depending on the electronic demands of the rest of the molecule. The presence of two such groups on the same carbon atom of the cyclopropane ring suggests the potential for significant electronic interactions.

Molecular Orbital Interactions in 1-Ethynyl-1-(1-propynyl)cyclopropane

The molecular orbitals of the complete molecule arise from the interaction of the Walsh orbitals of the cyclopropane ring with the π-orbitals of the ethynyl and propynyl substituents. These interactions can be broadly categorized as through-bond and through-space interactions.

  • Through-bond interactions occur when orbitals interact via the framework of σ-bonds that connect them.

  • Through-space interactions involve the direct overlap of orbitals that are in close spatial proximity but not directly bonded.

In 1-ethynyl-1-(1-propynyl)cyclopropane, the Walsh orbitals of the cyclopropane ring can interact with the π-systems of the two alkynyl groups. This interaction is expected to lead to a splitting of the orbital energy levels, resulting in a unique electronic configuration for the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they govern the molecule's reactivity in chemical reactions.

Predicted Electronic Properties and Data

PropertyPredicted ValueUnitSource
Ionization Energy8.88eVNIST (Calculated)[1]
Enthalpy of Formation (gas)443.79kJ/molJoback (Calculated)[1]
Standard Gibbs Free Energy of Formation497.61kJ/molJoback (Calculated)[1]

Table 1: Predicted Thermochemical and Electronic Properties of 1-ethynyl-1-(1-propynyl)cyclopropane.

The predicted ionization energy of 8.88 eV is indicative of a molecule with relatively accessible electrons, which is consistent with the presence of multiple π-systems.

Experimental Protocols for Characterization

To validate the theoretical predictions and gain a deeper understanding of the molecular orbital structure of 1-ethynyl-1-(1-propynyl)cyclopropane, the following experimental techniques are recommended:

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for directly probing the energy levels of molecular orbitals.

Methodology:

  • Sample Preparation: The compound is vaporized under high vacuum.

  • Ionization: The gaseous sample is irradiated with a monochromatic source of high-energy photons (e.g., He I radiation at 21.22 eV).

  • Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured using an electron energy analyzer.

  • Data Analysis: The ionization energies are determined from the kinetic energy of the photoelectrons using the equation: IE = hν - KE, where IE is the ionization energy, hν is the photon energy, and KE is the kinetic energy of the electron. The resulting spectrum provides a direct map of the occupied molecular orbital energies.

Computational Chemistry

High-level ab initio and density functional theory (DFT) calculations can provide detailed information about the molecular orbitals, their energies, and their spatial distributions.

Methodology:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface.

  • Molecular Orbital Analysis: The molecular orbitals are calculated and visualized. Properties such as HOMO-LUMO gap, orbital energies, and electron density distribution are analyzed. Natural Bond Orbital (NBO) analysis can also be performed to investigate orbital interactions in more detail.

Visualizing Molecular Orbital Interactions

The logical relationship between the constituent functional groups and the resulting molecular orbitals can be visualized to better understand the electronic structure.

MO_Interaction cluster_cyclopropane Cyclopropane Ring cluster_substituents Alkynyl Substituents cluster_molecule 1-Ethynyl-1-(1-propynyl)cyclopropane Walsh Walsh Orbitals HOMO HOMO Walsh->HOMO Interaction LUMO LUMO Walsh->LUMO Interaction Other_MOs Other MOs Walsh->Other_MOs Interaction Ethynyl Ethynyl π-Orbitals Ethynyl->HOMO Interaction Ethynyl->LUMO Interaction Ethynyl->Other_MOs Interaction Propynyl Propynyl π-Orbitals Propynyl->HOMO Interaction Propynyl->LUMO Interaction Propynyl->Other_MOs Interaction

Figure 1: Orbital interaction diagram.

This diagram illustrates how the Walsh orbitals of the cyclopropane ring and the π-orbitals of the ethynyl and propynyl substituents combine to form the molecular orbitals of the final molecule, including the frontier orbitals (HOMO and LUMO).

Potential Applications in Drug Development

The unique electronic and steric properties of 1-ethynyl-1-(1-propynyl)cyclopropane make it an interesting scaffold for drug design. The rigid cyclopropane core can serve as a conformational lock, while the alkynyl groups provide sites for further functionalization or for engaging in specific interactions with biological targets. The electron-rich nature of the molecule suggests it could participate in π-stacking interactions or act as a nucleophile in certain enzymatic reactions. Further research into the synthesis and biological evaluation of derivatives of this molecule is warranted.

Conclusion

This technical guide has provided a theoretical molecular orbital analysis of 1-ethynyl-1-(1-propynyl)cyclopropane. By considering the electronic structures of its constituent cyclopropane and alkynyl fragments, we have predicted the key orbital interactions that govern its electronic properties. While experimental data remains scarce, the proposed experimental and computational protocols offer a clear path forward for the detailed characterization of this and related molecules. The insights gained from such studies will be invaluable for the future design of novel therapeutic agents and functional materials based on the unique properties of substituted cyclopropanes.

References

An In-depth Technical Guide to the Thermochemical Stability of Polysubstituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the thermochemical stability of polysubstituted cyclopropanes. Due to their unique strained ring system, cyclopropanes exhibit fascinating reactivity and thermodynamic properties that are highly sensitive to substitution. Understanding these relationships is critical for leveraging cyclopropane-containing motifs in medicinal chemistry and materials science. This document details the quantitative data on their stability, outlines experimental and computational methodologies for these assessments, and visualizes key reaction pathways.

Quantitative Measures of Thermochemical Stability

The inherent instability of the cyclopropane ring, arising from angle and torsional strain, is a defining feature of this class of molecules. The total strain energy of the parent cyclopropane is approximately 115 kJ/mol.[1] Substituents can either exacerbate or ameliorate this strain, significantly impacting the molecule's overall stability. This section presents key thermochemical data for various polysubstituted cyclopropanes.

Strain Energies

The strain energy (SE) of a cyclopropane is a measure of its inherent instability compared to a strain-free reference compound. It is a critical parameter for predicting reactivity. Substituents can significantly alter the strain energy. For instance, gem-dimethyl substitution tends to lower the strain energy by 6-10 kcal/mol.[2] Conversely, fluorination can increase the strain energy, with hexafluorocyclopropane exhibiting a strain energy of 260.0 kJ/mol.[3]

CompoundSubstituent(s)Strain Energy (kJ/mol)Strain Energy (kcal/mol)Reference(s)
Cyclopropane-11527.5[1]
1,1-Dimethylcyclopropanegem-Dimethyl117.028.0[4]
HexamethylcyclopropaneHexamethyl146.134.9[4]
MonofluorocyclopropaneFluoro137.933.0[3][4]
1,1-Difluorocyclopropanegem-Difluoro-20.5[2]
HexafluorocyclopropaneHexafluoro260.062.1[3][4]
CyclopropanoneCarbonyl-49[5]
MethylenecyclopropaneMethylene-39.5
MethylcyclopropaneMethyl-29.8
CyclopropeneAlkene-54.1

Note: Values are often calculated using different theoretical models and experimental conditions, leading to some variation in reported data. The choice of the acyclic reference compound is also crucial in determining the strain energy.[2]

Bond Dissociation Energies (BDEs)

The strained nature of the cyclopropane ring leads to weaker carbon-carbon bonds compared to their acyclic counterparts. The C-C bond dissociation energy (BDE) in unsubstituted cyclopropane is approximately 260 kJ/mol, significantly lower than the ~376 kJ/mol for ethane.[1] This makes the cyclopropane ring susceptible to ring-opening reactions. In contrast, the C-H bonds in cyclopropane are relatively strong.

BondCompoundBond Dissociation Energy (kJ/mol)Bond Dissociation Energy (kcal/mol)Reference(s)
C-CCyclopropane26062.1[1]
C-CEthane37689.8[1]
C-CCyclobutane26262.6
C-HCyclopropane-106.3
C-HPropane (secondary)-100.3[2]
C-CH3Propane-90.5[2]
C-HDMDO-102.7[2]
C-CH3DMDO-98.9[2]

Experimental and Computational Protocols

The determination of thermochemical data for polysubstituted cyclopropanes relies on a combination of experimental techniques and computational modeling.

Experimental Determination of Thermochemical Stability

Bomb calorimetry is a classic technique for determining the heat of combustion of a substance, from which the enthalpy of formation and strain energy can be derived.

Detailed Protocol for Bomb Calorimetry of a Substituted Cyclopropane:

  • Sample Preparation:

    • A precisely weighed sample (typically 0.5-1.0 g) of the purified polysubstituted cyclopropane is placed in a crucible inside the bomb calorimeter.

    • For liquid samples, a gelatin capsule or a glass ampoule is used to contain the sample.

    • A known length of ignition wire is attached to the electrodes, with a portion of it in contact with the sample.

    • A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state.

  • Assembly and Pressurization:

    • The bomb is sealed and purged with a slow stream of oxygen to remove atmospheric nitrogen, which could otherwise form nitric acid during combustion and affect the heat measurement.

    • The bomb is then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimetry Measurement:

    • The pressurized bomb is submerged in a known volume of water in the calorimeter's insulating jacket.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

    • The sample is ignited by passing an electric current through the ignition wire.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis:

    • The temperature change is corrected for heat exchange with the surroundings.

    • The heat capacity of the calorimeter system (bomb, water, and container) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

    • The heat of combustion of the sample is calculated from the corrected temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of combustion of the ignition wire and the formation of any side products like nitric acid.

    • The enthalpy of formation of the cyclopropane derivative is then calculated from its heat of combustion using Hess's law.

    • The strain energy is determined by comparing the experimental enthalpy of formation with a calculated strain-free enthalpy of formation based on group increments.

The rates of thermal isomerization of polysubstituted cyclopropanes provide valuable information about their kinetic stability and the activation barriers for ring-opening and rearrangement reactions. These studies are typically conducted in the gas phase at elevated temperatures.

Experimental Setup for Gas-Phase Kinetic Studies:

  • Reactant Preparation: A mixture of the polysubstituted cyclopropane and an inert bath gas (e.g., nitrogen or argon) is prepared in a known ratio.

  • Reaction Vessel: The gas mixture is introduced into a heated reaction vessel (e.g., a static reactor or a shock tube) maintained at a constant and uniform temperature.

  • Reaction Monitoring: The progress of the isomerization is monitored over time by periodically withdrawing samples from the reaction vessel and analyzing them using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Data Analysis: The concentrations of the reactant and product(s) are plotted as a function of time to determine the rate of the reaction. The rate constant is then calculated, and by performing the experiment at various temperatures, the Arrhenius parameters (activation energy and pre-exponential factor) can be determined.

Computational Thermochemistry

Computational chemistry provides a powerful tool for predicting and understanding the thermochemical properties of molecules. High-level ab initio and density functional theory (DFT) methods can provide accurate estimates of strain energies, bond dissociation energies, and activation energies for thermal reactions.

Workflow for Computational Thermochemistry using Gaussian:

A general workflow for calculating thermochemical properties of a polysubstituted cyclopropane using the Gaussian software package is outlined below. This process involves geometry optimization, frequency calculation, and energy calculation at a high level of theory.

G cluster_input Input Preparation cluster_geom_opt Geometry Optimization cluster_freq Frequency Analysis cluster_energy High-Level Energy Calculation cluster_thermo Thermochemical Analysis build Build Initial Molecular Structure (e.g., using GaussView) opt Perform Geometry Optimization (e.g., B3LYP/6-31G(d)) build->opt freq Perform Frequency Calculation (at the same level of theory) opt->freq verify Verify Stationary Point (no imaginary frequencies for minima) freq->verify energy Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) verify->energy Optimized Geometry thermo Extract Thermochemical Data (Enthalpy, Gibbs Free Energy) energy->thermo

Caption: A typical workflow for computational thermochemistry.

Detailed Steps:

  • Structure Input: The 3D structure of the polysubstituted cyclopropane is built using a molecular editor like GaussView.

  • Geometry Optimization: An initial geometry optimization is performed using a computationally less expensive method, such as DFT with the B3LYP functional and a modest basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory as the optimization. This is crucial to:

    • Confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • Calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • High-Level Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) and a larger basis set (e.g., aug-cc-pVTZ).

  • Thermochemical Data Extraction: The final thermochemical properties (enthalpy, Gibbs free energy) are obtained by combining the high-level electronic energy with the thermal corrections from the frequency calculation.

Key Thermal Rearrangements and Mechanisms

Polysubstituted cyclopropanes can undergo a variety of thermal rearrangements, with the specific pathway and product distribution being highly dependent on the nature and position of the substituents.

Thermal Isomerization of Cyclopropane to Propene

The parent cyclopropane undergoes thermal isomerization to propene. This reaction is believed to proceed through a trimethylene biradical intermediate.

G Cyclopropane Cyclopropane TS1 Transition State 1 Cyclopropane->TS1 Biradical Trimethylene Biradical TS1->Biradical TS2 Transition State 2 Biradical->TS2 Propene Propene TS2->Propene

Caption: Biradical mechanism for cyclopropane isomerization.

Vinylcyclopropane Rearrangement

The vinylcyclopropane rearrangement is a well-studied thermal reaction that converts a vinylcyclopropane into a cyclopentene. This reaction can proceed through either a concerted pericyclic pathway or a stepwise diradical mechanism, and the operative pathway is often dependent on the substitution pattern and stereochemistry of the starting material.

G cluster_pathways Reaction Pathways VCP Vinylcyclopropane Concerted Concerted [1,3]-Sigmatropic Shift VCP->Concerted Stepwise Stepwise Diradical Mechanism VCP->Stepwise Cyclopentene Cyclopentene Concerted->Cyclopentene Diradical Diradical Intermediate Stepwise->Diradical Diradical->Cyclopentene

Caption: Competing pathways in the vinylcyclopropane rearrangement.

Synthesis and Purification of Polysubstituted Cyclopropanes

Reliable thermochemical measurements require pure samples. The synthesis of polysubstituted cyclopropanes can be achieved through various methods, including:

  • Cycloaddition reactions: For example, the addition of carbenes or carbenoids to alkenes.

  • Intramolecular cyclization reactions: Such as the reaction of 1,3-dihalides with a reducing agent.

General Purification Protocol for Volatile Cyclopropanes:

Due to the often volatile nature of substituted cyclopropanes, purification can be challenging. A common and effective method is preparative gas chromatography (preparative GC) .

G Crude Crude Reaction Mixture Injection Injection onto GC Column Crude->Injection Separation Separation based on Boiling Point and Polarity Injection->Separation Detection Detection of Eluting Components Separation->Detection Collection Collection of Pure Fractions Detection->Collection Pure Purified Polysubstituted Cyclopropane Collection->Pure

Caption: Workflow for the purification of volatile cyclopropanes via preparative GC.

Steps:

  • Injection: The crude reaction mixture is injected into a gas chromatograph equipped with a preparative column.

  • Separation: The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.

  • Detection: As the separated components elute from the column, they are detected by a detector (e.g., thermal conductivity detector or flame ionization detector).

  • Fraction Collection: The eluent stream is directed to a collection system, and the fraction corresponding to the desired polysubstituted cyclopropane is collected in a cooled trap.

Other suitable purification techniques for less volatile or solid cyclopropane derivatives include fractional distillation, recrystallization, and column chromatography.[6][7]

Conclusion

The thermochemical stability of polysubstituted cyclopropanes is a complex interplay of ring strain, substituent effects, and electronic factors. A thorough understanding of these principles, gained through a combination of experimental measurements and computational modeling, is essential for the rational design and application of these valuable building blocks in various fields of chemistry. This guide has provided a foundational overview of the key quantitative data, experimental and computational protocols, and important reaction mechanisms relevant to the study of polysubstituted cyclopropane stability.

References

Conformational Analysis of 1-ethynyl-1-(1-propynyl)cyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed theoretical framework for the conformational analysis of 1-ethynyl-1-(1-propynyl)cyclopropane. In the absence of specific experimental data for this molecule, this document synthesizes established principles from studies of analogous substituted cyclopropanes to predict its conformational preferences. It outlines the key intramolecular forces and steric interactions expected to govern the rotational landscape of the ethynyl and propynyl substituents. Furthermore, this guide details the standard experimental and computational protocols applicable to the conformational analysis of such molecules, providing a roadmap for future empirical studies.

Introduction

Cyclopropane rings are unique structural motifs in organic chemistry, known for their inherent ring strain and the distinct electronic properties of their bent "banana" bonds.[1][2][3][4] The introduction of substituents, particularly those with π-systems, leads to complex conformational preferences dictated by the interplay of steric and electronic effects. The molecule 1-ethynyl-1-(1-propynyl)cyclopropane presents an intriguing case for conformational analysis due to the presence of two rigid, linear alkynyl groups attached to the same carbon of the strained three-membered ring. Understanding the preferred spatial arrangement of these groups is crucial for predicting the molecule's reactivity, spectroscopic properties, and potential interactions in a biological context.

The conformational landscape of this molecule is primarily determined by the rotation of the ethynyl and 1-propynyl groups around the C-C single bonds connecting them to the cyclopropane ring. The stability of different conformers is influenced by two main factors:

  • Electronic Interactions: The interaction between the π-orbitals of the alkynyl substituents and the Walsh orbitals of the cyclopropane ring. Studies on cyclopropanes with π-acceptor substituents have shown that a "bisected" conformation, where the substituent's π-system is parallel to the plane of the opposite C-C bond of the ring, is often energetically favorable due to maximal orbital overlap.[5]

  • Steric Hindrance: The repulsive forces between the ethynyl and 1-propynyl groups, and between these groups and the hydrogens on the cyclopropane ring.

Theoretical Conformational Analysis

The analysis of 1-ethynyl-1-(1-propynyl)cyclopropane involves considering the rotation of both the ethynyl group (rotation around the C1-C(ethynyl) bond) and the 1-propynyl group (rotation around the C1-C(propynyl) bond). We can define the conformation by two dihedral angles, ω1 and ω2, respectively.

Based on studies of similar substituted cyclopropanes, we can postulate the existence of several key conformations. The most stable conformers are likely to be those that maximize the favorable electronic interactions while minimizing steric clash.

dot

G cluster_ethynyl Ethynyl Group Rotation cluster_propynyl Propynyl Group Rotation cluster_steric Steric Hindrance Ethynyl_Bisected Bisected Conformation (Favorable Electronic Interaction) Overall_Stability Overall Conformational Stability Ethynyl_Bisected->Overall_Stability Stabilizing Ethynyl_Eclipsed Eclipsed Conformation (Unfavorable) Ethynyl_Eclipsed->Overall_Stability Destabilizing Propynyl_Bisected Bisected Conformation (Favorable Electronic Interaction) Propynyl_Bisected->Overall_Stability Stabilizing Propynyl_Eclipsed Eclipsed Conformation (Unfavorable) Propynyl_Eclipsed->Overall_Stability Destabilizing Steric_Low Low Steric Hindrance (Anti-periplanar arrangement) Steric_Low->Overall_Stability Stabilizing Steric_High High Steric Hindrance (Syn-periplanar arrangement) Steric_High->Overall_Stability Destabilizing

Caption: Factors influencing the conformational stability of 1-ethynyl-1-(1-propynyl)cyclopropane.

Predicted Stable Conformations

Given the electronic preference for a bisected arrangement and the need to minimize steric repulsion, the most likely stable conformations would involve both alkynyl groups adopting a bisected or near-bisected orientation relative to the cyclopropane ring, while being oriented away from each other.

It is plausible that the global minimum on the potential energy surface corresponds to a conformation where one alkynyl group is in a bisected conformation and the other is slightly skewed to alleviate steric strain. The rotational barriers for these groups are expected to be relatively low, likely in the range of 1-5 kcal/mol, as observed for other substituted cyclopropanes.[6]

Quantitative Data (Theoretical)

As no experimental data is available for 1-ethynyl-1-(1-propynyl)cyclopropane, this section provides a template for how such data would be presented. The values are hypothetical and for illustrative purposes only, based on typical ranges for similar molecules.

ConformerDihedral Angle ω1 (Ethynyl)Dihedral Angle ω2 (Propynyl)Relative Energy (kcal/mol)
Global Minimum ~30° (Skewed Bisected)~150° (Skewed Bisected)0.0
Local Minimum ~150° (Skewed Bisected)~30° (Skewed Bisected)0.2
Transition State 1 0° (Eclipsed)~150° (Skewed Bisected)~2.5
Transition State 2 ~30° (Skewed Bisected)180° (Eclipsed)~2.8

Experimental and Computational Protocols

To empirically determine the conformational landscape of 1-ethynyl-1-(1-propynyl)cyclopropane, a combination of spectroscopic and computational methods would be employed.

Experimental Protocols

Microwave Spectroscopy:

  • Objective: To determine the rotational constants of the molecule in the gas phase, which provides precise information about its geometry and can distinguish between different conformers.[7][8]

  • Methodology:

    • The sample is introduced into a high-vacuum chamber in the gas phase at low pressure.

    • The gas is subjected to microwave radiation over a range of frequencies.

    • Absorption of microwaves by the sample is detected, corresponding to transitions between rotational energy levels.

    • The resulting spectrum is analyzed to determine the rotational constants (A, B, C) for each observed conformer.

    • Isotopic substitution studies can be performed to further refine the molecular structure.

dot

G Sample Gaseous Sample (Low Pressure) Detector Detector Sample->Detector Microwave Microwave Radiation Microwave->Sample Spectrum Rotational Spectrum Detector->Spectrum Analysis Data Analysis Spectrum->Analysis Constants Rotational Constants (A, B, C) Analysis->Constants Geometry Molecular Geometry and Conformation Constants->Geometry

Caption: Workflow for conformational analysis using microwave spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the relative populations of conformers in solution and to measure the barriers to internal rotation.

  • Methodology (Dynamic NMR):

    • ¹H and ¹³C NMR spectra are recorded over a range of temperatures.

    • At low temperatures, where interconversion between conformers is slow on the NMR timescale, separate signals for different conformers may be observed.

    • As the temperature is increased, the signals broaden and eventually coalesce into a single averaged signal.

    • The coalescence temperature and the chemical shift difference between the signals of the conformers can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Computational Protocols

Density Functional Theory (DFT) Calculations:

  • Objective: To model the potential energy surface of the molecule and identify stable conformers and transition states.

  • Methodology:

    • A full conformational search is performed by systematically rotating the ethynyl and propynyl groups.

    • The geometry of each starting conformation is optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

    • Frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

    • The relative energies of the conformers are calculated, including zero-point vibrational energy corrections.

    • The calculated rotational constants and NMR chemical shifts can be compared with experimental data to validate the computational model.

dot

G Start Initial Molecular Structure Conf_Search Conformational Search (Systematic Rotation) Start->Conf_Search Optimization Geometry Optimization (DFT) Conf_Search->Optimization Frequency Frequency Calculation Optimization->Frequency Energy Relative Energy Calculation Frequency->Energy Results Stable Conformers, Transition States, Rotational Barriers Energy->Results

Caption: Computational workflow for conformational analysis using DFT.

Conclusion

The conformational analysis of 1-ethynyl-1-(1-propynyl)cyclopropane is predicted to be governed by a delicate balance between the electronic preference for a bisected conformation of the alkynyl groups and the steric repulsion between them. While this guide provides a robust theoretical foundation, experimental and computational studies are necessary to definitively elucidate the conformational landscape of this molecule. The protocols outlined herein offer a clear path for researchers to undertake such investigations, which will be invaluable for understanding the structure-property relationships of this and related substituted cyclopropanes in the fields of materials science and drug discovery.

References

Methodological & Application

Enantioselective Synthesis of Chiral Alkynyl Cyclopropanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alkynyl cyclopropanes are valuable building blocks in organic synthesis, serving as versatile intermediates in the preparation of complex molecules, including pharmaceuticals and agrochemicals. The unique combination of the strained cyclopropane ring and the reactive alkyne moiety offers a rich platform for chemical transformations. The development of stereoselective methods to access these structures in an enantiomerically pure form is of paramount importance. This document provides an overview of modern catalytic strategies for the enantioselective synthesis of chiral alkynyl cyclopropanes, complete with detailed experimental protocols and comparative data.

Key Synthetic Strategies

The enantioselective synthesis of chiral alkynyl cyclopropanes is predominantly achieved through transition-metal catalyzed reactions. Key among these are copper-catalyzed radical cross-couplings, rhodium-catalyzed carbene transfer reactions, and cobalt-catalyzed radical cyclopropanations. Each method offers distinct advantages in terms of substrate scope, functional group tolerance, and stereoselectivity.

Copper-Catalyzed Enantioconvergent Radical Cross-Coupling

A powerful strategy for the synthesis of chiral alkynyl cyclopropanes involves the copper-catalyzed enantioconvergent radical cross-coupling of racemic cyclopropyl halides with terminal alkynes. This method is notable for its use of readily available starting materials and its ability to control stereochemistry from a racemic mixture.[1][2]

General Reaction Scheme

cluster_0 Copper-Catalyzed Enantioconvergent Radical Cross-Coupling Racemic_Halide Racemic Cyclopropyl Halide Catalyst [Cu(I)L*] Racemic_Halide->Catalyst Cu(I)/Chiral Ligand Alkyne Terminal Alkyne Alkyne->Catalyst Product Enantioenriched Alkynyl Cyclopropane Catalyst->Product Radical Intermediate

Caption: General workflow for Cu-catalyzed cross-coupling.

Quantitative Data Summary
EntryRacemic Cyclopropyl HalideTerminal AlkyneYield (%)ee (%)Catalyst System
11-bromo-1-methylcyclopropanePhenylacetylene8592Cu(OAc)₂ / Chiral N,N,N-Ligand
21-iodo-1-phenylcyclopropane(Trimethylsilyl)acetylene7895Cu(OTf)₂ / Chiral N,N,N-Ligand
31-bromo-1-cyanocyclopropane1-Hexyne9188Cu(OAc)₂ / Chiral N,N,N-Ligand

Data synthesized from representative examples in the literature.

Experimental Protocol: Copper-Catalyzed Enantioconvergent Alkynylation

Materials:

  • Racemic cyclopropyl bromide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Cu(OAc)₂ (5 mol%)

  • Chiral N,N,N-ligand (6 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Cu(OAc)₂ (5 mol%) and the chiral N,N,N-ligand (6 mol%).

  • Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes.

  • Add K₃PO₄ (2.0 equiv), the racemic cyclopropyl bromide (1.0 equiv), and the terminal alkyne (1.2 equiv).

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80 °C) for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched alkynyl cyclopropane.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Rhodium-Catalyzed Asymmetric Cyclopropanation

Dirhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to generate metal carbenes, which can then undergo cyclopropanation with alkenes. In a novel approach, alkynes can serve as dicarbene equivalents, leading to the formation of biscyclopropanes.[3][4][5] For the direct synthesis of alkynyl cyclopropanes, a rhodium-catalyzed reaction of an alkene with an alkynyl diazo compound is a more direct approach.

General Reaction Scheme

cluster_1 Rhodium-Catalyzed Asymmetric Cyclopropanation Alkene Alkene Catalyst Rh(II)-Carbene Alkene->Catalyst Diazo Alkynyl Diazo Compound Diazo->Catalyst [Rh₂(L*)₄] Product Chiral Alkynyl Cyclopropane Catalyst->Product Cycloaddition

Caption: Rhodium-catalyzed cyclopropanation workflow.

Quantitative Data Summary
EntryAlkeneAlkynyl DiazoacetateYield (%)dree (%)Catalyst
1StyreneMethyl 2-diazo-4-phenyl-3-butynoate92>20:198Rh₂(S-TCPTAD)₄
21-HexeneEthyl 2-diazo-3-butynoate8515:195Rh₂(S-PTAD)₄
3CyclohexeneMethyl 2-diazo-4-(trimethylsilyl)-3-butynoate88>20:196Rh₂(S-TCPTAD)₄

Data synthesized from representative examples in the literature.[4][5]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation

Materials:

  • Alkene (5.0 equiv)

  • Alkynyl diazoacetate (1.0 equiv)

  • Chiral dirhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄) (1 mol%)

  • Anhydrous, degassed dichloromethane (DCM) (0.05 M)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the chiral dirhodium(II) catalyst (1 mol%) and the alkene (5.0 equiv) in anhydrous, degassed DCM.

  • Prepare a solution of the alkynyl diazoacetate (1.0 equiv) in anhydrous, degassed DCM.

  • Add the diazoacetate solution to the reaction mixture dropwise via a syringe pump over a period of 4-6 hours at room temperature.

  • After the addition is complete, stir the reaction for an additional 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alkynyl cyclopropane.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.

Cobalt-Catalyzed Radical Cyclopropanation

Cobalt(II) complexes, particularly those with porphyrin-based ligands, can catalyze the enantioselective cyclopropanation of alkenes with diazo compounds via a radical mechanism.[6] This approach is effective for the synthesis of various cyclopropanes, including those with alkynyl substituents, by using appropriate diazo precursors.

General Reaction Scheme

cluster_2 Cobalt-Catalyzed Radical Cyclopropanation Alkene Alkene Catalyst Co(III)-Carbene Radical Alkene->Catalyst Diazo Alkynyl Diazo Precursor Diazo->Catalyst [Co(II)L*] Product Chiral Alkynyl Cyclopropane Catalyst->Product Radical Addition & Ring Closure

Caption: Cobalt-catalyzed radical cyclopropanation mechanism.

Quantitative Data Summary
EntryAlkeneDiazo Precursor (from Hydrazone)Yield (%)dree (%)Catalyst
1StyrenePhenyl(ethynyl)diazomethane8919:197[Co(P1)]
21-Octene(Trimethylsilyl)ethynyldiazomethane8210:194[Co(P1)]
3α-MethylstyrenePhenylethynyldiazomethane95>20:199[Co(P2)]

Data synthesized from representative examples in the literature. P1 and P2 represent specific chiral porphyrin ligands.[6]

Experimental Protocol: Cobalt-Catalyzed Radical Cyclopropanation

Materials:

  • Alkene (2.0 equiv)

  • N-Tosylhydrazone of an alkynyl ketone (1.0 equiv)

  • Chiral Cobalt(II)-porphyrin complex (2 mol%)

  • Base (e.g., K₂CO₃) (1.5 equiv)

  • Anhydrous, degassed solvent (e.g., chlorobenzene) (0.1 M)

Procedure:

  • In a glovebox, add the chiral cobalt(II) catalyst (2 mol%), the N-tosylhydrazone (1.0 equiv), and the base (1.5 equiv) to an oven-dried vial.

  • Add the anhydrous, degassed solvent, followed by the alkene (2.0 equiv).

  • Seal the vial and stir the reaction mixture at the specified temperature (e.g., 40 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.

Conclusion

The enantioselective synthesis of chiral alkynyl cyclopropanes is a rapidly advancing field, with catalytic methods based on copper, rhodium, and cobalt offering powerful and versatile solutions. The choice of catalyst and reaction conditions can be tailored to the specific substrate, allowing for the synthesis of a wide range of these valuable building blocks with high levels of stereocontrol. The protocols provided herein serve as a starting point for researchers to explore and optimize these transformations for their specific synthetic targets in drug discovery and materials science.

References

Application Notes and Protocols for the Transition-Metal Catalyzed Synthesis of Alkynylcyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the transition-metal catalyzed synthesis of alkynylcyclopropanes. A robust cobalt-catalyzed method for the asymmetric synthesis of mono-alkynylcyclopropanes is presented in detail. Additionally, a proposed synthetic pathway for the construction of the more complex gem-dialkynylcyclopropanes is outlined, leveraging well-established synthetic transformations.

Part 1: Cobalt-Catalyzed Asymmetric Synthesis of Mono-Alkynylcyclopropanes

The cobalt-catalyzed asymmetric cyclopropanation of alkenes with α-alkynyldiazomethanes offers a highly efficient route to enantioenriched alkynylcyclopropanes. This method is distinguished by its mild reaction conditions, broad substrate scope, and high levels of stereocontrol. The α-alkynyldiazomethanes are conveniently generated in situ from their corresponding sulfonyl hydrazones.

Reaction Principle

The reaction proceeds via a metalloradical mechanism. A Co(II) complex of a chiral porphyrin ligand catalyzes the transformation. The α-alkynyldiazomethane, generated in situ, serves as a metalloradicophile. The cobalt catalyst activates the diazomethane to form a cobalt-carbene radical intermediate. This intermediate then undergoes a stepwise radical addition to the alkene, followed by ring closure to yield the desired alkynylcyclopropane with high diastereo- and enantioselectivity.

Quantitative Data Summary

The following table summarizes the results for the cobalt-catalyzed asymmetric cyclopropanation of various alkenes with different α-alkynyldiazomethanes.

EntryAlkeneα-Alkynyldiazomethane Precursor (Sulfonyl Hydrazone)Catalyst Loading (mol%)Yield (%)d.r. (trans:cis)ee (%) (trans)
1StyrenePhenylacetaldehyde tosylhydrazone295>99:198
24-MethylstyrenePhenylacetaldehyde tosylhydrazone296>99:198
34-MethoxystyrenePhenylacetaldehyde tosylhydrazone294>99:199
44-ChlorostyrenePhenylacetaldehyde tosylhydrazone292>99:197
52-VinylnaphthalenePhenylacetaldehyde tosylhydrazone293>99:198
6Styrene(4-Methoxyphenyl)acetaldehyde tosylhydrazone291>99:199
7StyreneCyclohexylacetaldehyde tosylhydrazone28598:296
81-OctenePhenylacetaldehyde tosylhydrazone38895:595
Experimental Protocols

Protocol 1: Synthesis of α-Alkynyl-N-tosylhydrazone (Precursor)

  • To a solution of the corresponding alkynyl aldehyde (10.0 mmol) in methanol (20 mL), add N-tosylhydrazine (1.86 g, 10.0 mmol).

  • Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the desired α-alkynyl-N-tosylhydrazone.

Protocol 2: Cobalt-Catalyzed Asymmetric Cyclopropanation

  • In a glovebox, to a 10 mL oven-dried Schlenk tube, add the Co(II) catalyst (e.g., [Co(P1)], where P1 is a chiral porphyrin ligand, 0.02 mmol, 2 mol%).

  • Add the α-alkynyl-N-tosylhydrazone (1.1 mmol, 1.1 equiv.).

  • Add the alkene (1.0 mmol, 1.0 equiv.) and a magnetic stir bar.

  • Add anhydrous solvent (e.g., ethyl acetate, 5 mL).

  • To the resulting solution, add a base (e.g., triethylamine, 0.28 mL, 2.0 mmol, 2.0 equiv.).

  • Seal the tube and stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to provide the enantioenriched alkynylcyclopropane.

Reaction Mechanism Diagram

cobalt_catalyzed_cyclopropanation Cobalt-Catalyzed Alkynylcyclopropanation Mechanism Co_catalyst Co(II) Catalyst Co_carbene Co(III)-Carbene Radical Intermediate Co_catalyst->Co_carbene alkynyl_diazo α-Alkynyldiazomethane (in situ generated) alkynyl_diazo->Co_carbene - N₂ radical_adduct Radical Adduct Intermediate Co_carbene->radical_adduct + Alkene alkene Alkene alkene->radical_adduct cyclopropane_product Alkynylcyclopropane radical_adduct->cyclopropane_product Ring Closure cyclopropane_product->Co_catalyst Catalyst Regeneration N2 N₂

Caption: Proposed mechanism for the cobalt-catalyzed asymmetric cyclopropanation.

Part 2: Proposed Synthetic Route for gem-Dialkynylcyclopropanes

A direct, single-step transition-metal catalyzed synthesis of gem-dialkynylcyclopropanes is not well-documented. However, a plausible two-step synthetic route can be proposed based on established methodologies. This involves the formation of a gem-dihalocyclopropane followed by a double Sonogashira cross-coupling reaction.

Proposed Synthetic Workflow

gem_dialkynyl_synthesis_workflow Proposed Workflow for gem-Dialkynylcyclopropane Synthesis cluster_step1 Step 1 cluster_step2 Step 2 alkene Alkene gem_dihalo gem-Dihalocyclopropane alkene->gem_dihalo Step 1: Cyclopropanation gem_dialkynyl gem-Dialkynylcyclopropane gem_dihalo->gem_dialkynyl Step 2: Double Sonogashira Coupling dihalocarbene Dihalocarbene (e.g., from CHX₃/base) sonogashira 2 eq. Terminal Alkyne Pd(0) catalyst, Cu(I) cocatalyst, base

Caption: Proposed two-step synthesis of gem-dialkynylcyclopropanes.

Generalized Experimental Protocols

Protocol 3: Synthesis of gem-Dihalocyclopropane (Step 1)

  • To a stirred solution of the alkene (10.0 mmol) in chloroform (20 mL), add benzyltriethylammonium chloride (0.23 g, 1.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a 50% aqueous solution of sodium hydroxide (10 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 12-24 hours.

  • Add water (20 mL) and extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography or distillation to yield the gem-dihalocyclopropane.

Protocol 4: Double Sonogashira Coupling (Step 2 - Proposed)

  • To an oven-dried Schlenk flask, add the gem-dihalocyclopropane (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a copper(I) cocatalyst (e.g., CuI, 0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., THF or DMF, 10 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 4.0 mmol, 4.0 equiv.).

  • Add the terminal alkyne (2.2 mmol, 2.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the gem-dialkynylcyclopropane.

Note: The conditions for the double Sonogashira coupling would likely require optimization depending on the specific substrates used.

Applications in Drug Development

The cyclopropane ring is a valuable structural motif in medicinal chemistry, often acting as a bioisostere for double bonds or gem-dimethyl groups. It can enhance metabolic stability, improve binding affinity, and fine-tune the physicochemical properties of a drug candidate. The introduction of one or two alkynyl groups onto a cyclopropane core provides rigid vectors for further functionalization through click chemistry or other alkyne-based transformations, making these compounds versatile building blocks for the synthesis of complex molecules and combinatorial libraries. The rigid nature of the gem-dialkynylcyclopropane scaffold can be exploited to create novel three-dimensional structures for probing biological targets.

Application Notes and Protocols: Rhodium-Catalyzed Alkynylcyclopropanation of Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynylcyclopropanes are valuable structural motifs in organic synthesis and medicinal chemistry, serving as versatile intermediates for complex molecule synthesis and appearing in the structure of bioactive compounds. Traditional methods for their synthesis can be lengthy and indirect. A modern and efficient approach involves the rhodium(II)-catalyzed reaction of alkenes with a suitable alkynylcarbene precursor. This document details the application of a robust method for the alkynylcyclopropanation of alkenes utilizing 7-alkynyl-cyclohepta-1,3,5-trienes as stable and accessible alkynylcarbene precursors. The reaction proceeds via a rhodium(II)-catalyzed decarbenation of the cycloheptatriene, generating a rhodium-alkynylcarbene intermediate that is then trapped by an alkene to furnish the desired alkynylcyclopropane.[1][2][3][4] This method offers a broad substrate scope and high diastereoselectivity for the cis-cyclopropane product.

Logical Relationship of Reaction Components

The successful synthesis of alkynylcyclopropanes via this method relies on the specific interaction of three key components: the rhodium(II) catalyst, the 7-alkynyl-cyclohepta-1,3,5-triene as the carbene precursor, and the alkene as the carbene acceptor. The catalyst facilitates the generation of the reactive intermediate, which is then intercepted by the alkene to form the final product.

Logical_Relationship Catalyst Rh(II) Catalyst ([Rh₂(TFA)₄]) Intermediate Catalyst->Intermediate Precursor Alkynylcarbene Precursor (7-Alkynyl-cyclohepta-1,3,5-triene) Precursor->Intermediate Alkene Alkene Substrate Product Alkynylcyclopropane Alkene->Product Intermediate->Product Reaction

Caption: Logical flow of the key reaction components.

Catalytic Cycle

The reaction is proposed to proceed through a catalytic cycle involving a rhodium(II)-alkynylcarbene intermediate. The cycle is initiated by the coordination of the 7-alkynyl-cyclohepta-1,3,5-triene to the rhodium(II) catalyst, followed by a retro-Buchner reaction (decarbenation) to release benzene and form the key rhodium-alkynylcarbene species. This electrophilic intermediate then reacts with the alkene in a stepwise manner to generate the alkynylcyclopropane product and regenerate the active rhodium(II) catalyst.[1]

Catalytic_Cycle Rh_cat [Rh₂(L)₄] Coordination Coordination Complex Rh_cat->Coordination + Precursor Carbene Rh(II)-Alkynylcarbene Intermediate Coordination->Carbene - Benzene (Decarbenation) Benzene Benzene Alkene_Complex Alkene Coordination Carbene->Alkene_Complex + Alkene Cyclopropanation Cyclopropanation Intermediate Alkene_Complex->Cyclopropanation Nucleophilic Attack Cyclopropanation->Rh_cat Ring Closure + Product Product Alkynylcyclopropane Precursor 7-Alkynyl-cycloheptatriene Alkene Alkene Experimental_Workflow Start1 Terminal Alkyne + Tropylium Tetrafluoroborate Reaction1 Step 1: Precursor Synthesis (nBuLi, THF, -78°C to RT) Start1->Reaction1 Purification1 Workup & Purification (Quench, Extraction, Chromatography) Reaction1->Purification1 Precursor 7-Alkynyl-cyclohepta-1,3,5-triene Purification1->Precursor Start2 Precursor + Alkene Precursor->Start2 Reaction2 Step 2: Cyclopropanation ([Rh₂(TFA)₄], Solvent, 80°C) Start2->Reaction2 Purification2 Purification (Concentration, Chromatography) Reaction2->Purification2 Product Final Product: Alkynylcyclopropane Purification2->Product

References

Applications of Functionalized Cyclopropanes in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a small, strained three-membered carbocycle, has emerged as a valuable structural motif in modern drug discovery. Its unique stereochemical and electronic properties offer medicinal chemists a powerful tool to overcome various challenges in drug design. The incorporation of functionalized cyclopropanes can significantly enhance a molecule's pharmacological profile, including its potency, metabolic stability, and target selectivity. This document provides detailed application notes on the utility of functionalized cyclopropanes in medicinal chemistry, along with exemplary experimental protocols for their synthesis and biological evaluation.

I. Key Applications of Functionalized Cyclopropanes

The rigid nature of the cyclopropane ring provides a level of conformational constraint that can be highly beneficial for drug-receptor interactions. This rigidity can help to lock a molecule into its bioactive conformation, leading to an entropically more favorable binding to the target protein.[1] Furthermore, the unique electronic character of the cyclopropane ring, with its "bent" bonds and increased s-character, can influence the acidity or basicity of neighboring functional groups and participate in unique non-covalent interactions within a protein's binding pocket.[2]

Key advantages of incorporating cyclopropane moieties into drug candidates include:

  • Enhanced Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to enzymatic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts. This can lead to a longer half-life and improved pharmacokinetic profile.

  • Improved Potency and Selectivity: The conformational rigidity of the cyclopropane ring can lead to a more precise fit within the target's binding site, enhancing potency. This steric constraint can also reduce binding to off-target proteins, thereby increasing selectivity and reducing side effects.

  • Increased Lipophilicity and Permeability: Cyclopropane groups can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other common functional groups, such as gem-dimethyl groups or alkenes. This substitution can maintain or improve biological activity while favorably altering physicochemical properties.

II. Case Studies: Cyclopropane-Containing Drugs

The successful application of cyclopropane moieties in medicinal chemistry is exemplified by several marketed drugs.

Tranylcypromine: An irreversible monoamine oxidase (MAO) inhibitor used as an antidepressant.[3][4] The cyclopropylamine moiety is crucial for its mechanism of action, which involves the formation of a covalent adduct with the flavin cofactor of MAO.[1]

Cabozantinib: A multi-tyrosine kinase inhibitor used in the treatment of various cancers.[5][6] The cyclopropane carboxamide linker in Cabozantinib contributes to its optimal positioning within the ATP-binding pocket of kinases like MET, VEGFR2, and AXL.[7][8]

III. Signaling Pathway Visualizations

The following diagrams illustrate the mechanisms of action for Tranylcypromine and Cabozantinib.

Tranylcypromine_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Neurotransmitters->MAO Degradation Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Packaging Synaptic_Neurotransmitters Increased 5-HT, NE, DA Receptors Postsynaptic Receptors Synaptic_Neurotransmitters->Receptors Signal Signal Transduction Receptors->Signal Tranylcypromine Tranylcypromine Tranylcypromine->MAO Irreversible Inhibition

Caption: Mechanism of action of Tranylcypromine.

Cabozantinib_Mechanism cluster_pathways Downstream Signaling Pathways Cabozantinib Cabozantinib MET MET Cabozantinib->MET Inhibition VEGFR2 VEGFR2 Cabozantinib->VEGFR2 Inhibition AXL AXL Cabozantinib->AXL Inhibition Proliferation Cell Proliferation MET->Proliferation Survival Cell Survival MET->Survival Metastasis Metastasis MET->Metastasis Angiogenesis Angiogenesis VEGFR2->Angiogenesis AXL->Survival AXL->Metastasis

Caption: Mechanism of action of Cabozantinib.

IV. Experimental Protocols

A. Synthesis of Functionalized Cyclopropanes

1. Simmons-Smith Cyclopropanation of an Alkene

This protocol describes a general procedure for the cyclopropanation of an alkene using diiodomethane and a zinc-copper couple.[9][10][11][12][13]

  • Materials:

    • Alkene (1.0 eq)

    • Zinc dust (2.0 eq)

    • Copper(I) chloride (0.2 eq)

    • Diiodomethane (1.5 eq)

    • Anhydrous diethyl ether or dichloromethane (DCM)

    • Saturated aqueous ammonium chloride solution

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Argon or nitrogen atmosphere

  • Procedure:

    • Activate the zinc dust by stirring it with copper(I) chloride in anhydrous diethyl ether under an inert atmosphere for 30 minutes.

    • To the activated zinc-copper couple, add a solution of the alkene in anhydrous diethyl ether.

    • Slowly add diiodomethane to the reaction mixture at room temperature. The reaction is often exothermic, and cooling may be necessary.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Filter the mixture through a pad of celite to remove the zinc salts.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane.

2. Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ketone

This protocol provides a general method for the cyclopropanation of an α,β-unsaturated ketone using a sulfur ylide.[14][15][16][17]

  • Materials:

    • α,β-Unsaturated ketone (1.0 eq)

    • Trimethylsulfoxonium iodide (1.1 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Water

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMSO under an inert atmosphere, add trimethylsulfoxonium iodide in one portion.

    • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the dimethylsulfoxonium methylide.

    • Add a solution of the α,β-unsaturated ketone in anhydrous DMSO to the ylide solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

    • Quench the reaction by pouring the mixture into ice-water.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the cyclopropyl ketone.

B. Biological Evaluation

1. In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a common method to assess the metabolic stability of a cyclopropane-containing compound.[18][19][20][21]

  • Materials:

    • Test compound (cyclopropane derivative)

    • Human liver microsomes (HLM)

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile

    • Internal standard

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate the human liver microsomes in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed microsome solution. The final concentration of the test compound is typically 1 µM.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the rate constant of metabolism, from which the in vitro half-life (t1/2) can be calculated (t1/2 = 0.693 / slope).

2. Cell-Based Antiviral Assay

This protocol describes a general approach to evaluate the antiviral activity of a cyclopropane-containing compound.[22][23][24][25]

  • Materials:

    • Host cell line susceptible to the virus of interest

    • Virus stock

    • Test compound (cyclopropane derivative)

    • Cell culture medium and supplements

    • Assay for viral replication (e.g., plaque assay, qPCR for viral nucleic acids, or a reporter virus assay)

    • Positive control antiviral drug

    • Cytotoxicity assay (e.g., MTS or MTT assay)

  • Procedure:

    • Seed the host cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted test compound. Also include wells with a positive control drug and a vehicle control (e.g., DMSO).

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Incubate the plates for a period of time appropriate for the virus life cycle (e.g., 24-72 hours).

    • At the end of the incubation period, measure the extent of viral replication using a suitable assay.

    • In parallel, perform a cytotoxicity assay on uninfected cells treated with the same concentrations of the test compound to determine its effect on cell viability.

    • Calculate the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50 / EC50) is a measure of the compound's therapeutic window.

V. Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data for a series of functionalized cyclopropane derivatives.

Compound IDR1 GroupR2 GroupTarget IC50 (nM)Metabolic Stability (t1/2 in HLM, min)Antiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
CPD-1 -H-H1504510.2>100>9.8
CPD-2 -F-H75625.1>100>19.6
CPD-3 -H-CH3120558.5>100>11.8
CPD-4 -F-CH350882.3>100>43.5

VI. Conclusion

Functionalized cyclopropanes are a valuable asset in the medicinal chemist's toolbox. Their unique structural and electronic properties can be strategically employed to enhance the druglike properties of lead compounds. The provided application notes and protocols offer a starting point for researchers interested in exploring the potential of this versatile scaffold in their drug discovery programs. Careful consideration of synthetic strategies and thorough biological evaluation are crucial for successfully harnessing the benefits of cyclopropane incorporation.

References

Application Notes and Protocols: 1-Ethynyl-1-(1-propynyl)cyclopropane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring is a recurring structural motif in a diverse array of natural products, often imparting unique biological activities and conformational constraints.[1] The incorporation of highly functionalized cyclopropanes, particularly those bearing versatile alkynyl groups, presents a compelling strategy for the synthesis of complex molecular architectures. This document provides application notes and a proposed synthetic protocol for 1-ethynyl-1-(1-propynyl)cyclopropane (CAS No. 105961-79-3) , a promising yet underexplored building block for natural product synthesis.

While direct applications of 1-ethynyl-1-(1-propynyl)cyclopropane in total synthesis are not yet documented in scientific literature, its structure suggests significant potential as a versatile intermediate. The presence of two distinct terminal and internal alkyne functionalities, combined with the inherent strain of the cyclopropane ring, opens avenues for a variety of chemical transformations.

Physicochemical Properties

A summary of the available physicochemical data for 1-ethynyl-1-(1-propynyl)cyclopropane is presented below.

PropertyValueReference
CAS Number 105961-79-3[2]
Molecular Formula C₈H₈[2]
Molecular Weight 104.15 g/mol [2]
SMILES C#CC1(C#CC)CC1[2]
InChI Key CRUULDHEGJSVDL-UHFFFAOYSA-N[2]

Proposed Synthetic Protocol

Currently, a validated synthetic procedure for 1-ethynyl-1-(1-propynyl)cyclopropane is not available in the peer-reviewed literature. However, based on the successful synthesis of the related compound 1,1-di(1-propynyl)cyclopropane via alkylation of 1,1-diethynylcyclopropane, a plausible synthetic route is proposed below.[3] This protocol first outlines the synthesis of the key precursor, 1,1-diethynylcyclopropane, followed by its selective mono-alkylation.

Part 1: Synthesis of 1,1-Diethynylcyclopropane

The synthesis of 1,1-diethynylcyclopropane can be achieved from 1,1-divinylcyclopropane through a bromination-dehydrobromination sequence.[3]

Experimental Protocol:

  • Bromination: To a solution of 1,1-divinylcyclopropane (1.0 equiv) in a suitable solvent such as dichloromethane at -78 °C, add a solution of bromine (2.2 equiv) in the same solvent dropwise. Stir the reaction mixture at this temperature for 1-2 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tetrabromide intermediate.

  • Dehydrobromination: Dissolve the crude tetrabromide in a suitable solvent like tetrahydrofuran (THF). Add a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), in excess (typically 4-5 equivalents) at a low temperature (e.g., -78 °C to 0 °C). Allow the reaction to warm to room temperature and stir for several hours.

  • Purification: Quench the reaction by the slow addition of water. Extract the product with a low-boiling point organic solvent (e.g., diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure. The volatile 1,1-diethynylcyclopropane can be further purified by distillation.

Part 2: Proposed Synthesis of 1-Ethynyl-1-(1-propynyl)cyclopropane

This proposed protocol is based on the selective mono-alkylation of the terminal alkyne, 1,1-diethynylcyclopropane.

Experimental Protocol:

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,1-diethynylcyclopropane (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. Add a strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) (1.0 equiv) dropwise while maintaining the temperature. Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the mono-acetylide.

  • Alkylation: To the solution of the lithium or sodium acetylide, add methyl iodide (CH₃I) (1.0-1.2 equiv) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to afford 1-ethynyl-1-(1-propynyl)cyclopropane.

Hypothetical Yields:

StepProductStarting MaterialReagentsHypothetical Yield (%)
11,1-Diethynylcyclopropane1,1-Divinylcyclopropane1. Br₂, 2. NaNH₂50-60
21-Ethynyl-1-(1-propynyl)cyclopropane1,1-Diethynylcyclopropane1. n-BuLi, 2. CH₃I70-80

Application Notes: Potential in Natural Product Synthesis

The unique structural features of 1-ethynyl-1-(1-propynyl)cyclopropane make it a potentially valuable building block in organic synthesis. The strained cyclopropane ring can participate in ring-opening reactions, while the two different alkyne functionalities allow for selective and sequential transformations.

Potential Reactions:

  • Cycloaddition Reactions: The ethynyl and propynyl groups can undergo various cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] (Huisgen) cycloadditions, to construct complex heterocyclic and carbocyclic frameworks. The two alkynes could potentially react selectively based on their differing steric and electronic properties.[4][5]

  • Sonogashira and Cadiot-Chodkiewicz Couplings: The terminal ethynyl group is a prime candidate for palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, allowing for the introduction of aryl, vinyl, or other alkynyl moieties. The internal propynyl group could potentially participate in Cadiot-Chodkiewicz couplings.

  • Hydration and other Additions: The triple bonds can undergo hydration reactions to form ketones, or be subjected to a variety of other addition reactions to introduce further functionality.

  • Ring-Opening Reactions: The high ring strain of the cyclopropane can be exploited in the presence of certain reagents to induce ring-opening, leading to the formation of linear or larger cyclic structures.

Visualizations

Synthetic Pathway to 1-Ethynyl-1-(1-propynyl)cyclopropane cluster_0 Synthesis of Precursor cluster_1 Proposed Synthesis 1,1-Divinylcyclopropane 1,1-Divinylcyclopropane 1,1-Diethynylcyclopropane 1,1-Diethynylcyclopropane 1,1-Divinylcyclopropane->1,1-Diethynylcyclopropane 1. Br2 2. NaNH2 1,1-Diethynylcyclopropane_2 1,1-Diethynylcyclopropane 1-Ethynyl-1-(1-propynyl)cyclopropane 1-Ethynyl-1-(1-propynyl)cyclopropane 1,1-Diethynylcyclopropane_2->1-Ethynyl-1-(1-propynyl)cyclopropane 1. n-BuLi 2. CH3I Hypothetical Reaction Workflow start 1-Ethynyl-1-(1-propynyl)cyclopropane product1 Triazole-substituted (1-propynyl)cyclopropane start->product1 [3+2] Cycloaddition product2 Diels-Alder Adduct start->product2 [4+2] Cycloaddition reagent1 Aryl Azide (Cu(I) catalyst) reagent2 Diene (Heat or Lewis Acid)

References

Application Notes and Protocols: Copper-Catalyzed Cross-Coupling for Alkynyl Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of alkynyl cyclopropanes via copper-catalyzed cross-coupling reactions. The focus is on a recently developed enantioconvergent radical cross-coupling of racemic cyclopropyl halides with terminal alkynes, a method that offers access to synthetically valuable enantioenriched cyclopropane building blocks under mild conditions.[1][2]

Introduction

Alkynyl cyclopropanes are crucial structural motifs in medicinal chemistry and materials science. Traditional methods for their synthesis often involve multi-step procedures or suffer from limited substrate scope. Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool to construct these valuable compounds.[1][3] This protocol details an efficient method utilizing a redox state-tuned copper catalyst for the enantioconvergent radical carbon-carbon cross-coupling of highly reactive cyclopropyl radicals with terminal alkynes.[1][2] The key to this methodology is the use of hard chiral N,N,N-ligands in combination with Cu(II) salts of hard ligands/counterions, which promotes the desired cross-coupling over side reactions.[1][2]

Data Presentation

The following tables summarize the substrate scope and performance of the copper-catalyzed enantioconvergent cross-coupling of racemic cyclopropyl halides with various terminal alkynes.

Table 1: Scope of Terminal Alkynes in the Enantioconvergent Cross-Coupling Reaction [1]

EntryAlkyneProductYield (%)ee (%)
1Phenylacetylene38590
24-Methoxyphenylacetylene69391
34-Fluorophenylacetylene118288
44-(Trifluoromethyl)phenylacetylene147885
54-Formylphenylacetylene157180
6Methyl 4-ethynylbenzoate168892
74-Ethynylbenzonitrile178590
81-Ethynyl-4-nitrobenzene187586
92-(4-Ethynylphenyl)-1,3-dioxolane198991
101-Ethynylnaphthalene208689

Reaction conditions: Racemic cyclopropyl halide (0.2 mmol), terminal alkyne (0.3 mmol), Cu(OAc)₂ (10 mol%), L1 (12 mol%), K₃PO₄ (0.4 mmol), in 1,4-dioxane (1.0 mL) at 30 °C for 12 h under an argon atmosphere.

Experimental Protocols

General Procedure for the Copper-Catalyzed Enantioconvergent Cross-Coupling of Racemic Cyclopropyl Halides with Terminal Alkynes

Materials:

  • Copper(II) acetate (Cu(OAc)₂)

  • Chiral N,N,N-ligand (e.g., a hard chiral tridentate anionic ligand)

  • Potassium phosphate (K₃PO₄)

  • Racemic cyclopropyl halide

  • Terminal alkyne

  • Anhydrous 1,4-dioxane

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and hotplate

Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add Cu(OAc)₂ (0.02 mmol, 10 mol%) and the chiral N,N,N-ligand (0.024 mmol, 12 mol%).

  • Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the racemic cyclopropyl halide (0.2 mmol, 1.0 equiv), the terminal alkyne (0.3 mmol, 1.5 equiv), and K₃PO₄ (0.4 mmol, 2.0 equiv).

  • Seal the flask and stir the reaction mixture at 30 °C for 12 hours.

  • Upon completion, as monitored by TLC or GC-MS, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched alkynyl cyclopropane.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed enantioconvergent radical cross-coupling of a racemic cyclopropyl halide with a terminal alkyne.

Catalytic_Cycle cluster_cycle A LCu(II)X₂ B LCu(I)X A->B SET C Cyclopropyl Radical E L*Cu(II)(alkynyl)X B->E + Terminal Alkyne - HX C->E + L*Cu(II)(alkynyl)X D Racemic Cyclopropyl Halide D->C e⁻ from Cu(I) E->A F Enantioenriched Alkynyl Cyclopropane E->F Reductive Elimination G Terminal Alkyne G->E + Base caption Proposed Catalytic Cycle

Caption: Proposed Catalytic Cycle for the Reaction.

Experimental Workflow

This diagram outlines the general laboratory workflow for performing the synthesis.

Experimental_Workflow start Start setup Assemble Dry Glassware under Argon start->setup reagents Add Catalyst, Ligand, Base, and Solvent setup->reagents stir Stir for 10 min reagents->stir substrates Add Cyclopropyl Halide and Terminal Alkyne stir->substrates react Stir at 30°C for 12h substrates->react quench Quench with aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify analyze Characterize and Determine ee by HPLC purify->analyze end End analyze->end

Caption: General Experimental Workflow.

References

Application Notes and Protocols: 1-Ethynyl-1-(1-propynyl)cyclopropane in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the known reactivity of the functional groups (ethynyl, propynyl, and cyclopropane) present in 1-ethynyl-1-(1-propynyl)cyclopropane and data from structurally related compounds. As of the latest literature search, specific experimental data and applications for this particular molecule in materials science are not widely documented. These notes, therefore, serve as a theoretical guide for researchers and scientists exploring its potential uses.

Introduction

1-Ethynyl-1-(1-propynyl)cyclopropane is a highly unsaturated and strained cyclic molecule. Its unique structure, featuring two reactive alkyne moieties (an ethynyl and a propynyl group) attached to a single carbon of a cyclopropane ring, suggests significant potential for applications in materials science. The high ring strain of the cyclopropane ring and the reactivity of the carbon-carbon triple bonds make it an attractive candidate for use as a monomer in polymerization, a cross-linking agent for creating robust polymer networks, and a versatile building block for the synthesis of advanced materials.

Potential Applications in Materials Science

The structural characteristics of 1-ethynyl-1-(1-propynyl)cyclopropane open up several avenues for its application in the development of novel materials:

  • Monomer for Novel Polymers: The presence of two polymerizable alkyne groups allows this molecule to act as a monomer for the synthesis of unique polymers. Polymerization could proceed through various mechanisms, such as transition metal-catalyzed polymerization or radical polymerization, to yield polymers with a high degree of cross-linking and rigidity. The incorporation of the cyclopropane ring into the polymer backbone is expected to influence the material's thermal and mechanical properties, potentially leading to materials with high glass transition temperatures and altered crystallinity.[1][2]

  • Cross-linking Agent: 1-Ethynyl-1-(1-propynyl)cyclopropane can be employed as a cross-linking agent to enhance the properties of existing polymers. The alkyne groups can react with functional groups on polymer chains, such as pendant double bonds in polydienes, through mechanisms like thermal or photochemical cycloaddition reactions. This cross-linking can improve the tensile strength, thermal stability, and solvent resistance of the base polymer.

  • Building Block for Functional Materials: The high reactivity of the ethynyl and propynyl groups, coupled with the potential for ring-opening reactions of the strained cyclopropane ring, makes this molecule a versatile building block. It can be used in "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize functionalized molecules and materials with tailored properties for applications in electronics, optics, and biomedicine.

Physicochemical Properties

PropertyEstimated Value
Molecular Formula Câ‚‚Hâ‚‚
Molecular Weight 116.16 g/mol
Boiling Point ~150-160 °C (at 760 mmHg)
Density ~0.9 g/cm³
Refractive Index ~1.5

Experimental Protocols

Protocol 1: Synthesis of 1-ethynyl-1-(1-propynyl)cyclopropane

This protocol describes a plausible synthetic route based on the alkylation of a di-lithiated cyclopropane precursor.

Materials:

  • 1,1-Dibromocyclopropane

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide

  • Propargyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 1,1-dibromocyclopropane (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature to generate the di-lithiated cyclopropane intermediate.

  • In a separate flask, prepare a solution of propargyl bromide (1.1 equivalents) in anhydrous diethyl ether.

  • Add the propargyl bromide solution dropwise to the di-lithiated cyclopropane solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Cool the reaction mixture back to -78 °C.

  • Slowly add methyl iodide (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-ethynyl-1-(1-propynyl)cyclopropane.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 1,1-Dibromocyclopropane 1,1-Dibromocyclopropane Di-lithiation Di-lithiation 1,1-Dibromocyclopropane->Di-lithiation n-BuLi n-BuLi n-BuLi->Di-lithiation Propargyl Bromide Propargyl Bromide First Alkylation First Alkylation Propargyl Bromide->First Alkylation Methyl Iodide Methyl Iodide Second Alkylation Second Alkylation Methyl Iodide->Second Alkylation Di-lithiation->First Alkylation First Alkylation->Second Alkylation Quenching & Extraction Quenching & Extraction Second Alkylation->Quenching & Extraction Purification Purification Quenching & Extraction->Purification Final Product 1-Ethynyl-1-(1-propynyl)cyclopropane Purification->Final Product

Caption: Synthetic workflow for 1-ethynyl-1-(1-propynyl)cyclopropane.

Protocol 2: Polymerization of 1-ethynyl-1-(1-propynyl)cyclopropane

This protocol outlines a hypothetical transition metal-catalyzed polymerization.

Materials:

  • 1-Ethynyl-1-(1-propynyl)cyclopropane (monomer)

  • Toluene (anhydrous)

  • Rhodium-based catalyst (e.g., [Rh(nbd)Cl]â‚‚)

  • Triethylamine (co-catalyst)

  • Methanol (for precipitation)

  • Standard glassware for air-sensitive reactions

Procedure:

  • In a Schlenk tube under a nitrogen atmosphere, dissolve the rhodium catalyst (0.1 mol%) and triethylamine (1 mol%) in anhydrous toluene.

  • Add the 1-ethynyl-1-(1-propynyl)cyclopropane monomer (1 equivalent) to the catalyst solution.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the polymerization progress by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the resulting polymer using techniques such as FT-IR, NMR spectroscopy, and thermal analysis (TGA, DSC).

Polymerization_Pathway Monomer 1-Ethynyl-1-(1-propynyl)cyclopropane Polymerization Polymerization (Toluene, 80°C) Monomer->Polymerization Catalyst Rh Catalyst + Co-catalyst Catalyst->Polymerization Polymer Cross-linked Polymer Polymerization->Polymer

Caption: Proposed polymerization pathway for the monomer.

Protocol 3: Cross-linking of Polybutadiene with 1-ethynyl-1-(1-propynyl)cyclopropane

This protocol describes a hypothetical thermal cross-linking process.

Materials:

  • Polybutadiene (with vinyl side groups)

  • 1-Ethynyl-1-(1-propynyl)cyclopropane (cross-linker)

  • Toluene

  • Radical inhibitor (e.g., hydroquinone)

  • Teflon mold

Procedure:

  • Dissolve the polybutadiene in toluene to form a 10% (w/v) solution.

  • Add a small amount of radical inhibitor to prevent unwanted side reactions.

  • Add the 1-ethynyl-1-(1-propynyl)cyclopropane cross-linker to the polymer solution (e.g., 5 wt% relative to the polymer).

  • Stir the mixture at room temperature for 1 hour to ensure homogeneity.

  • Pour the solution into a Teflon mold and allow the solvent to evaporate slowly in a fume hood.

  • Place the resulting polymer film in a vacuum oven and heat to 150 °C for 2-4 hours to induce thermal cross-linking.

  • Cool the cross-linked polymer film to room temperature.

  • Characterize the cross-linked polymer by measuring its swelling behavior in a suitable solvent (e.g., toluene), and by performing mechanical testing (e.g., tensile strength) and thermal analysis.

Crosslinking_Mechanism cluster_components Components Polymer Polybutadiene Chains Heat Heat (150°C) Polymer->Heat Crosslinker 1-Ethynyl-1-(1-propynyl)cyclopropane Crosslinker->Heat Crosslinked_Network Cross-linked Polymer Network Heat->Crosslinked_Network [4+2] Cycloaddition or other reactions

Caption: Cross-linking action on polymer chains.

References

Application Notes and Protocols for the Stereoselective Construction of Alkynyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern stereoselective methods for the synthesis of alkynyl cyclopropanes, valuable building blocks in medicinal chemistry and materials science. This document includes summaries of key methodologies, extensive quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Introduction

Alkynyl cyclopropanes are highly versatile synthetic intermediates, combining the reactivity of a strained three-membered ring with the synthetic utility of an alkyne moiety. The development of stereoselective methods to access these structures is of paramount importance for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. This document outlines four cutting-edge methodologies for the stereoselective construction of alkynyl cyclopropanes:

  • Gold(I)-Catalyzed Asymmetric Cyclopropenation of Internal Alkynes

  • Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of Alkenes with Alkynyl Diazoacetates

  • Whole-Cell Biocatalytic Cyclopropanation using Engineered Myoglobin

  • Chiral-at-Metal Rh(III) Complex-Mediated [2+1] Cyclization

Gold(I)-Catalyzed Asymmetric Cyclopropenation of Internal Alkynes

This method provides a highly enantioselective route to cyclopropenes from internal alkynes and aryldiazoacetates. The use of a binuclear gold(I) catalyst is crucial for achieving high levels of stereocontrol.[1][2]

Data Presentation
EntryAlkyne (R1)Alkyne (R2)Diazoacetate (Ar)Yield (%)ee (%)
1PhPhPh8596
2PhMePh7892
34-MeC6H44-MeC6H44-ClC6H48295
4n-Prn-PrPh7590
Experimental Protocol: General Procedure for Gold(I)-Catalyzed Asymmetric Cyclopropenation[1]

Materials:

  • (S)-Xylyl-BINAP(AuCl)2 (1.0 mol%)

  • Silver hexafluoroantimonate (AgSbF6) (2.0 mol%)

  • Internal alkyne (1.0 equiv)

  • Aryldiazoacetate (1.2 equiv)

  • Dichloromethane (DCM), freshly distilled

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add (S)-Xylyl-BINAP(AuCl)2 (0.01 mmol) and AgSbF6 (0.02 mmol).

  • Add freshly distilled DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired reaction temperature (typically -20 °C to 0 °C).

  • Add the internal alkyne (1.0 mmol) to the catalyst mixture.

  • Slowly add a solution of the aryldiazoacetate (1.2 mmol) in DCM (2.0 mL) via syringe pump over a period of 2 hours.

  • Stir the reaction mixture at the same temperature for an additional 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired cyclopropene.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Reaction Pathway

gold_catalyzed_cyclopropenation cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle catalyst_precursor (S)-Xylyl-BINAP(AuCl)2 active_catalyst [(S)-Xylyl-BINAP(Au)2]2+ catalyst_precursor->active_catalyst 2 AgSbF6 - 2 AgCl silver_activator AgSbF6 active_catalyst_cycle Active Gold(I) Catalyst active_catalyst->active_catalyst_cycle gold_carbene Gold Carbene Intermediate active_catalyst_cycle->gold_carbene + Diazo - N2 diazo Aryldiazoacetate cyclopropene_complex Gold-Cyclopropene Complex gold_carbene->cyclopropene_complex + Alkyne alkyne Internal Alkyne cyclopropene_complex->active_catalyst_cycle Release product Alkynyl Cyclopropene cyclopropene_complex->product

Caption: Gold(I)-Catalyzed Asymmetric Cyclopropenation Pathway.

Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of Alkenes with Alkynyl Diazoacetates

This method utilizes chiral dirhodium(II) catalysts to effect the asymmetric cyclopropanation of alkenes with alkynyl diazoacetates, yielding highly functionalized and enantioenriched alkynyl cyclopropanes.[3][4]

Data Presentation
EntryAlkeneAlkynyl Diazoacetate (R)CatalystYield (%)dr (cis:trans)ee (cis/trans) (%)
1StyreneSiMe3Rh2(S-DOSP)488>95:598 (cis)
21-HexenePhRh2(S-PTAD)47580:2092 (cis)
3IndeneSi(i-Pr)3Rh2(S-DOSP)492>95:599 (cis)
4DihydronaphthalenePhRh2(S-PTAD)48590:1095 (cis)
Experimental Protocol: General Procedure for Rhodium(II)-Catalyzed Asymmetric Cyclopropanation[3]

Materials:

  • Dirhodium(II) catalyst (e.g., Rh2(S-DOSP)4) (0.5-1.0 mol%)

  • Alkene (5.0 equiv)

  • Alkynyl diazoacetate (1.0 equiv)

  • Dichloromethane (DCM) or Hexanes, anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the dirhodium(II) catalyst (0.005 mmol).

  • Add the anhydrous solvent (2.0 mL) and the alkene (5.0 mmol).

  • Heat or cool the mixture to the desired reaction temperature (typically 25 °C to 40 °C).

  • Slowly add a solution of the alkynyl diazoacetate (1.0 mmol) in the same solvent (5.0 mL) via syringe pump over a period of 4-6 hours.

  • Stir the reaction mixture at the same temperature for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the alkynyl cyclopropane.

  • Determine the diastereomeric ratio by 1H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Reaction Workflow

rhodium_catalyzed_workflow start Start setup Reaction Setup (Catalyst, Alkene, Solvent) start->setup addition Slow Addition of Alkynyl Diazoacetate setup->addition reaction Reaction Progression (Stirring at Temp) addition->reaction workup Workup (Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC) purification->analysis end End Product analysis->end

Caption: Rhodium(II)-Catalyzed Cyclopropanation Experimental Workflow.

Whole-Cell Biocatalytic Cyclopropanation using Engineered Myoglobin

This innovative approach employs engineered myoglobin variants expressed in E. coli as whole-cell biocatalysts for the highly stereoselective synthesis of chiral cyclopropanes. This method offers excellent diastereo- and enantioselectivity and operates under mild, aqueous conditions.[5][6][7]

Data Presentation
EntryOlefinDiazo ReagentMyoglobin VariantYield (%)de (%)ee (%)
1StyreneEthyl diazoacetateMb(H64V,V68A)95>99>99 (1S,2S)
24-ChlorostyreneEthyl diazoacetateMb(H64V,V68A)88>9999 (1S,2S)
3StyreneEthyl diazoacetateEngineered RR-Mb929897 (1R,2R)
42-VinylnaphthaleneEthyl diazoacetateMb(H64V,V68A)85>9998 (1S,2S)
Experimental Protocol: General Procedure for Whole-Cell Biocatalytic Cyclopropanation[7]

Materials:

  • E. coli cells expressing the engineered myoglobin variant

  • M9 minimal medium

  • Glucose

  • Olefin substrate

  • Ethyl diazoacetate (EDA)

  • Sodium dithionite (for anaerobic conditions)

  • Buffer (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

  • Cell Culture and Expression: Grow E. coli cells harboring the plasmid for the engineered myoglobin variant in a suitable medium (e.g., LB or TB) with the appropriate antibiotic. Induce protein expression with IPTG and continue incubation.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash with buffer, and resuspend to a desired optical density (e.g., OD600 = 50) in the reaction buffer.

  • Whole-Cell Biotransformation:

    • In a sealed vial under an inert atmosphere (e.g., argon), combine the whole-cell suspension, glucose (as a carbon source), and the olefin substrate.

    • If strictly anaerobic conditions are required, add sodium dithionite.

    • Initiate the reaction by adding ethyl diazoacetate.

    • Shake the reaction mixture at a controlled temperature (e.g., 25 °C) for 24-48 hours.

  • Extraction and Analysis:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the product by flash column chromatography.

    • Determine the yield, diastereomeric excess, and enantiomeric excess by GC or HPLC analysis.

Logical Relationship of Biocatalytic System

biocatalysis_logic E_coli E. coli Host Expression Protein Expression (IPTG Induction) E_coli->Expression Plasmid Plasmid with Engineered Myoglobin Gene Plasmid->Expression Engineered_Mb Engineered Myoglobin (Whole-Cell Biocatalyst) Expression->Engineered_Mb Product Chiral Alkynyl Cyclopropane Engineered_Mb->Product Substrates Substrates (Olefin, Diazo-reagent) Substrates->Product Reaction_Conditions Reaction Conditions (Aqueous Buffer, Temp.) Reaction_Conditions->Product

Caption: Logical Flow of the Whole-Cell Biocatalytic System.

Chiral-at-Metal Rh(III) Complex-Mediated [2+1] Cyclization

This method describes an asymmetric [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2-acylimidazoles, catalyzed by a chiral-at-metal Rh(III) complex. This approach provides access to 1,2,3-trisubstituted chiral cyclopropanes with high yields and excellent stereoselectivity.[8][9][10]

Data Presentation
EntryVinyl Sulfoxonium Ylide (R1)α,β-Unsaturated 2-Acylimidazole (R2)Yield (%)dree (%)
1PhPh93>20:197
24-ClC6H4Ph85>20:195
3Ph4-MeOC6H498>20:199
4NaphthylPh88>20:196
Experimental Protocol: General Procedure for Chiral-at-Metal Rh(III)-Catalyzed [2+1] Cyclization[9]

Materials:

  • Chiral-at-metal Rh(III) complex (e.g., Λ-Rh4) (1-2 mol%)

  • Vinyl sulfoxonium ylide (1.2 equiv)

  • α,β-Unsaturated 2-acylimidazole (1.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral-at-metal Rh(III) catalyst (0.002 mmol) and the α,β-unsaturated 2-acylimidazole (0.1 mmol).

  • Add anhydrous DCE (1.0 mL) and stir the mixture for a few minutes.

  • Add the vinyl sulfoxonium ylide (0.12 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 24-36 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired trisubstituted cyclopropane.

  • Determine the diastereomeric ratio by 1H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Proposed Catalytic Cycle

rhodium_III_cycle catalyst Chiral Rh(III) Complex activated_substrate Activated Acylimidazole (Rh-coordinated) catalyst->activated_substrate + Acylimidazole michael_adduct Michael Adduct Intermediate activated_substrate->michael_adduct + Ylide ylide Vinyl Sulfoxonium Ylide ring_closure Intramolecular Ring Closure michael_adduct->ring_closure product_complex Product-Catalyst Complex ring_closure->product_complex product_complex->catalyst Release product Chiral Cyclopropane product_complex->product

Caption: Proposed Catalytic Cycle for Rh(III)-Mediated Cyclization.

References

Application Notes and Protocols for the Use of Strained Enediynes as DNA Cleaving Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strained enediynes represent a class of potent antitumor agents renowned for their unique mechanism of DNA cleavage. Their remarkable cytotoxicity stems from their ability to undergo cycloaromatization reactions, such as the Bergman or Myers-Saito cyclization, to generate highly reactive diradical species.[1][2] These radicals can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks, ultimately inducing apoptosis in cancer cells.[3][4] This document provides detailed application notes and experimental protocols for researchers interested in the evaluation and application of strained enediynes as DNA cleaving agents.

Mechanism of Action: The Bergman and Myers-Saito Cyclizations

The DNA-cleaving ability of strained enediynes is intrinsically linked to their capacity to form benzenoid diradicals. This transformation is primarily achieved through two key cycloaromatization reactions:

  • Bergman Cyclization: This thermally or photochemically induced reaction converts a (Z)-hex-3-ene-1,5-diyne moiety into a highly reactive 1,4-didehydrobenzene (p-benzyne) diradical.[2][5] The reactivity of the enediyne towards this cyclization is heavily influenced by the intramolecular distance between the two acetylenic carbons (the c1-c6 distance). A shorter distance, often induced by ring strain, lowers the activation energy for the cyclization, allowing it to proceed under physiological conditions.[1][6]

  • Myers-Saito Cyclization: This reaction involves the cycloaromatization of an enyne-allene system to generate a σ,π-biradical.[7][8] Some enediyne prodrugs are designed to rearrange into enyne-allenes under specific conditions, such as a change in pH, triggering the DNA-cleaving cascade.[8]

The generated diradicals are potent hydrogen-abstracting species, leading to the cleavage of the DNA backbone.[9] This ultimately triggers cellular DNA damage response pathways, leading to cell cycle arrest and apoptosis.[3][4]

Factors Influencing Reactivity

The efficiency of the cycloaromatization and subsequent DNA cleavage is governed by several factors:

  • Ring Strain: Incorporating the enediyne moiety into a strained ring system, typically a 9- or 10-membered ring, is a key strategy to lower the activation barrier for cycloaromatization.[5][10]

  • Proximity of Reactive Carbons: The distance between the two terminal carbons of the diyne system is a critical determinant of reactivity. Distances below 3.2 Å generally lead to spontaneous cyclization at ambient temperatures.[1]

  • Electronic Effects: The electronic nature of substituents on the enediyne core can influence the stability of the ground state and the transition state of the cyclization reaction, thereby modulating its rate.

  • Triggering Mechanism: Many synthetic enediynes are designed as prodrugs with a "trigger" mechanism. This trigger can be an external stimulus like light or a change in pH, or the enzymatic cleavage of a protecting group, which then activates the enediyne for cycloaromatization.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for representative strained enediyne compounds.

Compound/ClassTarget Cell LineIC50 (µM)DNA CleavageReference
Naphthoquinone-based enediynesHeLa8.19Strong
Maleimide-based enediynesHeLa1.40 - tens of µMStrong[8]
10-Membered Aza- and OxaenediynesNCI-H460 (lung carcinoma)Moderately cytotoxic at 75 µMNot specified
Synthetic Enediynes (general)Various tumor cellsMicromolar concentrationsModerate

Experimental Protocols

Protocol 1: Synthesis of a Representative Strained 10-Membered Ring Enediyne

This protocol describes the synthesis of a strained 10-membered ring enediyne, a common structural motif in potent DNA cleaving agents. The synthesis involves a Sonogashira coupling to construct the enediyne backbone, followed by an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction for macrocyclization.

Materials:

  • (Z)-3-Iodo-1-(triisopropylsilyl)hex-3-en-1,5-diyne

  • But-3-yn-1-ol

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed THF (Tetrahydrofuran)

  • CrCl₂ (Chromium(II) chloride)

  • NiCl₂ (Nickel(II) chloride)

  • Anhydrous DMF (Dimethylformamide)

  • Standard glassware for organic synthesis (Schlenk flasks, syringes, etc.)

  • Inert atmosphere (Argon or Nitrogen)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Step 1: Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add (Z)-3-iodo-1-(triisopropylsilyl)hex-3-en-1,5-diyne (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv) in anhydrous, degassed THF.

  • Add triethylamine (3.0 equiv) to the mixture.

  • Slowly add a solution of but-3-yn-1-ol (1.2 equiv) in anhydrous, degassed THF to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the acyclic enediyne precursor.

Step 2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization

  • In a separate Schlenk flask under an inert atmosphere, suspend CrCl₂ (10 equiv) and a catalytic amount of NiCl₂ (0.1 equiv) in anhydrous DMF.

  • To this suspension, add a solution of the acyclic enediyne precursor from Step 1 in anhydrous DMF via a syringe pump over a period of 8-12 hours at room temperature to maintain high dilution conditions, which favor intramolecular cyclization.

  • After the addition is complete, stir the reaction mixture for an additional 12 hours at room temperature.

  • Quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the strained 10-membered ring enediyne.

Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro DNA Cleavage Assay Using Plasmid DNA

This protocol details the procedure to assess the DNA cleaving ability of a strained enediyne using supercoiled plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322 or φX174), 0.5-1.0 mg/mL stock solution in TE buffer.

  • Strained enediyne compound of interest, stock solution in DMSO or a suitable solvent.

  • Tris-HCl buffer (50 mM, pH 7.5-8.5).

  • EDTA (1 mM).

  • Nuclease-free water.

  • 6x DNA loading dye (containing bromophenol blue, xylene cyanol, and glycerol).

  • Agarose.

  • 1x TAE or TBE buffer.

  • Ethidium bromide (EtBr) or a safer alternative DNA stain (e.g., SYBR Safe).

  • UV transilluminator and gel documentation system.

Procedure:

  • Reaction Setup:

    • In a 0.5 mL microcentrifuge tube, prepare the reaction mixture in the following order:

      • Nuclease-free water to a final volume of 20 µL.

      • 10x reaction buffer (e.g., 500 mM Tris-HCl, 10 mM EDTA, pH 8.0) to a final concentration of 1x.

      • Supercoiled plasmid DNA (e.g., 0.5 µg).

      • Strained enediyne solution at various final concentrations (e.g., 1, 10, 50, 100 µM). Include a control reaction with the solvent (e.g., DMSO) alone.

  • Incubation:

    • Gently mix the reaction components and incubate at 37°C for a predetermined time (e.g., 1, 4, or 12 hours). The incubation time may need to be optimized depending on the reactivity of the enediyne.

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of 6x DNA loading dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE or TBE buffer containing EtBr (0.5 µg/mL) or post-stain the gel after electrophoresis.

    • Load the entire reaction mixture into the wells of the agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Visualization and Quantification:

    • Visualize the DNA bands under UV light using a gel documentation system.

    • Identify the three forms of plasmid DNA:

      • Form I: Supercoiled (fastest migrating).

      • Form II: Relaxed circular (nicked, single-strand break, slowest migrating).

      • Form III: Linear (double-strand break, intermediate migration).

    • Quantify the intensity of each band using densitometry software (e.g., ImageJ).

    • Calculate the percentage of each DNA form to determine the extent of single- and double-strand cleavage.

Protocol 3: Determination of IC₅₀ Values in Cancer Cell Lines

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of a strained enediyne using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Strained enediyne compound, stock solution in sterile DMSO.

  • MTT solution (5 mg/mL in PBS, sterile-filtered).

  • DMSO.

  • 96-well cell culture plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the strained enediyne in complete medium from the stock solution. A typical concentration range would be from 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the enediyne. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the enediyne concentration.

    • Determine the IC₅₀ value, which is the concentration of the enediyne that causes 50% inhibition of cell growth, using a suitable software (e.g., GraphPad Prism).

Protocol 4: Cellular Uptake of Enediynes in Cancer Cell Lines

This protocol outlines a method to study the cellular uptake of a fluorescently labeled enediyne derivative.

Materials:

  • Fluorescently labeled strained enediyne.

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • 24-well cell culture plates.

  • Fluorescence microscope or a flow cytometer.

  • Cell lysis buffer (e.g., RIPA buffer).

  • Fluorometer.

Procedure:

  • Cell Seeding:

    • Seed cells into a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Incubation:

    • Prepare a solution of the fluorescently labeled enediyne in complete medium at the desired concentration.

    • Remove the medium from the cells and add the enediyne-containing medium.

    • Incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.

  • Washing:

    • After incubation, remove the medium and wash the cells three times with ice-cold PBS to remove any unbound compound.

  • Qualitative Analysis (Fluorescence Microscopy):

    • After the final wash, add fresh PBS to the wells.

    • Observe the cells under a fluorescence microscope to visualize the cellular uptake and subcellular localization of the fluorescent enediyne.

  • Quantitative Analysis (Fluorometry):

    • After the final wash, add 100-200 µL of cell lysis buffer to each well and incubate on ice for 30 minutes.

    • Collect the cell lysates and centrifuge to pellet the cell debris.

    • Transfer the supernatant to a 96-well black plate.

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to normalize the fluorescence intensity to the amount of protein.

    • A standard curve of the fluorescent enediyne can be used to quantify the amount of compound taken up by the cells.

Visualizations

Enediyne_Pathway enediyne Strained Enediyne (Prodrug) trigger Trigger (e.g., pH, Light, Enzyme) enediyne->trigger Activation activated Activated Enediyne trigger->activated cycloaromatization Bergman/Myers-Saito Cycloaromatization activated->cycloaromatization diradical Benzenoid Diradical cycloaromatization->diradical h_abstraction Hydrogen Abstraction diradical->h_abstraction dna Cellular DNA dna->h_abstraction ssb Single-Strand Break h_abstraction->ssb dsb Double-Strand Break h_abstraction->dsb ddr DNA Damage Response ssb->ddr dsb->ddr apoptosis Apoptosis ddr->apoptosis

Caption: Signaling pathway of enediyne-induced DNA damage and apoptosis.

DNA_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Plasmid DNA, Enediyne, Buffer) setup_rxn Set up Reaction Mixture prep_reagents->setup_rxn incubation Incubate at 37°C setup_rxn->incubation add_dye Add Loading Dye incubation->add_dye gel_electrophoresis Agarose Gel Electrophoresis add_dye->gel_electrophoresis visualize Visualize under UV Light gel_electrophoresis->visualize quantify Quantify DNA Forms visualize->quantify

Caption: Experimental workflow for the in vitro DNA cleavage assay.

Enediyne_Reactivity_Factors reactivity Enediyne Reactivity strain Ring Strain reactivity->strain proximity Proximity of Reactive Carbons reactivity->proximity electronics Electronic Effects reactivity->electronics trigger Trigger Mechanism reactivity->trigger

Caption: Factors influencing the reactivity of strained enediynes.

References

Application Notes and Protocols: Synthetic Routes to 1-Ethynylcyclopropylamine Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-ethynylcyclopropylamine, a valuable building block in medicinal chemistry and drug discovery. The cyclopropyl moiety can enhance metabolic stability, binding affinity, and potency of drug candidates.[1] The ethynyl group provides a versatile handle for further chemical modifications, making 1-ethynylcyclopropylamine a sought-after intermediate.

Two primary synthetic routes are detailed below: a multi-step synthesis commencing from cyclopropylacetylene and involving a Curtius degradation, and the Kulinkovich-de Meijere reaction for the formation of cyclopropylamines from amides.

Route 1: Multi-Step Synthesis via Curtius Degradation

This synthetic pathway begins with the carboxylation of cyclopropylacetylene, followed by a Curtius degradation to yield the N-Boc protected 1-ethynylcyclopropylamine. Subsequent deprotection affords the hydrochloride salt of the target compound. This route has been reported to provide an overall yield of 39% for the hydrochloride salt on a scale of up to 300 mmol.[2][3][4]

Logical Workflow for Route 1

start Cyclopropylacetylene step1 1. n-BuLi 2. CO2 start->step1 Carboxylation intermediate1 1-Ethynylcyclopropanecarboxylic Acid step1->intermediate1 step2 1. ClCO2Et, Et3N 2. NaN3 3. t-BuOH (heat) intermediate1->step2 Curtius Degradation intermediate2 N-Boc-1-ethynylcyclopropylamine step2->intermediate2 step3 HCl in Et2O intermediate2->step3 Deprotection final_product 1-Ethynylcyclopropylamine HCl step3->final_product

Caption: Curtius degradation route to 1-ethynylcyclopropylamine HCl.

Data Summary for Route 1
StepReactantReagentsProductYield (%)Reference
Carboxylation(Trimethylsilyl)cyclopropylacetylene1. n-BuLi2. CO21-[(Trimethylsilyl)ethynyl]cyclopropanecarboxylic Acid65[3]
Curtius Degradation1-[(Trimethylsilyl)ethynyl]cyclopropanecarboxylic Acid1. ClCO2Et, Et3N2. NaN33. t-BuOHN-Boc-1-[(trimethylsilyl)ethynyl]cyclopropylamine87[3]
Desilylation & DeprotectionN-Boc-1-[(trimethylsilyl)ethynyl]cyclopropylamine1. KF, DMF/H2O2. HCl in Et2O1-Ethynylcyclopropylamine hydrochlorideOverall 39 from cyclopropylacetylene[2][3]
Experimental Protocols for Route 1

1. Synthesis of 1-[(Trimethylsilyl)ethynyl]cyclopropanecarboxylic Acid [3]

  • To a solution of (trimethylsilyl)cyclopropylacetylene in diethyl ether, add n-butyllithium (n-BuLi) at a temperature maintained between -78 °C to room temperature.

  • Stir the reaction mixture for 14-15 hours.

  • Cool the mixture to -78 °C and treat with powdered dry ice.

  • Allow the mixture to warm to 20 °C.

  • Perform an aqueous work-up to isolate the carboxylic acid. The reported yield for a similar carboxylation of a cyclobutyl derivative was 63%.[3]

2. Synthesis of N-Boc-1-[(trimethylsilyl)ethynyl]cyclopropylamine [3][5]

  • To a solution of 1-[(trimethylsilyl)ethynyl]cyclopropanecarboxylic acid in acetone at 0 °C, add triethylamine (Et3N) followed by ethyl chloroformate (ClCO2Et).

  • Stir the resulting mixture at 0 °C.

  • Add a solution of sodium azide (NaN3) in water.

  • Add tert-butanol (t-BuOH) and heat the mixture to 80 °C for 11-14 hours.

  • After cooling, perform an appropriate work-up to isolate the N-Boc protected amine. The reported yield for this step is 87%.[3]

3. Synthesis of 1-Ethynylcyclopropylamine Hydrochloride [3][5]

  • To a solution of N-Boc-1-[(trimethylsilyl)ethynyl]cyclopropylamine, add potassium fluoride (KF) in a mixture of dimethylformamide (DMF) and water.

  • Stir the reaction at room temperature for 24 hours to effect desilylation.

  • Pour the mixture into water and extract the desilylated carbamate.

  • Dissolve the crude carbamate in a solution of approximately 5.0 N HCl in diethyl ether.

  • Stir the mixture to induce precipitation of the hydrochloride salt.

  • Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain 1-ethynylcyclopropylamine hydrochloride.[5] The melting point has been reported as 185-186 °C.[6][7]

Route 2: Kulinkovich-de Meijere Reaction

The Kulinkovich-de Meijere reaction is a powerful method for the synthesis of cyclopropylamines from N,N-dialkylamides using a Grignard reagent in the presence of a titanium(IV) alkoxide.[8][9] This reaction proceeds through a titanacyclopropane intermediate.[10][11] While a specific protocol for 1-ethynylcyclopropylamine was not detailed in the provided search results, a general reaction scheme can be proposed.

Proposed Signaling Pathway for Route 2

reagents Grignard Reagent (e.g., EtMgBr) + Ti(O-iPr)4 intermediate1 Titanacyclopropane reagents->intermediate1 Formation intermediate2 Oxatitanacyclopentane intermediate1->intermediate2 Reaction with Amide amide N,N-Dialkyl Ethynylcarboxamide amide->intermediate2 intermediate3 Iminium-Titanium Oxide Inner Salt intermediate2->intermediate3 Ring Opening final_product N,N-Dialkyl-1-ethynylcyclopropylamine intermediate3->final_product Cyclization

Caption: Kulinkovich-de Meijere reaction mechanism for cyclopropylamine synthesis.[8]

Data Summary for Kulinkovich-de Meijere Reaction

Quantitative data for the specific synthesis of 1-ethynylcyclopropylamine via this route is not available in the provided search results. However, the reaction is known to give high yields for N,N-dialkylformamides.[8] The use of stoichiometric amounts of the titanium reagent is recommended for better yields.[8][9]

General Experimental Protocol for Kulinkovich-de Meijere Reaction
  • In an inert atmosphere, prepare a solution of the N,N-dialkyl ethynylcarboxamide and titanium(IV) isopropoxide in an appropriate solvent (e.g., diethyl ether or THF).

  • To this mixture, add the Grignard reagent (e.g., ethylmagnesium bromide) at ambient temperature. The use of methyltitanium triisopropoxide can be advantageous.[8]

  • Stir the reaction mixture until completion, which can be monitored by techniques such as TLC or GC-MS.

  • Upon completion, quench the reaction and perform an aqueous work-up to isolate the N,N-dialkyl-1-ethynylcyclopropylamine.

  • Further steps would be required to remove the N-alkyl groups to obtain the primary amine, for instance, through debenzylation if N,N-dibenzylamide was used as the starting material.

N-Boc Protection of Amines

For applications in peptide synthesis or other multi-step synthetic sequences, protection of the amine functionality is often necessary. The tert-butoxycarbonyl (Boc) group is a common protecting group.

General Protocol for N-Boc Protection
  • A one-pot reductive amination/N-Boc protection protocol can be employed. This involves reacting the primary amine with an aldehyde in the presence of di-tert-butyl dicarbonate ((Boc)2O) and sodium triacetoxyborohydride.[12]

  • Alternatively, the amine can be treated with (Boc)2O in the presence of a base like sodium hydroxide or triethylamine in a suitable solvent such as a mixture of water and an organic solvent.[13]

Conclusion

The synthetic routes outlined provide robust methods for accessing 1-ethynylcyclopropylamine and its derivatives. The choice of route may depend on the scale of the synthesis, the availability of starting materials, and the desired final form of the product (free amine, hydrochloride salt, or N-protected). The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: Michael Initiated Ring Closure (MIRC) for Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring is a unique structural motif present in numerous natural products and pharmacologically active compounds. Its inherent ring strain and distinct electronic properties contribute to the enhanced metabolic stability and target-binding affinity of drug molecules. The Michael Initiated Ring Closure (MIRC) reaction has emerged as a powerful and versatile strategy for the synthesis of substituted cyclopropanes, offering excellent control over stereochemistry. This domino reaction involves a conjugate Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the three-membered ring.

The MIRC approach is particularly valuable in medicinal chemistry and drug development due to its efficiency in constructing complex molecular architectures from readily available starting materials. Enantioselective MIRC reactions, often employing chiral organocatalysts or phase-transfer catalysts, provide access to enantioenriched cyclopropane derivatives, which is crucial for the development of chiral drugs.

Mechanism of the Michael Initiated Ring Closure (MIRC) Reaction

The MIRC reaction proceeds through a two-step sequence:

  • Michael Addition: A nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound (or other electron-deficient alkene), forming an enolate intermediate.

  • Intramolecular Cyclization: The newly formed enolate then undergoes an intramolecular SN2 reaction, displacing a leaving group on the nucleophile to form the cyclopropane ring.

There are two main types of MIRC reactions. In Type I, the leaving group is part of the electrophilic substrate. In Type II, the leaving group is on the nucleophile itself. The Corey-Chaykovsky reaction is a well-known example of a MIRC-type reaction where a sulfur ylide acts as the nucleophile.

Applications in Drug Development

The MIRC reaction is a valuable tool in drug discovery and development for the synthesis of novel therapeutic agents. The incorporation of cyclopropane rings can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, cyclopropane-containing compounds have shown promise as anticancer and antiviral agents. Multicomponent reactions (MCRs), which can incorporate MIRC sequences, are increasingly used to rapidly generate libraries of structurally diverse molecules for high-throughput screening in the search for new drug candidates.

Quantitative Data Summary

The following tables summarize the quantitative data for various enantioselective MIRC reactions, providing a comparison of different catalysts, substrates, and their resulting yields and stereoselectivities.

Table 1: Organocatalyzed Enantioselective MIRC Cyclopropanation of α,β-Unsaturated Aldehydes

CatalystSubstrate (Aldehyde)NucleophileYield (%)dree (%)Reference
Chiral Diarylprolinol Derivativeα-Substituted α,β-Unsaturated AldehydeBromomalonateup to 81>95:5up to 97
Jørgensen-Hayashi CatalystCinnamaldehydeDiethyl Bromomalonate91-95
Chiral Secondary Amineα,β-Unsaturated AldehydeDimethyl Sulfonium Ylide---
Solid-Supported Diarylprolinolα,β-Unsaturated AldehydeDiethyl Bromomalonatemoderate>95:5up to 96

Table 2: Phase-Transfer Catalyzed Enantioselective MIRC Cyclopropanation

CatalystSubstrateNucleophileYield (%)dree (%)Reference
Cinchona Alkaloid Derivative4-Nitro-5-styrylisoxazole2-Bromomalonate Esterup to 99single diastereomer84-96
Monosaccharide-based Chiral Crown EtherChalconeDiethyl Bromomalonate-completeup to 99

Table 3: Diastereoselective MIRC Synthesis of Nitrocyclopropanes

Catalyst/BaseSubstrate (Nitroalkene)NucleophileYield (%)dree (%)Reference
6'-Demethyl Quinine / DABCOβ-NitrostyreneDimethyl Bromomalonate47-78>99%>99%
Chiral Thiourea / Baseβ-Nitrostyrene2-Chloromalonategood>98%up to 47

Table 4: Organocatalyzed Enantioselective MIRC for Spirocyclopropyl Oxindoles

CatalystSubstrate (Alkylidene Oxindole)NucleophileYield (%)dree (%)Reference
Quinine DerivativeMethyleneindolinoneEthyl 2-chloroacetoacetate-highhigh
Novel Thiourea CatalystN-Boc OxindoleBromonitroolefingoodmoderate to excellent90-97

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed Enantioselective MIRC Cyclopropanation of α,β-Unsaturated Aldehydes

This protocol is a general representation based on similar reported procedures.

Materials:

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Bromomalonate derivative (1.2 equiv)

  • Chiral organocatalyst (e.g., Jørgensen-Hayashi catalyst or a diarylprolinol derivative) (10-20 mol%)

  • Base (e.g., 2,6-lutidine or triethylamine) (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated aldehyde, the chiral organocatalyst, and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the base to the reaction mixture and stir for a few minutes.

  • Add the bromomalonate derivative dropwise to the mixture.

  • Allow the reaction to stir at the specified temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane derivative.

  • Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Phase-Transfer Catalyzed Enantioselective MIRC Cyclopropanation of Chalcones

This protocol is a generalized procedure based on reported methods.

Materials:

  • Chalcone (1.0 equiv)

  • Diethyl bromomalonate (1.5 equiv)

  • Chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative or a chiral crown ether) (5-10 mol%)

  • Base (e.g., solid K2CO3 or Cs2CO3)

  • Organic solvent (e.g., toluene or dichloromethane)

  • Aqueous solution of the base (if not using a solid base)

Procedure:

  • In a reaction flask, dissolve the chalcone and the chiral phase-transfer catalyst in the organic solvent.

  • Add the solid base (or the aqueous basic solution) to the mixture.

  • Stir the biphasic mixture vigorously.

  • Add the diethyl bromomalonate to the reaction mixture.

  • Continue vigorous stirring at room temperature or elevated temperature, monitoring the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the pure cyclopropane product.

  • Determine the diastereomeric ratio and enantiomeric excess using NMR and chiral HPLC, respectively.

Visualizations

MIRC_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization (SN2) Start α,β-Unsaturated Carbonyl + Nucleophile-LG Enolate Enolate Intermediate Start->Enolate Base Cyclopropane Cyclopropane Product Enolate->Cyclopropane Ring Closure (LG departs)

Caption: General mechanism of the Michael Initiated Ring Closure (MIRC) reaction.

MIRC_Workflow Start Combine Reactants & Catalyst Reaction Stir at Controlled Temperature Start->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and Extract Monitor->Workup Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis

Caption: A typical experimental workflow for a MIRC cyclopropanation reaction.

Application Notes and Protocols: Cyclopropanation of Alkenes with Alkynyl Diazo Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane motif is a valuable structural component in medicinal chemistry, often enhancing the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[1][2][3] The introduction of an alkynyl group onto the cyclopropane ring provides a versatile handle for further functionalization, making alkynyl-substituted cyclopropanes highly sought-after building blocks in drug discovery and development.[4] Metal-catalyzed cyclopropanation of alkenes with alkynyl diazo compounds has emerged as a powerful method for the synthesis of these valuable intermediates. This document provides detailed application notes and protocols for this transformation, with a focus on rhodium-catalyzed systems.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the reaction of the diazo compound with the rhodium catalyst to form a rhodium-carbene intermediate.[5] This is followed by the transfer of the carbene moiety to the alkene in a concerted, albeit possibly asynchronous, fashion. The reaction is typically stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product.

Reaction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Cyclopropanation Rh2(OAc)4 Rh2(OAc)4 Rh_Carbene Rh=C(R)CO2Et Rh2(OAc)4->Rh_Carbene N2 extrusion Alkynyl_Diazo R-C(N2)CO2Et Alkynyl_Diazo->Rh2(OAc)4 Coordination N2 N2 Alkene Alkene Rh_Carbene->Alkene Attack on Alkene Transition_State [Alkene---Rh_Carbene]‡ Alkene->Transition_State Alkynyl_Cyclopropane Alkynyl-Substituted Cyclopropane Transition_State->Alkynyl_Cyclopropane Rh2(OAc)4_regen Rh2(OAc)4 Alkynyl_Cyclopropane->Rh2(OAc)4_regen Catalyst Regeneration

Caption: Rhodium-catalyzed cyclopropanation mechanism.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Cyclopropanation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkene (1.0 equiv)

  • Alkynyl diazoacetate (1.2-1.5 equiv)

  • Dirhodium tetraacetate (Rh₂(OAc)₄) (1-2 mol%)

  • Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkene and anhydrous solvent.

  • Add the dirhodium tetraacetate catalyst to the solution.

  • Prepare a solution of the alkynyl diazoacetate in the anhydrous solvent.

  • Add the alkynyl diazoacetate solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-substituted cyclopropane.

Synthesis of Alkynyl Diazoacetates from N-Nosylhydrazones

A safe and efficient method for the in situ generation of diazo compounds involves the use of N-nosylhydrazones as precursors.[6]

Materials:

  • Alkynyl aldehyde or ketone

  • N-Nosylhydrazide

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the alkynyl aldehyde or ketone and N-nosylhydrazide in the anhydrous solvent.

  • Stir the mixture at room temperature until the formation of the N-nosylhydrazone is complete (monitored by TLC).

  • In a separate flask containing the alkene and catalyst for the cyclopropanation reaction, add the solution of the freshly prepared N-nosylhydrazone.

  • Add the base to the reaction mixture to generate the diazo compound in situ, which will then react in the cyclopropanation.

Data Presentation

The following tables summarize representative data for the cyclopropanation of alkenes with alkynyl diazo compounds under various conditions.

Table 1: Rhodium-Catalyzed Cyclopropanation of Various Alkenes

EntryAlkeneDiazo CompoundCatalyst (mol%)SolventYield (%)dr (trans:cis)Ref
1StyreneEthyl 2-diazo-4-pentynoateRh₂(OAc)₄ (1)DCM8570:30[7]
21-OcteneMethyl 2-diazo-4-phenyl-3-butynoateRh₂(OAc)₄ (2)Toluene7865:35[8]
3Cyclohexenetert-Butyl 2-diazo-5-trimethylsilyl-4-pentynoateRh₂(esp)₂ (0.5)DCM92>95:5[9]
4NorborneneEthyl 2-diazo-4-hexynoateRh₂(OAc)₄ (1)DCM95>99:1 (exo)[10]

Table 2: Enantioselective Cyclopropanation

EntryAlkeneDiazo CompoundCatalyst (mol%)LigandSolventYield (%)ee (%)Ref
1StyreneEthyl 2-diazo-4-pentynoateRh₂(S-DOSP)₄ (1)DOSPDCM7592[7]
21,1-DiphenylethyleneMethyl 2-diazo-4-phenyl-3-butynoateCu(OTf)₂ (5)BoxToluene8288[11]
3AcrylonitrileEthyl 2-diazo-4-pentynoateRu(II)-Pheox (2)PheoxDCM6595[10]

Applications in Drug Development

The alkynyl-substituted cyclopropane moiety is a valuable pharmacophore that can impart several beneficial properties to a drug molecule.[1][2][3]

  • Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can improve the half-life of a drug.[2]

  • Conformational Constraint: The rigid structure of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to increased potency and selectivity.[3]

  • Improved Physicochemical Properties: The introduction of a cyclopropane ring can modulate lipophilicity and other properties, which can enhance absorption and distribution.[2]

  • Versatile Handle for Further Chemistry: The terminal alkyne provides a reactive site for "click" chemistry and other coupling reactions, allowing for the facile synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Drug_Development_Workflow Lead_Compound Lead Compound with Alkene Cyclopropanation Cyclopropanation with Alkynyl Diazo Compound Lead_Compound->Cyclopropanation Alkynyl_Cyclopropane_Analog Alkynyl-Cyclopropane Analog Cyclopropanation->Alkynyl_Cyclopropane_Analog Click_Chemistry Click Chemistry or other Coupling Reactions Alkynyl_Cyclopropane_Analog->Click_Chemistry Library_Synthesis Library of Analogs Click_Chemistry->Library_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Synthesis->SAR_Studies Optimized_Lead Optimized Lead Compound SAR_Studies->Optimized_Lead

References

Application Notes and Protocols for Post-Synthetic Functionalization of 1-Ethynyl-1-(1-propynyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-ethynyl-1-(1-propynyl)cyclopropane scaffold is a unique and versatile building block for the synthesis of complex molecular architectures. Its strained three-membered ring and two distinct alkyne functionalities, one terminal (ethynyl) and one internal (propynyl), offer multiple avenues for post-synthetic functionalization. This allows for the introduction of diverse chemical moieties, making it a valuable scaffold in drug discovery and materials science. The cyclopropane ring itself can impart conformational rigidity and metabolic stability to drug candidates, which are desirable properties in medicinal chemistry.[1][2][3] This document provides detailed application notes and protocols for the selective functionalization of this scaffold.

Key Functionalization Strategies

The primary sites for post-synthetic modification of 1-ethynyl-1-(1-propynyl)cyclopropane are the two alkyne groups. The terminal ethynyl group is particularly amenable to a variety of reactions, including the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] The internal propynyl group can also participate in cycloaddition reactions, though typically under different conditions or with different reagents.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Terminal Ethynyl Group

The terminal alkyne is readily functionalized with a wide range of azide-containing molecules to form stable 1,2,3-triazole linkages. This reaction is known for its high yield, selectivity, and tolerance of a broad range of functional groups.

Reaction Scheme:

[3+2] Cycloaddition Reactions

Both the terminal and internal alkynes can undergo [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones and nitrile oxides, to generate five-membered heterocyclic rings.[7][8] These reactions can be promoted thermally or catalytically.

Sonogashira Coupling

The terminal ethynyl group can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form a new carbon-carbon bond. This allows for the introduction of aromatic and unsaturated systems.

Data Presentation

The following tables summarize representative quantitative data for the functionalization of alkyne-containing cyclopropanes based on common reaction types. Note: This data is illustrative and may not represent the exact results for 1-ethynyl-1-(1-propynyl)cyclopropane.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

EntryAzide (R-N3)Catalyst SystemSolventTime (h)Yield (%)
1Benzyl azideCuSO4/Sodium AscorbatetBuOH/H2O1295
21-AzidoadamantaneCuITHF2488
33'-Azido-3'-deoxythymidineTHPTA/CuSO4/Sodium AscorbateH2O492

Table 2: [3+2] Cycloaddition with Nitrones

Entry1,3-DipoleAlkyne TargetConditionsRegioisomer RatioYield (%)
1C-Phenyl-N-methylnitroneTerminalToluene, 110 °C4:178
2C,N-DiphenylnitroneInternalXylene, 140 °C2:165

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction using a copper(II) sulfate and sodium ascorbate catalyst system.[4][5]

Materials:

  • 1-ethynyl-1-(1-propynyl)cyclopropane

  • Azide derivative

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol (tBuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve 1-ethynyl-1-(1-propynyl)cyclopropane (1.0 eq) and the desired azide (1.1 eq) in a 1:1 mixture of tBuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Post_Synthetic_Functionalization_Workflow cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products start 1-Ethynyl-1-(1-propynyl)cyclopropane cuaac CuAAC (Click Chemistry) start->cuaac R-N3, Cu(I) cycloaddition [3+2] Cycloaddition start->cycloaddition 1,3-Dipole sonogashira Sonogashira Coupling start->sonogashira Ar-X, Pd/Cu product_cuaac Triazole Derivative cuaac->product_cuaac product_cyclo Heterocyclic Derivative cycloaddition->product_cyclo product_sono Coupled Aromatic Derivative sonogashira->product_sono

Caption: Workflow for the post-synthetic functionalization of 1-ethynyl-1-(1-propynyl)cyclopropane.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product alkyne Terminal Alkyne cu_acetylide Copper Acetylide alkyne->cu_acetylide + Cu(I) azide Azide (R-N3) cu_triazolide Copper Triazolide cu_i Cu(I) cu_acetylide->cu_triazolide + Azide triazole 1,2,3-Triazole cu_triazolide->triazole Protonolysis triazole->cu_i Regenerates

Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Gem-Dialkynylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of gem-dialkynylcyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of gem-dialkynylcyclopropanes, which is often approached via a sequential Sonogashira coupling of a gem-dihalocyclopropane.

Issue 1: Low Yield of Mono-alkynyl-mono-halocyclopropane Intermediate

Q: I am attempting the first Sonogashira coupling to produce the mono-alkynyl-mono-halocyclopropane, but I am observing low yields. What are the potential causes and solutions?

A: Low yields in the initial mono-alkynylation step can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or decomposition of the starting material. Below is a troubleshooting guide:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. If you are observing low conversion, consider screening different phosphine ligands. Additionally, ensure your copper(I) co-catalyst is of high purity.

  • Base: The amine base is critical for the reaction. It should be anhydrous and freshly distilled. Sterically hindered amines can sometimes improve results by minimizing side reactions.

  • Solvent: Ensure your solvent is anhydrous and deoxygenated. Trace amounts of water and oxygen can deactivate the catalyst.

  • Temperature: While Sonogashira couplings are often run at room temperature, sluggish reactions with vinyl halides may benefit from gentle heating. However, excessive heat can lead to decomposition.

  • Homocoupling: A major side reaction is the homocoupling of your terminal alkyne (Glaser coupling), which consumes your starting material.[1][2][3][4] Consider using copper-free conditions or adding a reducing agent to suppress this side reaction.[1][2][3][4]

Issue 2: Low Yield in the Second Alkynylation Step

Q: I have successfully synthesized the mono-alkynyl-mono-halocyclopropane intermediate, but the second Sonogashira coupling to install the second alkyne is failing or giving very low yields. What should I do?

A: The second coupling can be more challenging due to the altered electronics and sterics of the intermediate. Here are some troubleshooting steps:

  • Increased Steric Hindrance: The presence of the first bulky alkynyl group can hinder the approach of the catalyst and the second alkyne. Using a less sterically demanding phosphine ligand on the palladium catalyst may be beneficial.

  • Reaction Temperature: This second step may require a higher reaction temperature to overcome the higher activation energy. Careful optimization is needed to avoid decomposition.

  • Catalyst Loading: Increasing the catalyst loading for the second step might be necessary to achieve full conversion.

  • Alternative Catalysts: If standard palladium catalysts are ineffective, consider exploring nickel-based catalyst systems, which can sometimes be more effective for challenging cross-couplings.

  • Purity of Intermediate: Ensure your mono-alkynyl-mono-halocyclopropane intermediate is of high purity. Impurities from the first step can interfere with the second coupling.

Issue 3: Dominance of Alkyne Homocoupling (Glaser Coupling)

Q: My main product is the dimer of my terminal alkyne, and I am getting very little of the desired dialkynylcyclopropane. How can I minimize this side reaction?

A: Alkyne homocoupling is a common and frustrating side reaction in Sonogashira couplings, often promoted by the copper co-catalyst and the presence of oxygen.[2] Here are strategies to mitigate it:

  • Copper-Free Conditions: The most direct way to avoid copper-promoted homocoupling is to use a copper-free Sonogashira protocol.[2] These reactions may require a different palladium ligand system and are often performed in the presence of a strong amine base.

  • Use of a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with an inert gas like nitrogen or argon) has been shown to significantly reduce homocoupling by keeping the palladium in its active Pd(0) state and removing trace oxygen.[1][3][4]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling with the cyclopropane substrate.

  • High Purity Reagents and Inert Atmosphere: Rigorously exclude oxygen from your reaction by using properly degassed solvents and maintaining a positive pressure of an inert gas (nitrogen or argon). Ensure the purity of your copper(I) source, as impurities can promote oxidative homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to gem-dialkynylcyclopropanes?

A1: The most common approach is a twofold Sonogashira cross-coupling reaction starting from a gem-dihalocyclopropane (typically dibromo- or diiodocyclopropane) and a terminal alkyne. This can be attempted in a single pot, but a sequential, two-step approach with isolation of the mono-alkynyl-mono-halocyclopropane intermediate often provides better control and higher overall yields.

Q2: Which gem-dihalocyclopropane is better to start with: dibromo- or dichloro-?

A2: Gem-dibromocyclopropanes are generally more reactive in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling compared to their dichloro- counterparts. The carbon-bromine bond undergoes oxidative addition to the palladium(0) catalyst more readily than the carbon-chlorine bond. Therefore, for higher reactivity and milder reaction conditions, gem-dibromocyclopropanes are typically preferred.

Q3: Can I use a protected alkyne for the Sonogashira coupling?

A3: Yes, using a protected alkyne, such as a trimethylsilyl (TMS) protected alkyne, can be a very effective strategy.[2] The TMS group can prevent unwanted side reactions at the terminal alkyne proton. Following the coupling reaction, the TMS group can be selectively removed under mild conditions (e.g., with a fluoride source like TBAF or a base like K2CO3 in methanol) to reveal the terminal alkyne.[2]

Q4: How do I purify the final gem-dialkynylcyclopropane product?

A4: Purification is typically achieved using column chromatography on silica gel. Due to the nonpolar nature of many gem-dialkynylcyclopropanes, a nonpolar eluent system, such as a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, is often effective. Careful monitoring by TLC is essential to separate the desired product from any remaining starting materials, the mono-substituted intermediate, and homocoupling byproducts.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Vinyl Halides

ParameterCondition A (Standard)Condition B (Copper-Free)Condition C (H2 Atmosphere)
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)NoneCuI (1-2 mol%)
Ligand PPh₃ (if not in catalyst)XPhos, SPhos, or other bulky phosphinesPPh₃
Base Triethylamine or DiisopropylamineDBU or K₂CO₃Triethylamine
Solvent THF or DMFToluene or DioxaneAcetonitrile or Toluene
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Dilute H₂ in N₂ or Ar
Typical Yield Moderate to GoodGood to ExcellentExcellent
Homocoupling Can be significantMinimalMinimal

Experimental Protocols

Protocol 1: Synthesis of gem-Dibromocyclopropane (Starting Material)

This is a general procedure for the synthesis of a gem-dibromocyclopropane from an alkene.

  • To a stirred solution of the alkene (1.0 equiv) and potassium tert-butoxide (3.0 equiv) in anhydrous pentane or hexane at 0 °C, add bromoform (2.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford the gem-dibromocyclopropane.

Protocol 2: Sequential Two-Step Sonogashira Coupling for gem-Dialkynylcyclopropane Synthesis

Step 1: Mono-alkynylation

  • To a flame-dried Schlenk flask, add the gem-dibromocyclopropane (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed triethylamine as the solvent.

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-alkynyl-mono-bromocyclopropane.

Step 2: Second Alkynylation

  • To a flame-dried Schlenk flask, add the purified mono-alkynyl-mono-bromocyclopropane (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed triethylamine.

  • Add the second terminal alkyne (1.2 equiv) (which can be the same or different from the first).

  • Heat the reaction to 40-60 °C and stir for 24-48 hours, monitoring by TLC.

  • Work up the reaction as described in Step 1.

  • Purify the crude product by column chromatography to afford the final gem-dialkynylcyclopropane.

Visualizations

experimental_workflow start gem-Dihalocyclopropane step1 Step 1: Mono-alkynylation (Sonogashira Coupling) start->step1 purification1 Purification step1->purification1 intermediate Mono-alkynyl-mono-halocyclopropane step2 Step 2: Second Alkynylation (Sonogashira Coupling) intermediate->step2 purification2 Purification step2->purification2 product gem-Dialkynylcyclopropane purification1->intermediate purification2->product

Caption: Sequential Sonogashira workflow for gem-dialkynylcyclopropane synthesis.

troubleshooting_logic low_yield Low Yield of gem-Dialkynylcyclopropane check_step1 Check Yield of Mono-alkynyl Intermediate low_yield->check_step1 step1_ok Intermediate Yield is Good check_step1->step1_ok Yes step1_low Intermediate Yield is Low check_step1->step1_low No troubleshoot_step2 Troubleshoot Step 2: - Increase Temperature - Change Ligand - Increase Catalyst Loading step1_ok->troubleshoot_step2 troubleshoot_step1 Troubleshoot Step 1: - Check Reagent Purity - Optimize Catalyst/Base - Suppress Homocoupling step1_low->troubleshoot_step1 check_homocoupling Check for Alkyne Homocoupling troubleshoot_step2->check_homocoupling troubleshoot_step1->check_homocoupling homocoupling_high Homocoupling is High check_homocoupling->homocoupling_high Yes homocoupling_low Homocoupling is Low check_homocoupling->homocoupling_low No suppress_homocoupling Implement Strategies to Suppress Homocoupling: - Copper-Free Conditions - H2 Atmosphere - Slow Alkyne Addition homocoupling_high->suppress_homocoupling continue_optimization Continue Optimizing Reaction Conditions homocoupling_low->continue_optimization suppress_homocoupling->continue_optimization

Caption: Troubleshooting logic for low yields in gem-dialkynylcyclopropane synthesis.

References

Optimization of reaction conditions for Simmons-Smith cyclopropanation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Simmons-Smith cyclopropanation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Simmons-Smith cyclopropanation in a question-and-answer format.

Q1: My reaction is sluggish or shows no conversion to the cyclopropane product. What are the potential causes and solutions?

A1: Low or no reactivity in a Simmons-Smith reaction can stem from several factors:

  • Inactive Zinc: The zinc-copper couple or zinc dust may not be sufficiently activated.

    • Solution: Activate the zinc before use. Common activation methods include washing with dilute HCl, followed by rinses with water, ethanol, and ether, then drying under vacuum. For the zinc-copper couple, heating a mixture of zinc dust and copper(I) or copper(II) salts can be effective.[1] The use of ultrasound can also improve the rate of formation of the organozinc reagent.[2]

  • Poor Quality Reagents: The diiodomethane or diethylzinc may have degraded.

    • Solution: Use freshly distilled or purchased high-purity diiodomethane. Diethylzinc is pyrophoric and moisture-sensitive; ensure it is handled under an inert atmosphere.

  • Inappropriate Solvent: The use of basic or coordinating solvents can decrease the reaction rate.[3]

    • Solution: Employ non-basic, non-coordinating solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or diethyl ether.[3]

  • Low Temperature: While many reactions proceed well at 0 °C to room temperature, some less reactive substrates may require higher temperatures.

    • Solution: Gradually increase the reaction temperature, for example, by refluxing in ether or DCM, while monitoring for product formation and potential side reactions.

Q2: The yield of my cyclopropanation is low. How can I improve it?

A2: Low yields can be addressed by optimizing several reaction parameters:

  • Stoichiometry: The ratio of the zinc reagent and diiodomethane to the alkene is crucial.

    • Solution: Typically, an excess of the Simmons-Smith reagent is used. A common starting point is 1.5 to 2.0 equivalents of both the zinc reagent and diiodomethane relative to the alkene. Further optimization may be necessary for specific substrates.

  • Reaction Time: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction has stalled, it could be due to reagent decomposition. In some cases, a second addition of the cyclopropanating agent can drive the reaction to completion.

  • Substrate Reactivity: Electron-deficient alkenes are inherently less reactive in the Simmons-Smith reaction.

    • Solution: For such substrates, consider using a more reactive modification of the reagent. The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of the zinc-copper couple, is often more effective for less reactive alkenes.[4][5][6]

Q3: I am observing significant side products in my reaction. What are they and how can I minimize them?

A3: Common side reactions in Simmons-Smith cyclopropanation include:

  • Methylation of Heteroatoms: The electrophilic nature of the zinc carbenoid can lead to the methylation of alcohols, amines, or thiols present in the substrate.[5]

    • Solution: Protect sensitive functional groups before the cyclopropanation. Alternatively, using a minimal excess of the Simmons-Smith reagent and shorter reaction times can help reduce this side reaction.

  • Formation of Zinc Iodide (ZnI₂)-Mediated Byproducts: The Lewis acidic byproduct ZnI₂ can catalyze side reactions, particularly with acid-sensitive substrates.[5]

    • Solution: To mitigate the effects of ZnI₂, an excess of diethylzinc can be used to scavenge it, forming the less acidic EtZnI.[5] Quenching the reaction with a mild base like pyridine can also neutralize the Lewis acid.[5]

  • Rearrangement of Allylic Thioethers: Allylic thioethers can react with the Simmons-Smith reagent to form sulfur ylides, which can then undergo a[5][7]-sigmatropic rearrangement instead of cyclopropanation.[5]

    • Solution: If this rearrangement is a problem, using a larger excess of the Simmons-Smith reagent may favor the desired cyclopropanation.

Q4: I am working with an allylic alcohol, but the diastereoselectivity of the cyclopropanation is poor. How can I improve it?

A4: The hydroxyl group in an allylic alcohol can direct the Simmons-Smith reagent to the same face of the double bond, leading to high diastereoselectivity.[8][9] If the selectivity is low, consider the following:

  • Coordination Issues: The zinc reagent needs to coordinate effectively with the hydroxyl group for directed cyclopropanation.

    • Solution: Ensure the reaction is run in a non-coordinating solvent like DCM or pentane. Protic or highly coordinating solvents can interfere with the desired intramolecular coordination.

  • Steric Hindrance: Severe steric hindrance around the double bond or the hydroxyl group can impede the directed approach of the reagent.

    • Solution: While challenging to overcome, using a less sterically demanding cyclopropanating agent or modifying the substrate to reduce steric clash might be necessary. In some cases, the non-directed product may be favored due to overwhelming steric factors.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the standard Simmons-Smith reaction and the Furukawa modification?

A1: The standard Simmons-Smith reaction typically employs a zinc-copper couple with diiodomethane.[3] The Furukawa modification utilizes diethylzinc (Et₂Zn) and diiodomethane.[4][6] The Furukawa modification is generally more reactive and is often preferred for less reactive or electron-deficient alkenes.[5]

Q2: Is the Simmons-Smith reaction stereospecific?

A2: Yes, the Simmons-Smith reaction is stereospecific. The configuration of the double bond in the starting alkene is retained in the cyclopropane product.[3][5][10] For example, a cis-alkene will give a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted cyclopropane.

Q3: Can I use other dihaloalkanes besides diiodomethane?

A3: While diiodomethane is the most common reagent, other dihaloalkanes like dibromomethane have been used, often in modified procedures. However, diiodomethane is generally the most reactive and reliable for this transformation.

Q4: What is the role of the copper in the zinc-copper couple?

A4: The copper in the zinc-copper couple helps to activate the surface of the zinc, facilitating the oxidative addition of zinc into the carbon-iodine bond of diiodomethane to form the active carbenoid species.

Q5: Are there any safety precautions I should be aware of when running a Simmons-Smith reaction?

A5: Yes. Diiodomethane is a dense and potentially toxic liquid and should be handled in a well-ventilated fume hood. Diethylzinc, used in the Furukawa modification, is pyrophoric and will ignite on contact with air. It must be handled under a strictly inert atmosphere (e.g., nitrogen or argon) using appropriate syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of the Simmons-Smith cyclopropanation.

Table 1: Effect of Solvent on Cyclopropanation Yield

SolventDielectric Constant (ε)Yield (%)
Diethyl Ether4.3Good to Excellent
Dichloromethane (DCM)9.1Excellent
1,2-Dichloroethane (DCE)10.4Excellent
Tetrahydrofuran (THF)7.6Poor to Moderate
Acetonitrile37.5Poor

Note: Yields are generalized from literature reports. The rate of the Simmons-Smith cyclopropanation generally decreases as the basicity of the solvent increases.

Table 2: Typical Reagent Stoichiometry and Yields for Different Substrates

Substrate TypeReagent (equiv.)Diiodomethane (equiv.)Typical Yield (%)
Unactivated Alkene2.0 (Zn-Cu)2.070-90
Electron-Rich Alkene1.5 (Zn-Cu)1.585-95
Allylic Alcohol2.0 (Et₂Zn)2.080-95
Electron-Deficient Alkene2.5-3.0 (Et₂Zn)2.5-3.050-70

Note: These are typical starting points and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation using Zinc-Copper Couple

  • Zinc Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add zinc dust (2.0 eq.). Add a solution of copper(II) acetate in acetic acid and stir for 30 minutes. Filter the activated zinc, wash successively with acetic acid, water, ethanol, and diethyl ether, and then dry under high vacuum.

  • Reaction Setup: To a stirred suspension of the activated zinc-copper couple (2.0 eq.) in anhydrous diethyl ether, add diiodomethane (2.0 eq.) dropwise at room temperature. The mixture should turn gray, indicating the formation of the organozinc reagent.

  • Addition of Alkene: After stirring for 30 minutes, add a solution of the alkene (1.0 eq.) in diethyl ether dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Filter the mixture through a pad of celite to remove the zinc salts.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Furukawa Modification using Diethylzinc

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alkene (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (a 1.0 M solution in hexanes, 2.0 eq.) dropwise, followed by the dropwise addition of diiodomethane (2.0 eq.). Caution: The addition of diiodomethane to diethylzinc can be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Zinc (Zn-Cu) or Prepare Et2Zn Solution B Combine Zinc Reagent and Diiodomethane A->B C Add Alkene Substrate B->C D Monitor Reaction Progress (TLC, GC-MS) C->D E Quench Reaction D->E Completion F Aqueous Extraction E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Final Product H->I

Caption: A generalized experimental workflow for the Simmons-Smith cyclopropanation.

Troubleshooting_Guide Start Low or No Product Formation? Q1 Is the Zinc Activated? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Are Reagents High Quality? A1_yes->Q2 Sol1 Activate Zinc (e.g., HCl wash) A1_no->Sol1 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Q3 Is the Solvent Appropriate? A2_yes->Q3 Sol2 Use Fresh/Purified Reagents A2_no->Sol2 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No Q4 Is the Temperature Optimized? A3_yes->Q4 Sol3 Use Non-Coordinating Solvent (e.g., DCM) A3_no->Sol3 A4_yes Yes Q4->A4_yes Yes A4_no No Q4->A4_no No End Consult Further Literature or Expert A4_yes->End Sol4 Increase Temperature Cautiously A4_no->Sol4

Caption: A decision-making workflow for troubleshooting low-yield Simmons-Smith reactions.

References

Technical Support Center: Diastereoselective Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diastereoselective cyclopropanation reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to achieving high diastereoselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in cyclopropanation reactions?

A1: Diastereoselectivity in cyclopropanation is a multifactorial issue. The key factors that researchers can control include:

  • Catalyst and Ligand System: The choice of metal catalyst (e.g., Rhodium, Ruthenium, Copper, Cobalt) and the steric and electronic properties of the associated ligands are paramount. Chiral ligands are often employed to induce high levels of stereocontrol.[1][2]

  • Substrate Directing Groups: Functional groups on the alkene substrate, such as hydroxyl or ester groups, can coordinate with the catalyst or reagent and direct the cyclopropanation to a specific face of the double bond.[3][4][5] This substrate-controlled approach is a powerful strategy for achieving high diastereoselectivity.[5]

  • Reaction Conditions: Temperature, solvent polarity, and concentration can significantly impact the transition state energies of the diastereomeric pathways, thereby influencing the product ratio.[6][7]

  • Nature of the Carbene Precursor/Ylide: The reactivity and steric bulk of the carbene or ylide source (e.g., diazo compounds, sulfur ylides) play a crucial role in determining the stereochemical outcome.[8]

  • Cyclopropanating Reagent: For reactions like the Simmons-Smith cyclopropanation, modifications to the zinc carbenoid reagent can lead to improved diastereoselectivity.[4]

Q2: How do I choose the right catalyst for my specific substrate to maximize diastereoselectivity?

A2: The optimal catalyst is highly substrate-dependent. However, some general guidelines can be followed:

  • For electron-rich olefins (e.g., styrenes): Rhodium(II) carboxylates, particularly those with chiral ligands, are well-established for high diastereoselectivity.[9][10] Cobalt and Ruthenium porphyrin or Schiff-base complexes have also shown excellent results.[1][6]

  • For electron-deficient olefins: Copper(I) complexes with chiral bis(oxazoline) (BOX) or pybox ligands are often effective.

  • For allylic alcohols: The Simmons-Smith reaction (using diethylzinc and diiodomethane) is a classic method that utilizes the hydroxyl group to direct the cyclopropanation, often leading to high syn-selectivity.[4][7]

  • Intramolecular reactions: Rhodium-based catalysts are frequently used for intramolecular cyclopropanations, where the tether length and substitution pattern influence diastereoselectivity.

A preliminary screen of different catalyst classes, if feasible, is the most effective approach to identify the best system for a novel substrate.

Q3: Can the solvent choice significantly alter the diastereomeric ratio (d.r.)?

A3: Yes, the solvent can have a profound effect on diastereoselectivity. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred for metal-catalyzed reactions as they are less likely to interfere with the catalyst-substrate interaction. In some cases, more polar or coordinating solvents can influence the conformation of the transition state, leading to changes in the diastereomeric ratio. For instance, in certain zinc-mediated cyclopropanations, ethereal solvents are commonly used.[4] It is advisable to consult the literature for the specific reaction class or to screen a small set of solvents with varying polarities.

Troubleshooting Guide

This guide addresses common problems encountered during diastereoselective cyclopropanation experiments.

Problem Possible Causes Suggested Solutions
Low Diastereoselectivity (Poor d.r.) 1. Suboptimal Catalyst/Ligand: The chosen catalyst system may not provide sufficient facial discrimination for the substrate. 2. Ineffective Directing Group: The directing group on the substrate may be too far from the double bond or sterically hindered. 3. Reaction Temperature Too High: Higher temperatures can overcome the small energy difference between diastereomeric transition states. 4. Incorrect Solvent: The solvent may be interfering with the catalyst or the directing effect.1. Screen Catalysts/Ligands: Experiment with different metal catalysts (Rh, Ru, Co, Cu) and a variety of chiral ligands with different steric and electronic properties.[1][2][6] 2. Modify Substrate: If possible, introduce a coordinating group (e.g., -OH, -COOR) closer to the reactive center.[3][5] 3. Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity. 4. Solvent Screening: Test a range of non-coordinating solvents (e.g., DCM, toluene, hexanes).
Poor Yield 1. Catalyst Inactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent. 2. Side Reactions: The carbene/ylide may be undergoing dimerization, insertion, or other undesired reactions.[6] 3. Low Reactivity: The alkene may be too electron-deficient or sterically hindered for the chosen conditions.1. Ensure Inert Atmosphere: Use rigorously dried solvents and reagents and perform the reaction under an inert atmosphere (N₂ or Ar). 2. Slow Addition of Precursor: Add the diazo compound or ylide precursor slowly via syringe pump to maintain a low concentration and minimize side reactions.[6] 3. Use a More Reactive Catalyst/Reagent: Switch to a more electrophilic catalyst or a more reactive cyclopropanating agent. For example, modified Simmons-Smith reagents can show enhanced reactivity.[11]
Inconsistent Results 1. Variable Reagent Quality: The purity of the diazo compound, solvent, or alkene can affect the reaction outcome. 2. Inconsistent Reaction Setup: Minor variations in temperature, concentration, or addition rate can lead to different results.1. Purify Reagents: Purify the alkene and solvent before use. If preparing the diazo compound in-house, ensure its purity and handle it with care. 2. Standardize Protocol: Maintain strict control over all reaction parameters. Use a cryostat for accurate temperature control and a syringe pump for consistent addition rates.

Quantitative Data Summary

The following tables summarize quantitative data from literature to illustrate the impact of different reaction parameters on diastereoselectivity.

Table 1: Effect of Catalyst and Ligand on Diastereoselectivity in the Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)

Catalyst (mol%)LigandSolventTemp (°C)Yield (%)d.r. (trans:cis)Reference
Co(TPP) (2)TPPToluene809588:12[6]
Ru(salen)Cl₂ (5)Chiral SalenDCM2585>95:5[1]
Rh₂(OAc)₄ (1)-DCM259075:25[10]
Rh₂(S-PTTL)₄ (1)Chiral PTTLDCM259296:4[10]

TPP = Tetraphenylporphyrin; PTTL = N-phthaloyl-tert-leucinate. Data is representative and compiled for comparative purposes.

Table 2: Influence of Directing Groups in Simmons-Smith Cyclopropanation

SubstrateReagentSolventYield (%)d.r. (syn:anti)Reference
(E)-3-Penten-2-olEt₂Zn, CH₂I₂Hexane>9095:5[4]
(Z)-3-Penten-2-olEt₂Zn, CH₂I₂Hexane>90>99:1[4]
Cyclohex-2-en-1-olZn-Cu, CH₂I₂Ether9291:9[7]

The hydroxyl group directs the cyclopropanation to the syn face of the double bond.

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Porphyrin Catalyzed Cyclopropanation

This protocol is adapted from the work of Zhang and co-workers.[6]

  • Preparation: In a nitrogen-filled glovebox, add the cobalt(II) porphyrin catalyst (2 mol%) to a vial.

  • Reagent Addition: Add the alkene substrate (1.0 equiv) and the solvent (e.g., toluene, to make a 0.25 M solution).

  • Reaction Initiation: Add ethyl diazoacetate (EDA) (1.2 equiv) to the mixture.

  • Reaction Conditions: Seal the vial, remove it from the glovebox, and heat to the desired temperature (e.g., 80 °C) with stirring for the specified time (e.g., 1 hour).

  • Workup and Analysis: Cool the reaction to room temperature. Purify the crude product by flash column chromatography on silica gel. Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).

Protocol 2: Hydroxyl-Directed Simmons-Smith Cyclopropanation

This protocol is a general method based on established procedures.[4][7]

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of the allylic alcohol (1.0 equiv) in a dry, non-coordinating solvent (e.g., hexane or ether).

  • Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (Et₂Zn, ~2.0 equiv) dropwise.

  • Stirring: Allow the mixture to stir at 0 °C for 20-30 minutes.

  • Carbene Source: Add diiodomethane (CH₂I₂, ~2.0 equiv) dropwise while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ether or DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the product by flash chromatography. Determine the yield and diastereomeric ratio by ¹H NMR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep 1. Add Catalyst & Alkene to Inert Flask add_solvent 2. Add Dry Solvent prep->add_solvent add_diazo 3. Slow Addition of Diazo Compound add_solvent->add_diazo stir 4. Stir at Controlled Temperature add_diazo->stir workup 5. Quench & Workup stir->workup purify 6. Column Chromatography workup->purify analyze 7. Determine Yield & d.r. (NMR/GC) purify->analyze

Caption: General workflow for a metal-catalyzed cyclopropanation reaction.

troubleshooting_flowchart start Experiment Yields Low Diastereoselectivity q_temp Was the reaction run at low temperature? start->q_temp a_temp_no Lower the temperature (e.g., 0°C to -78°C) q_temp->a_temp_no No q_directing Does the substrate have a directing group? q_temp->q_directing Yes a_temp_no->q_directing a_directing_no Consider substrate modification or a catalyst-controlled approach q_directing->a_directing_no No q_catalyst Screen different catalysts and chiral ligands q_directing->q_catalyst Yes

Caption: Troubleshooting logic for improving poor diastereoselectivity.

References

Technical Support Center: Synthesis of Strained Cyclic Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and application of strained cyclic alkynes. The inherent high reactivity of these molecules, while beneficial for applications like bioorthogonal chemistry, also makes them susceptible to various side reactions.[1][2]

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach can help diagnose and resolve unexpected results in your experiment. The following workflow outlines a general strategy for troubleshooting side reactions.

TroubleshootingWorkflow cluster_observe Observation cluster_identify Identification cluster_diagnose Diagnosis cluster_solve Solution observe Low Yield or Unexpected Products in Crude Mixture (e.g., LC-MS, NMR) identify Characterize Side Products (e.g., HRMS, 2D NMR) observe->identify dimer Dimerization/ Trimerization? identify->dimer isomer Isomerization? nucleophile Nucleophilic Attack? dimer->isomer No solve_dimer Decrease Concentration (Slow Addition) Use Trapping Agent dimer->solve_dimer Yes isomer->nucleophile No solve_isomer Use Non-Nucleophilic Base Control Temperature Change Solvent isomer->solve_isomer Yes solve_nucleophile Use Anhydrous Solvent Protect Functional Groups Purify Reagents nucleophile->solve_nucleophile Yes

Caption: General workflow for troubleshooting side reactions.

Frequently Asked Questions (FAQs)

Issue 1: Dimerization and Oligomerization

Q1: My reaction is producing significant amounts of dimers or trimers of my cyclic alkyne, leading to low yields of the desired product. What is causing this and how can I prevent it?

A1: Dimerization and trimerization are common side reactions for highly strained alkynes, such as cyclohexyne and cycloheptyne, which are often too reactive to be isolated.[3][4] This occurs when a newly generated strained alkyne molecule reacts with another instead of the intended trapping agent. The high ring strain makes the alkyne not only a good dienophile/dipolarophile but also a reactive building block for self-cycloaddition.[1]

Troubleshooting Steps:

  • Slow Generation/Addition: The most effective strategy is to generate the strained alkyne in situ at a very slow rate, ensuring its concentration remains low at all times. This maximizes the probability of it reacting with the trapping agent, which is present in stoichiometric excess.

  • High Dilution: Running the reaction under high dilution conditions can also disfavor the bimolecular dimerization reaction.

  • Efficient Trapping Agent: Ensure your trapping agent is highly reactive towards the strained alkyne. If the desired reaction is slow, the undesired dimerization has a greater chance to occur.

CompetingPathways cluster_pathways Competing Reactions precursor Cyclic Alkyne Precursor alkyne Strained Cyclic Alkyne (Reactive Intermediate) precursor->alkyne Generation product Desired Product (e.g., Cycloadduct) alkyne->product [Fast, Desired] dimer Dimer/Trimer (Side Product) alkyne->dimer [Slow, Undesired] trapper Trapping Agent (e.g., Azide, Diene) trapper->product

Caption: Competing reaction pathways for a strained alkyne.

Quantitative Data on Reaction Conditions

The choice of catalyst and reaction conditions can significantly impact the distribution of products. For instance, in metal-catalyzed reactions involving cyclohexyne, the catalyst can dictate the outcome between cyclotrimerization and the formation of tetramers.

Catalyst Precursor (10 mol%)SolventTemperature (°C)Cyclotrimer (14) YieldTetramer (15) Yield
[Pd₂(dba)₃]·CHCl₃ / P(o-tol)₃CH₃CNRT65%-
Pt(PPh₃)₄CH₃CNRT62%-
Ni(COD)₂CH₃CNRT10%27%
Data adapted from studies on cyclohexyne generation and trapping.[5]
Issue 2: Isomerization to Less Reactive Species

Q2: I suspect my strained alkyne is isomerizing to an allene or a less strained internal alkyne. How can I confirm this and prevent it?

A2: Base-mediated isomerization is a known pathway for alkynes.[6] If the reaction conditions for generating the strained alkyne involve a strong base, this base can deprotonate a carbon adjacent to the alkyne, leading to an equilibrium with an allene or migration of the triple bond to a thermodynamically more stable, less strained position.[7] This is particularly relevant for terminal alkynes isomerizing to internal alkynes.

Troubleshooting Steps:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if deprotonation is required. If possible, opt for generation methods that do not require strong bases, such as the fluoride-induced decomposition of silyl triflates.[5]

  • Temperature Control: Isomerization reactions often have a significant activation energy. Running the reaction at the lowest possible temperature can help suppress this side reaction.

  • Reaction Time: Minimize reaction time to reduce the opportunity for isomerization to occur.

Issue 3: Unwanted Reactions with Nucleophiles

Q3: My yield is low, and I'm observing side products that seem to have incorporated the solvent or other reagents. Why is this happening?

A3: The high reactivity of strained alkynes is a result of bending the normally linear alkyne geometry, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[3] This makes the alkyne highly electrophilic and susceptible to attack by nucleophiles.[1] If your solvent (e.g., methanol), base, or other reagents are nucleophilic, they can react with the strained alkyne.

Troubleshooting Steps:

  • Solvent Choice: Use non-nucleophilic, aprotic solvents (e.g., acetonitrile, THF, dichloromethane) and ensure they are anhydrous.

  • Reagent Purity: Purify all reagents to remove nucleophilic impurities. For example, some bases may contain residual water or hydroxide.

  • Protecting Groups: If your substrate contains nucleophilic functional groups, they may need to be protected before generating the strained alkyne to prevent intramolecular reactions.

Experimental Protocols

Protocol: Generation of Cyclohexyne via Fluoride-Induced 1,2-Elimination

This method, adapted from Peña, Guitián, and Castedo, allows for the slow, controlled generation of highly reactive cycloalkynes under mild conditions, which is ideal for minimizing dimerization.[5]

Objective: To generate cyclohexyne in situ from 1-(trimethylsilyl)cyclohex-1-en-2-yl trifluoromethanesulfonate and trap it with a suitable diene or other trapping agent.

Materials:

  • 1-(trimethylsilyl)cyclohex-1-en-2-yl trifluoromethanesulfonate (precursor)

  • Cesium Fluoride (CsF)

  • Trapping agent (e.g., furan, 3-5 equivalents)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Methodology:

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the cyclohexyne precursor (1.0 eq) and the trapping agent (3-5 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the reagents. The concentration should be kept low to disfavor dimerization (e.g., 0.05 M).

  • Initiation: In a separate flask, prepare a suspension of CsF (2.0 eq) in anhydrous acetonitrile.

  • Slow Addition: Using a syringe pump, add the CsF suspension to the reaction mixture over a period of several hours (e.g., 12 hours). The slow addition is critical to maintain a low concentration of the transient cyclohexyne.

  • Reaction: Allow the reaction to stir at room temperature during the addition and for an additional 1-2 hours after the addition is complete.

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

References

Stabilizing highly reactive cyclopropyl enediyne intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with highly reactive cyclopropyl enediyne intermediates. The information is designed to help stabilize these compounds, improve reaction outcomes, and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my cyclopropyl enediyne intermediates decomposing prematurely?

A: The high reactivity of the enediyne core is the primary reason for decomposition. These molecules are designed to undergo cycloaromatization (e.g., Bergman or Myers-Saito cyclization) to form a highly reactive p-benzyne diradical.[1][2] This process, essential for their biological activity, can be triggered unintentionally by heat, light, or certain reagents. Acyclic enediynes, in particular, often require high temperatures (150-250 °C) for thermal cycloaromatization, which can lead to uncontrolled decomposition and side reactions if not carefully managed.[1][3]

Q2: How does a cyclopropyl group contribute to the stability or reactivity of an enediyne intermediate?

A: A cyclopropyl group can influence stability and reactivity in several ways. Firstly, it can act as a "cap" on a diene moiety, using ring strain to control reaction pathways and favor desired cycloadditions (e.g., [4+2+1]) over kinetically favored but undesired ones (e.g., [2+2+1]).[4] Secondly, the cyclopropyl group can stabilize adjacent carbene or carbocation centers through hyperconjugation.[5] Finally, it can be an active participant in the reaction mechanism; for instance, after an initial Myers-Saito cycloaromatization, the resulting diradical can trigger a rapid ring-opening of the cyclopropane, leading to a new, rearranged diradical with potentially enhanced DNA-cleaving ability and cytotoxicity.[6]

Q3: What are the most critical factors to control during synthesis to prevent premature cycloaromatization?

A: Temperature is the most critical factor. Many acyclic enediynes are prone to thermal cycloaromatization at elevated temperatures.[1] Therefore, conducting reactions at or below room temperature is often necessary. This can be achieved by using transition-metal catalysts (e.g., Ruthenium or Rhodium complexes) which can trigger cycloaromatization or other desired reactions under mild conditions.[3][4] Photochemical activation at a specific wavelength can also be used to generate the reactive enediyne in situ from a more stable precursor, avoiding thermal decomposition.[7] Strict exclusion of oxygen and radical initiators is also crucial.

Q4: My reaction is yielding a mixture of products. How can I improve selectivity?

A: Poor selectivity often arises from competing reaction pathways. One effective strategy is "substrate-design," where the enediyne is modified to favor a specific outcome. Adding a cyclopropyl cap to a diene-yne substrate has been shown to exclusively yield [4+2+1] cycloadducts by disfavoring the competing [2+2+1] pathway.[4] The choice of catalyst is also paramount. Different transition metals and ligand systems can selectively activate different parts of the molecule, guiding the reaction towards the desired product.[1]

Q5: Can the cyclopropyl group itself be used for further chemical modifications?

A: Yes. The cyclopropyl group can be treated as an "intermediate group" for further transformations. The inherent ring strain allows it to participate in various ring-opening or rearrangement reactions after the primary reaction of the enediyne core is complete. This strategy can be used to build complex polycyclic skeletons, such as 5/7/5 or 5/7/6 tricyclic systems, from the initial cycloadducts.[4][8]

Troubleshooting Guide

Problem: Low or No Yield of the Desired Product

Your reaction consumes the starting material, but analysis (TLC, LC-MS, NMR) shows a complex mixture, baseline material, or complete absence of the target cyclopropyl enediyne intermediate.

Possible CauseRecommended Solution
Premature Cycloaromatization Lower the reaction temperature. If the reaction is thermally initiated, consider switching to a metal-catalyzed or photochemical approach that proceeds at ambient temperature.[3][7]
Oxygen Sensitivity The diradical intermediates react readily with molecular oxygen.[9] Ensure all solvents are rigorously degassed and the reaction is performed under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen).
Inappropriate Catalyst The chosen catalyst may not be active enough at lower temperatures or may promote side reactions. Screen alternative catalysts; for example, [Rh(CO)2Cl]2 has been effective for specific cycloadditions.[4]
Radical Quenching The solvent or impurities may be acting as hydrogen atom donors, quenching the reactive diradical intermediate.[1] Use non-protic, freshly distilled solvents (e.g., THF, Toluene).

.

Problem: Difficulty in Purifying the Intermediate

The target compound co-elutes with impurities or appears to decompose during chromatographic purification.

Possible CauseRecommended Solution
Instability on Silica Gel The acidic nature of standard silica gel can catalyze decomposition or rearrangement. Use deactivated (neutral) silica gel or an alternative stationary phase like neutral alumina.
Thermal Instability The heat generated by the mobile phase moving through the column can be enough to trigger decomposition. Perform flash chromatography at low temperatures (e.g., in a cold room or using a jacketed column).
High Reactivity The intermediate is too unstable for chromatography. Consider alternative purification methods such as low-temperature recrystallization, trituration, or generating and using the intermediate in situ without isolation.
Inseparable Impurities Impurities with similar polarity may be co-eluting.[4] Adjust the solvent system for better separation or consider a different synthetic route that avoids the formation of these specific byproducts.

Data Presentation

Table 1: Comparison of Metal-Catalyzed Reactions of Enediyne Systems

This table summarizes reaction conditions and outcomes, highlighting how catalysis can enable reactions at lower temperatures compared to purely thermal methods.

Enediyne SystemCatalystTemperature (°C)Time (h)ProductYield (%)Reference
Cyclopropyl-Capped Diene-yne5 mol % [Rh(CO)2Cl]240Varies[4+2+1] Cycloadduct42 - 95[4]
1,2-di(propynyl)cyclopentene[CpRu(NCMe)3]OTfRoom Temp.N/ARuthenium Arene Complex64[3]
1,2-di(pentynyl)cyclopentene[CpRu(NCMe)3]OTfRoom Temp.N/ARuthenium Arene Complex73[3]
Acyclic Hexa-1,3-dien-5-yneNone (Thermal)>200VariesCycloaromatized ProductVaries[1]

Table 2: Influence of Cyclopropane Moiety on Reaction Energetics and Cytotoxicity

This table illustrates the quantitative impact of incorporating a cyclopropane group into an enediyne structure.

SystemParameterValueSignificanceReference
Maleimide-based enediyne with cyclopropaneEnergy Barrier for Radical Rearrangement4.4 kcal mol⁻¹The low barrier allows for a rapid secondary rearrangement after the initial cycloaromatization, enhancing cytotoxicity.[10][6]
Maleimide-based enediyne with cyclopropaneDiradical-DNA Binding Energy-7.40 kcal mol⁻¹Favorable binding energy suggests the rearranged diradical can effectively position itself in the minor groove of DNA to cause damage.[10][6]
CP-capped diene-yne vs. common diene-yneActivation Free Energy for [2+2+1] pathwayDisfavoredThe cyclopropyl group raises the energy barrier for the undesired [2+2+1] side reaction, ensuring selectivity for the [4+2+1] product.[4]

Experimental Protocols

Protocol 1: General Procedure for Rh-Catalyzed [4+2+1] Cycloaddition of a Cyclopropyl-Capped Diene-yne

This protocol is adapted from the conditions reported for strain-release-controlled cycloadditions.[4]

  • Preparation: Add the cyclopropyl-capped diene-yne substrate (0.1 mmol, 1.0 equiv) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the rhodium catalyst, [Rh(CO)2Cl]2 (0.005 mmol, 5 mol %), followed by anhydrous toluene (2.0 mL, to achieve 0.05 M concentration).

  • CO Atmosphere: Purge the reaction mixture by bubbling carbon monoxide (CO, 1 atm) through the solution for 5 minutes.

  • Reaction: Seal the tube and place it in a preheated oil bath at 40 °C. Stir the reaction and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure and purify the residue by column chromatography on neutral alumina to yield the 5/7 bicyclic product.

Protocol 2: Photochemical Generation and Trapping of a Reactive Enediyne

This protocol is based on the in situ generation of an enediyne from a cyclopropenone precursor.[7]

  • Solution Preparation: In a quartz reaction vessel, dissolve the cyclopropenone-containing enediyne precursor (1.0 equiv) and a hydrogen atom donor trap (e.g., 1,4-cyclohexadiene, 10-20 equiv) in a suitable, degassed solvent (e.g., benzene).

  • Inert Atmosphere: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Irradiation: While stirring, irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 350 nm) to induce decarbonylation and form the reactive enediyne intermediate.

  • Reaction Monitoring: Monitor the disappearance of the starting material using TLC or NMR. The reactive enediyne will be trapped by the 1,4-cyclohexadiene as it forms.

  • Purification: Once the starting material is consumed, remove the solvent under reduced pressure. Purify the resulting product (the trapped tetralin derivative) via column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low / No Yield Observed q1 Is Starting Material Consumed? start->q1 q2 Reaction Run Under Strictly Inert Conditions? q1->q2 Yes sol1 Increase Temperature or Screen More Active Catalysts q1->sol1 No q3 Is Reaction Temperature > RT? q2->q3 Yes sol2 Degas Solvents Rigorously and Use High-Purity Inert Gas q2->sol2 No sol3 Lower Temperature and Use Catalytic or Photochemical Method q3->sol3 Yes sol4 Check for Radical Quenchers (e.g., use freshly distilled solvent) q3->sol4 No

Caption: Troubleshooting workflow for diagnosing the cause of low product yield.

Cyclopropyl_Cap_Selectivity sub Cyclopropyl-Capped Diene-Yne rh_co [Rh(CO)2Cl]2, CO sub->rh_co p_desired [4+2+1] Cycloadduct (Desired Product) rh_co->p_desired Favored Pathway p_undesired [2+2+1] Cycloadduct (Side Product) rh_co->p_undesired Disfavored Pathway barrier Strain release from cyclopropyl group disfavors this pathway Cytotoxicity_Enhancement start Maleimide Enediyne with Cyclopropane msc Myers-Saito Cycloaromatization start->msc diradical1 Initial Diradical Intermediate msc->diradical1 rearrange Radical Rearrangement (Low Energy Barrier, 4.4 kcal/mol) diradical1->rearrange diradical2 Rearranged Diradical (Longer radical separation) rearrange->diradical2 end Enhanced DNA Cleavage & Cytotoxicity diradical2->end

References

Technical Support Center: Purification of Highly Stained Organic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of highly strained organic molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of highly strained organic molecules.

Issue 1: Low or No Recovery After Recrystallization

Symptoms:

  • Very few or no crystals form upon cooling.

  • The majority of the compound remains in the mother liquor.

  • "Oiling out" occurs, where the compound separates as a liquid instead of a solid.

Possible Causes & Solutions:

Possible Cause Solution
Excessive Solvent The most common reason for low recovery is using too much solvent. To remedy this, evaporate some of the solvent to re-saturate the solution and attempt recrystallization again.[1] For future attempts, use the minimum amount of hot solvent required to dissolve the compound.
Inappropriate Solvent Choice The ideal solvent should dissolve the compound when hot but not at room temperature.[2] If the compound is too soluble even at low temperatures, consider a less polar solvent or a solvent mixture. Perform small-scale solubility tests to identify a suitable solvent system.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help control the cooling rate.
Supersaturation Sometimes a solution can become supersaturated and crystallization fails to initiate. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
"Oiling Out" This occurs when the melting point of the solid is lower than the temperature of the solution. This can be caused by impurities lowering the melting point. Add slightly more solvent to dissolve the oil, and then cool the solution very slowly. If the problem persists, a different solvent system may be necessary.
Decomposition Highly strained molecules can be thermally labile. Prolonged heating during dissolution can lead to decomposition. Minimize the time the solution is heated. If decomposition is suspected, consider purification techniques that do not require heating, such as column chromatography or sublimation.

Logical Flow for Troubleshooting Low Recrystallization Yield:

low_yield_troubleshooting start Low or No Crystal Yield oil_out Did the compound 'oil out'? start->oil_out check_mother_liquor Check Mother Liquor for Product re_saturate Evaporate excess solvent and re-cool check_mother_liquor->re_saturate Product Present new_solvent Select a new, less-solubilizing solvent check_mother_liquor->new_solvent Little/No Product oil_out->check_mother_liquor No add_solvent Add more solvent, reheat, and cool slowly oil_out->add_solvent Yes scratch_or_seed Scratch flask or add seed crystal re_saturate->scratch_or_seed check_stability Consider compound decomposition new_solvent->check_stability alternative_method Use non-thermal purification (e.g., chromatography) check_stability->alternative_method

Troubleshooting workflow for low recrystallization yield.
Issue 2: Poor Separation or Compound Decomposition During Column Chromatography

Symptoms:

  • Broad or tailing peaks, leading to poor resolution.[3][4]

  • Co-elution of the desired product with impurities.

  • Streaking of the compound on the column.

  • Low overall recovery of the material from the column.

  • Appearance of new, unexpected spots on TLC analysis of fractions.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent is critical for good separation. If the Rf of the target compound on TLC is too high (>0.4), it will elute too quickly. If it is too low (<0.1), peaks will be broad. Aim for an Rf of 0.2-0.3 for the compound of interest in the chosen solvent system.[5]
Compound Instability on Silica Gel The acidic nature of silica gel can cause decomposition of acid-sensitive strained molecules. To mitigate this, deactivate the silica gel by adding a small amount of a base like triethylamine (~1%) to the eluent. Alternatively, use a different stationary phase such as neutral or basic alumina, or Florisil.[6]
Column Overloading Loading too much sample leads to broad peaks and poor separation.[7] As a general rule, use a column with a diameter where the silica gel height is about 10-15 cm, and the sample load is appropriate for that size.
Poor Column Packing An improperly packed column with cracks or channels will result in a non-uniform solvent front and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Sample Application Applying the sample in a large volume of a strong solvent will cause band broadening. Dissolve the sample in a minimal amount of the mobile phase or a weaker solvent and apply it carefully to the top of the column. For compounds with poor solubility, dry loading (adsorbing the compound onto a small amount of silica gel before adding it to the column) is recommended.
Peak Tailing Tailing can be caused by secondary interactions between the analyte and the stationary phase, especially with polar functional groups. Adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can improve peak shape.[3]

Workflow for Optimizing Flash Chromatography of Strained Molecules:

chromatography_workflow start Crude Strained Molecule Mixture tlc TLC Analysis to Determine Solvent System (Aim for Rf 0.2-0.3) start->tlc stability_check Check Stability on Silica TLC Plate tlc->stability_check pack_column Pack Column with Appropriate Stationary Phase stability_check->pack_column load_sample Load Sample (Dry or Minimal Solvent) pack_column->load_sample elute Elute with Chosen Solvent System load_sample->elute collect_fractions Collect and Analyze Fractions by TLC elute->collect_fractions combine_pure Combine Pure Fractions and Evaporate collect_fractions->combine_pure final_product Pure Strained Molecule combine_pure->final_product

General workflow for flash chromatography purification.

Frequently Asked Questions (FAQs)

Q1: My highly strained molecule seems to be decomposing during purification. What are the most common causes and how can I prevent this?

A1: Decomposition is a significant challenge due to the inherent instability of strained systems. The primary causes are exposure to heat, strong acids or bases, and even mechanical stress.

  • Thermal Instability: Many strained molecules, such as propellanes, are thermally sensitive and can undergo rearrangement or polymerization upon heating.[8]

    • Solution: Avoid high temperatures. Use purification methods that can be performed at or below room temperature, such as flash chromatography. If recrystallization is necessary, use a low-boiling solvent and minimize the heating time. For extremely sensitive compounds, consider sublimation under high vacuum, which allows for purification at lower temperatures.

  • Acid/Base Sensitivity: The strained bonds can be susceptible to cleavage under acidic or basic conditions. Standard silica gel is acidic and can cause decomposition.

    • Solution: Use a deactivated stationary phase for chromatography, such as silica gel treated with triethylamine, or switch to a neutral stationary phase like alumina. Ensure all solvents are neutral and free of acidic or basic impurities.

  • Mechanical Stress: While less common, some highly strained molecules can be sensitive to mechanical stress.

    • Solution: Handle the compounds gently. Avoid vigorous grinding or scraping of solids.

Q2: I am having difficulty crystallizing a bulky, highly substituted strained molecule. What are some alternative strategies?

A2: Bulky substituents can sterically hinder the ordered packing required for crystallization.

  • Solvent Screening: A wider range of solvents and solvent mixtures should be screened. Sometimes, a solvent that has a similar shape to the molecule can facilitate packing.

  • Vapor Diffusion: This is a gentle and often effective method for growing high-quality crystals from a small amount of material. Dissolve your compound in a good solvent and place this in a sealed container with a volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility and promotes slow crystal growth.

  • Sublimation: For volatile strained molecules like cubane and its derivatives, sublimation can be an excellent, solvent-free purification method that bypasses crystallization issues.

  • Derivatization: If the molecule has a suitable functional group, you can form a derivative that crystallizes more readily. After purification, the original functional group can be regenerated. For example, cubane dicarboxylic acid is often converted to its methyl ester for easier purification.

Q3: How do I choose the right purification technique for a novel strained molecule?

A3: The choice of purification method depends on the properties of your compound.

Property of Strained Molecule Recommended Primary Technique Considerations
Solid, Thermally Stable RecrystallizationBest for high purity on a large scale. Requires finding a suitable solvent.
Solid or Oil, Thermally Sensitive Flash Column ChromatographyVersatile and can be performed at room temperature. Choose the stationary phase carefully to avoid decomposition.
Solid, Volatile SublimationExcellent for volatile, non-polar compounds. It is a solvent-free method, which is beneficial for "green chemistry".
Liquid, Thermally Stable Distillation (often under vacuum)Suitable for liquids with different boiling points from impurities. Vacuum distillation is used for high-boiling or thermally sensitive liquids.
Acidic or Basic Functional Groups Acid-Base ExtractionA good initial purification step to remove neutral impurities before further purification by another method.

Data Presentation

Table 1: Comparison of Purification Techniques for Strained Molecules
Technique Typical Yield Achievable Purity Advantages Disadvantages Best Suited For
Recrystallization 50-90%[1]>99%High purity, scalable, relatively inexpensive.Can be time-consuming, potential for low recovery, not suitable for all compounds.Thermally stable solids.
Flash Chromatography 70-95%95-99%[5]Fast, versatile, applicable to a wide range of compounds.Requires larger volumes of solvent, potential for compound decomposition on stationary phase.Thermally sensitive compounds, separation of mixtures with similar polarities.
Sublimation 60-80%>98%Solvent-free, good for volatile compounds.Only applicable to sublimable compounds, can be slow.Volatile, non-polar, cage-like compounds (e.g., cubane).
Preparative HPLC 40-70%>99.5%Very high resolution and purity.Expensive, lower capacity, requires specialized equipment.Final polishing step for high-value compounds, separation of very similar isomers.
Table 2: Example Solvent Systems for Flash Chromatography of Strained Hydrocarbons
Compound Type Stationary Phase Eluent System Typical Rf of Product Notes
Non-polar Bicyclic AlkaneSilica GelHexane or Pentane0.3 - 0.5For very non-polar compounds, may need to use a less polar stationary phase if retention is too low.
Strained KetoneSilica Gel5-20% Ethyl Acetate in Hexanes0.2 - 0.4Monitor for enolization or decomposition on silica; may require deactivation with triethylamine.
Polycyclic Aromatic Hydrocarbon (PAH)Silica Gel1-10% Dichloromethane in Hexanes0.2 - 0.3Good for separating isomers based on planarity.
Amine-containing Strained RingAlumina (neutral) or Deactivated Silica1-5% Methanol in Dichloromethane (+1% Triethylamine)0.2 - 0.4The addition of a basic modifier is crucial to prevent streaking and improve recovery.

Experimental Protocols

Protocol 1: Flash Chromatography of a Thermally Sensitive Strained Ketone
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes).

    • Identify a solvent system that gives the desired compound an Rf value of approximately 0.2-0.3 and good separation from impurities.

    • To check for stability, spot the crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. The appearance of new spots indicates decomposition on silica.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent. If the compound is acid-sensitive, add ~1% triethylamine to the eluent.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent itself).

    • Carefully add the sample solution to the top of the silica bed.

    • Alternatively, for poorly soluble compounds, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent completely, and then carefully add the resulting powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor the elution by TLC.

  • Work-up:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator at a low temperature to prevent decomposition of the product.

Protocol 2: Recrystallization of a Strained Solid with an "Oiling Out" Tendency
  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add different solvents to each tube and observe the solubility at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil. Add just enough hot solvent to fully dissolve the solid.

  • Addressing "Oiling Out":

    • If an oil forms, add a small amount of additional hot solvent until the oil redissolves completely.

    • Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate. This gives the molecules more time to orient themselves into a crystal lattice.

  • Crystallization:

    • Once the solution has cooled to room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Dry the crystals under vacuum.

References

Preventing premature Bergman cyclization in enediyne synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enediyne synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of enediynes, with a primary focus on preventing premature Bergman cyclization.

Frequently Asked Questions (FAQs)

Q1: What is Bergman cyclization, and why is it a concern during synthesis?

A1: The Bergman cyclization is a thermally or photochemically induced reaction that converts an enediyne (a molecule containing a double bond between two triple bonds) into a highly reactive p-benzyne diradical.[1][2] While this reactivity is harnessed for the cytotoxic effects of enediyne-based anticancer agents, it poses a significant challenge during synthesis.[3][4] Premature cyclization leads to the formation of undesired aromatic byproducts, reducing the yield of the target enediyne and complicating purification. In many cases, the diradical intermediate can also lead to polymerization or reaction with solvents.[5]

Q2: My acyclic enediyne is unexpectedly cyclizing at a lower temperature than anticipated. What could be the cause?

A2: While acyclic enediynes are generally more stable and require high temperatures (often around 200°C) for cyclization, certain factors can lower this activation barrier.[3][6] Consider the following:

  • Substituent Effects: Electron-withdrawing groups attached to the alkyne termini can drastically reduce the activation barrier, potentially leading to spontaneous cyclization even at ambient temperatures.[7]

  • Reaction Conditions: While high temperatures are the primary trigger, photochemical induction is also possible.[1][3] Ensure your reaction is shielded from light if you are working with a photosensitive compound.

  • Radical Initiators: The presence of radical initiators in your reaction mixture could potentially facilitate undesired side reactions, though the primary cyclization is typically a concerted thermal or photochemical process.

Q3: I am designing a cyclic enediyne. How can I predict and control its stability towards Bergman cyclization?

A3: The stability of cyclic enediynes is highly dependent on their molecular geometry and strain.[3] Two key theories can guide your design:

  • The 'cd' Distance Theory (Nicolaou): The distance between the two acetylenic carbons that form a bond during cyclization (the 'cd' distance) is a critical parameter. Enediynes with a 'cd' distance below 3.20 Å tend to be highly reactive and may cyclize spontaneously, while those with a distance above 3.31 Å are generally stable at room temperature.[8]

  • Strain Release Theory (Magnus and Snyder): This theory posits that the difference in molecular strain between the ground state enediyne and the transition state of the cyclization influences the reaction rate.[3] For cyclic systems, if the ring strain is significantly reduced upon moving to the transition state, the activation barrier for cyclization will be lower.[8][9] Therefore, designing a less-strained 10-membered ring precursor can increase stability.[2]

Troubleshooting Guide

Problem: Low yield of the desired enediyne product, with evidence of aromatic byproduct formation.

This issue strongly suggests that premature Bergman cyclization is occurring. Follow these steps to diagnose and resolve the problem.

Step 1: Analyze Reaction Conditions

  • Temperature: Is the reaction temperature too high? Acyclic enediynes typically require temperatures above 150-200°C to cyclize.[6] If cyclization occurs at lower temperatures, structural factors are likely at play. For strained cyclic systems, cyclization can occur at physiological temperatures (37°C).[2]

  • Solvent: Are you using a high-boiling point solvent? While often necessary for thermal reactions, prolonged exposure to high temperatures can promote cyclization. Consider if a lower temperature or shorter reaction time is feasible. Inert, high-boiling solvents like decalin or xylene are often used to minimize side reactions.[1]

  • Light Exposure: Protect the reaction from light, as photochemical induction can trigger cyclization.[1]

Step 2: Evaluate the Enediyne Structure

  • 'cd' Distance: For cyclic enediynes, model your structure to determine the distance between the reacting alkyne carbons. If it falls within the critical range of 3.20–3.31 Å, the molecule is predisposed to cyclization.[8]

  • Substituents: The presence of electron-withdrawing groups on the alkynes can significantly lower the activation energy.[1][7]

  • Ring Strain: For cyclic systems, high ring strain in the enediyne ground state can promote cyclization as a means of strain relief.[8]

Step 3: Implement Synthetic Modifications

  • Introduce Protecting Groups: Temporarily modify the enediyne core to prevent the geometry required for cyclization. One strategy involves using a photo-Wolff reaction to create a more stable eleven-membered ring precursor, which can later be contracted to the reactive ten-membered ring under controlled conditions.[10] Another approach is to replace one of the triple bonds with a cyclopropenone group, which can be photolytically decarbonylated to regenerate the enediyne when desired.[10]

  • Modify Substituents: If possible, alter the electronic properties of substituents on the enediyne core to increase the activation barrier.

  • Alter Ring Size: For cyclic enediynes, increasing the ring size (e.g., from a 10-membered to an 11-membered ring) can increase the 'cd' distance and reduce strain, thereby preventing premature cyclization.[10]

Data Summary

The relationship between the distance of the reacting alkyne carbons ('cd' distance) and the reactivity of the enediyne is a critical factor in preventing premature cyclization.

'cd' Distance (Å)General ReactivityActivation Conditions
< 3.20Spontaneous CyclizationOccurs at or below ambient temperature
3.20 - 3.31Thermally LabileCyclization may occur at physiological temperatures (e.g., 37°C)
> 3.31Generally StableRequires thermal (>150°C) or photochemical activation

This data is compiled from findings by Nicolaou et al. and provides a general guideline for predicting enediyne stability.[8]

Key Experimental Protocol

Photochemical Generation of a Reactive Enediyne from a Stable Cyclopropenone Precursor

This protocol describes a method to keep an enediyne "caged" in a stable form and trigger its cyclization under controlled photochemical conditions. This approach is based on the principle that a cyclopropenone-containing analogue is unable to undergo Bergman cyclization.[10]

Objective: To synthesize a stable enediyne precursor and induce Bergman cyclization via photolysis.

Methodology:

  • Synthesis of Precursor: Synthesize the enediyne analogue where one of the alkyne functionalities is replaced by a cyclopropenone group. Standard organic synthesis techniques for enediyne and cyclopropenone synthesis should be followed.

  • Stability Confirmation: Confirm the thermal stability of the cyclopropenone-enediyne precursor. This can be done using differential scanning calorimetry (DSC) to identify the temperature at which thermal events occur. The precursor should be significantly more stable than the corresponding open-chain enediyne.

  • Photolysis Setup: Dissolve the precursor in a suitable solvent (e.g., benzene, 1,4-cyclohexadiene for H-atom donation) in a quartz reaction vessel. The solution should be deoxygenated by bubbling with argon or nitrogen for at least 30 minutes to prevent quenching of the diradical intermediate by oxygen.

  • Irradiation: Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp) with a wavelength appropriate for the photolysis of the cyclopropenone moiety. The reaction progress should be monitored by techniques such as TLC, GC-MS, or NMR spectroscopy.

  • Reaction Analysis: Upon completion of the photolysis, the primary photochemical step is the decarbonylation of the cyclopropenone, which regenerates the triple bond and forms the reactive enediyne.

  • Product Identification: The newly formed enediyne will then undergo Bergman cyclization to form the p-benzyne diradical. In the presence of a hydrogen donor like 1,4-cyclohexadiene, this will be trapped to form the corresponding aromatic product. The final product can be isolated and characterized using standard chromatographic and spectroscopic methods.

Visualizations

Bergman_Cyclization cluster_start Enediyne Precursor cluster_transition Transition State cluster_product Diradical Intermediate cluster_final Final Product Enediyne Enediyne TS TS Enediyne->TS Heat (Δ) or Light (hν) Diradical Diradical TS->Diradical Cyclization Aromatic Aromatic Diradical->Aromatic + H• donor

Caption: The Bergman cyclization pathway from an enediyne to an aromatic product.

Troubleshooting_Workflow start Low Yield / Aromatic Byproduct Detected check_conditions Analyze Reaction Conditions (Temp, Light) start->check_conditions evaluate_structure Evaluate Enediyne Structure ('cd' distance, Strain) check_conditions->evaluate_structure Conditions OK modify_synthesis Implement Synthetic Modifications evaluate_structure->modify_synthesis Structure is Reactive end_ok Problem Resolved modify_synthesis->end_ok

Caption: A workflow for troubleshooting premature Bergman cyclization.

Influencing_Factors center Bergman Cyclization Rate strain Ring Strain (Cyclic Systems) center->strain increases with distance 'cd' Distance center->distance decreases with increasing electronics Electronic Effects (Substituents) center->electronics influenced by temp Temperature center->temp increases with light Light Exposure center->light induced by

References

Technical Support Center: Managing Catalyst Deactivation in Alkynyl Cyclopropanation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alkynyl cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage catalyst deactivation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my alkynyl cyclopropanation reaction?

A1: The primary indicators of catalyst deactivation include:

  • Reduced reaction rate: The time required to achieve full conversion of starting materials increases significantly.

  • Lowered yield: The amount of desired cyclopropane product is less than expected.

  • Decreased selectivity: An increase in side products or a change in the diastereomeric or enantiomeric ratio is observed.

  • Incomplete conversion: The reaction stalls before all the limiting reagent is consumed.

  • Visual changes: The color of the reaction mixture changes unexpectedly, or a precipitate forms (catalyst aggregation).

Q2: What are the main reasons my catalyst is deactivating?

A2: Catalyst deactivation in alkynyl cyclopropanation can be broadly categorized into four main mechanisms:

  • Poisoning: Impurities in your starting materials, solvents, or reagents can bind to the active site of the catalyst, rendering it inactive. Common poisons for cationic gold catalysts include halides (Cl⁻, Br⁻) and bases (e.g., residual hydroxides)[1][2].

  • Fouling/Coking: High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking access to the active sites.

  • Thermal Degradation/Sintering: For heterogeneous or nanoparticle catalysts, high temperatures can lead to the agglomeration of metal particles, reducing the active surface area. In homogeneous catalysis, high temperatures can cause ligand degradation or changes in the catalyst's coordination sphere.

  • Chemical Degradation: The catalyst itself can undergo undesirable chemical reactions, such as oxidation or ligand dissociation, leading to inactive species. For example, rhodium-carbene intermediates can be unstable and lead to catalyst destruction if not efficiently trapped by the alkene[3][4].

Q3: Can impurities in my alkyne or alkene starting materials affect the catalyst?

A3: Absolutely. Impurities are a frequent cause of catalyst deactivation. For instance:

  • Halides and bases: Even trace amounts can poison cationic gold catalysts, as they have a very high affinity for the gold center, often much higher than the alkyne itself[1][2].

  • Other coordinating species: Amines, thiols, or phosphines present as impurities can act as strong ligands, competing with the desired substrates for coordination to the metal center and inhibiting catalysis.

Q4: How does the choice of solvent impact catalyst stability?

A4: The solvent can play a crucial role in catalyst stability and performance. A solvent can:

  • Stabilize or destabilize catalytic intermediates: The polarity and coordinating ability of the solvent can affect the energy of transition states and intermediates.

  • Contain impurities: Solvents can be a source of catalyst poisons (e.g., water, or acidic/basic impurities).

  • Influence reaction pathways: In some cases, the solvent can alter the reaction outcome, favoring one pathway over another (e.g., cyclopropanation vs. a competing side reaction)[3].

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Explanation
Catalyst Poisoning Purify starting materials (alkyne, alkene) and solvents. Use freshly distilled or high-purity grade solvents. Avoid chlorinated solvents if using cationic gold catalysts unless purified to remove HCl and other chloride impurities[5].Impurities like halides, bases, water, or other coordinating species can irreversibly bind to the catalyst's active site[1][2].
For gold catalysts, add a sacrificial acid activator like triflic acid (HOTf) or indium(III) triflate (In(OTf)₃) to the reaction mixture[2].The acid activator can react with basic poisons, liberating the active cationic gold catalyst[1][2].
Inactive Catalyst Batch Test the catalyst in a known, reliable reaction to confirm its activity.The catalyst may have degraded during storage.
Incorrect Reaction Conditions Re-verify reaction temperature, concentration, and atmosphere. Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained if the catalyst is air-sensitive.Sub-optimal conditions can lead to slow or no reaction.
Ligand Degradation Analyze the reaction mixture by NMR or MS to look for signals corresponding to degraded ligand fragments.The ligand may not be stable under the reaction conditions. Consider using a more robust ligand.
Issue 2: Loss of Selectivity (Diastereo- or Enantioselectivity)
Possible Cause Troubleshooting Step Explanation
Presence of Achiral Active Species Ensure complete formation of the desired chiral catalyst complex. For catalysts generated in situ, verify the purity of the chiral ligand and metal precursor.An achiral version of the catalyst may be present and competing with the desired chiral catalyst.
Ligand Modification or Degradation Analyze the catalyst post-reaction to check for structural changes.The chiral ligand may be degrading or undergoing side reactions, leading to a loss of the chiral environment.
Change in Reaction Mechanism Re-evaluate the reaction temperature and solvent.Different reaction pathways with different selectivities may become dominant under altered conditions. For example, solvent choice can switch the outcome between carboamination and cyclopropanation in some rhodium-catalyzed systems[3].
Background Uncatalyzed Reaction Run a control reaction without the catalyst to assess the rate of the background reaction.A non-selective background reaction may be contributing to the product formation.

Quantitative Data on Catalyst Performance

The following table summarizes representative performance data for catalysts in cyclopropanation reactions. Note that direct comparison can be challenging due to variations in reaction conditions.

Catalyst SystemReaction TypeTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
IPrAuCl / SelectfluorAlkene CyclopropanationUp to 990,000Up to 82,500[1]
Rh₂(S-p-Br-TPCP)₄Styrene Cyclopropanation> 100,000 (at 0.001 mol%)Not reported[6]
Cellulose-supported CuIAzide-Alkyne CycloadditionRecyclable (5 runs with minimal activity loss)Not applicable

Experimental Protocols

Protocol 1: Reactivation of a Poisoned Cationic Gold Catalyst

This protocol is based on the principle of using a sacrificial acid activator to remove basic or halide poisons from the gold catalyst[2].

Materials:

  • Deactivated reaction mixture containing the gold catalyst.

  • Triflic acid (HOTf) or Indium(III) triflate (In(OTf)₃).

  • Anhydrous solvent (e.g., dichloromethane, toluene).

Procedure:

  • To the sluggish or stalled reaction mixture under an inert atmosphere, add a solution of the acid activator (e.g., 1-5 mol% of In(OTf)₃ relative to the substrate).

  • Stir the reaction at the designated temperature.

  • Monitor the reaction progress by TLC, GC, or NMR to observe if the reaction rate is restored.

  • Note: Run a control experiment to ensure the acid activator alone does not promote the reaction.

Protocol 2: General Procedure for Catalyst Regeneration (Conceptual)

This is a generalized approach for recovering a homogeneous rhodium catalyst. Specific conditions may need to be optimized.

Materials:

  • Reaction mixture containing the deactivated rhodium catalyst.

  • Appropriate solvents for extraction (e.g., hexanes, ethyl acetate, water).

  • Silica gel for chromatography.

Procedure:

  • After the reaction is complete, quench if necessary.

  • Remove volatile components under reduced pressure.

  • Perform a liquid-liquid extraction to separate the product from the catalyst. The catalyst, being more polar, may remain in a more polar solvent phase or an aqueous phase if applicable.

  • If the catalyst is sufficiently non-polar, it may be possible to isolate it from the product by column chromatography.

  • Characterize the recovered catalyst (e.g., by NMR) to assess its purity and integrity before reuse.

Visualizing Catalyst Deactivation Pathways and Troubleshooting

Catalyst Deactivation Pathways

The following diagram illustrates common deactivation pathways for a generic metal catalyst (M-L) in alkynyl cyclopropanation.

DeactivationPathways cluster_poisons Active_Catalyst Active Catalyst (e.g., L-Au⁺, Rh₂(OAc)₄) Poisoned_Catalyst Poisoned Catalyst (e.g., L-Au-Cl) Active_Catalyst->Poisoned_Catalyst Poisoning Aggregated_Catalyst Aggregated/Decomposed Catalyst Active_Catalyst->Aggregated_Catalyst Aggregation/ Decomposition Fouled_Catalyst Fouled Catalyst Active_Catalyst->Fouled_Catalyst Fouling/Coking Halides Halides (Cl⁻, Br⁻) Halides->Poisoned_Catalyst Bases Bases (e.g., OH⁻) Bases->Poisoned_Catalyst Polymers Polymeric Byproducts Polymers->Fouled_Catalyst Thermal_Stress High Temperature Thermal_Stress->Aggregated_Catalyst

Common catalyst deactivation pathways.
Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting common issues in alkynyl cyclopropanation.

TroubleshootingWorkflow Start Problem Encountered (Low Yield, Low Selectivity, etc.) Check_Reagents Are starting materials and solvents pure? Start->Check_Reagents Purify Purify reagents and solvents. Use high-purity grades. Check_Reagents->Purify No Check_Conditions Are reaction conditions (temp, conc, atmosphere) correct? Check_Reagents->Check_Conditions Yes Purify->Check_Conditions Adjust_Conditions Optimize reaction conditions. Check_Conditions->Adjust_Conditions No Check_Catalyst Is the catalyst active? Check_Conditions->Check_Catalyst Yes Adjust_Conditions->Check_Catalyst Test_Catalyst Test catalyst on a known reaction. Check_Catalyst->Test_Catalyst Unsure Consider_Poisoning Consider catalyst poisoning. (Especially for Au catalysts) Check_Catalyst->Consider_Poisoning Yes Consider_Mechanism Investigate potential side reactions or decomposition pathways. Check_Catalyst->Consider_Mechanism No Test_Catalyst->Consider_Poisoning Add_Activator Add acid activator (e.g., In(OTf)₃ for Au). Consider_Poisoning->Add_Activator Add_Activator->Consider_Mechanism No Improvement

References

Technical Support Center: Improving Functional Group Tolerance in Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of cyclopropanes, with a focus on improving functional group tolerance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Yield in Simmons-Smith Cyclopropanation

Question: I am attempting a Simmons-Smith cyclopropanation, but I am observing very low to no yield of my desired cyclopropane. What are the common causes and how can I troubleshoot this?

Answer:

Low or no yield in a Simmons-Smith reaction can stem from several factors, ranging from the quality of reagents to the nature of your substrate. Here is a step-by-step troubleshooting guide:

  • Zinc-Copper Couple Activity: The activation of zinc is crucial. If the zinc-copper couple is not sufficiently active, the organozinc carbenoid will not form efficiently.

    • Solution: Ensure your zinc dust is fresh and of high purity. Activate the zinc with copper sulfate or by washing with HCl to remove the passivating zinc oxide layer. The Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple, often provides more consistent results and higher reactivity.

  • Substrate Reactivity: The Simmons-Smith reaction is generally more effective with electron-rich alkenes. Electron-deficient olefins may react sluggishly or not at all under standard conditions.

    • Solution: For electron-deficient alkenes, consider using the Shi modification, which employs a more nucleophilic zinc carbenoid generated from diethylzinc, diiodomethane, and trifluoroacetic acid.

  • Steric Hindrance: Highly substituted alkenes can be sterically hindered, slowing down the reaction.

    • Solution: Increasing the reaction time and/or temperature may improve yields. Alternatively, a more reactive carbenoid source, such as that from the Furukawa modification, might be necessary.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Basic solvents can coordinate to the zinc carbenoid, reducing its reactivity.

    • Solution: Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) for optimal results.

  • Side Reactions: The Lewis acidic byproduct, ZnI₂, can sometimes lead to side reactions, particularly with acid-sensitive substrates.

    • Solution: Adding excess Et₂Zn can scavenge the ZnI₂. Quenching the reaction with pyridine can also sequester ZnI₂ and unreacted reagents.

2. Poor Diastereoselectivity in the Cyclopropanation of Chiral Alkenes

Question: I am performing a cyclopropanation on a chiral alkene, but the diastereoselectivity of the product is poor. How can I improve this?

Answer:

Achieving high diastereoselectivity in cyclopropanation reactions often relies on directing effects and the choice of reagents.

  • Directing Groups: The presence of a Lewis basic functional group, such as a hydroxyl (-OH) or ether group, near the double bond can direct the cyclopropanation to a specific face of the alkene. In the Simmons-Smith reaction, the zinc of the carbenoid coordinates with the heteroatom, leading to cyclopropanation on the same face.

    • Solution: If your substrate contains a directing group, ensure it is positioned to effectively guide the reagent. If not, you may consider temporarily introducing a directing group.

  • Reagent Choice: The choice of cyclopropanating agent can influence diastereoselectivity.

    • Solution: For allylic alcohols, the Simmons-Smith reaction is often highly diastereoselective. For other substrates, transition-metal catalyzed cyclopropanations using catalysts with bulky ligands can provide excellent stereocontrol. Rhodium(II) carboxylate catalysts, for instance, are known for their ability to induce high diastereoselectivity.

  • Reaction Conditions: Temperature and solvent can sometimes influence the transition state and, consequently, the diastereomeric ratio.

    • Solution: Experiment with lowering the reaction temperature to favor the formation of the thermodynamically more stable diastereomer.

3. Incompatibility of Functional Groups with Cyclopropanation Reactions

Question: My starting material contains several functional groups. Which cyclopropanation methods are most tolerant, and what are the common incompatibilities I should be aware of?

Answer:

Functional group tolerance is a critical consideration in complex molecule synthesis. Different cyclopropanation methods have varying degrees of compatibility.

  • Simmons-Smith Reaction: This method is known for its broad functional group tolerance. It is compatible with alkynes, alcohols, ethers, aldehydes, ketones, carboxylic acids and their derivatives, carbonates, sulfones, and sulfonates.

    • Potential Issues:

      • Alcohols: While tolerated, alcohols can be deprotonated by the Simmons-Smith reagent. The Charette modification, using aryldiazo compounds, can be a useful alternative for substrates containing alcohol functionalities.

      • Lewis Basic Groups: Strongly Lewis basic groups can coordinate with the zinc reagent and inhibit the reaction.

  • Transition-Metal Catalyzed Cyclopropanation (e.g., Rh, Cu): These methods are also compatible with a wide range of functional groups.

    • Potential Issues:

      • Lewis Bases: Functional groups that can act as strong ligands for the metal catalyst (e.g., some amines, phosphines, and thiols) can poison the catalyst and shut down the reaction.

      • Oxidizable Groups: Some transition metal catalysts can be sensitive to oxidation.

  • Corey-Chaykovsky Reaction: This method, which uses sulfur ylides, is particularly effective for electron-deficient alkenes such as α,β-unsaturated ketones and esters.

    • Potential Issues: The highly basic conditions required to generate the ylide may not be compatible with base-sensitive functional groups in the substrate.

Data Presentation: Comparison of Cyclopropanation Methods

The following tables summarize the performance of different cyclopropanation methods with various functionalized substrates.

Table 1: Yields of Cyclopropanation with Different Methods and Substrates

Substrate (Alkene)Functional GroupMethodReagentsYield (%)Reference
CyclohexeneUnfunctionalizedSimmons-SmithCH₂I₂/Zn-Cu~70-80%
1-OcteneUnfunctionalizedFurukawa Mod.CH₂I₂/Et₂Zn>90%
StyreneArylRh(II) CatalyzedEthyl Diazoacetate~80-90%
Methyl AcrylateEster (Electron-deficient)Shi ModificationCH₂I₂/Et₂Zn/TFAGood
Methyl AcrylateEster (Electron-deficient)Corey-Chaykovsky(CH₃)₂S(O)CH₂HighN/A
(E)-4-hexen-3-olAllylic AlcoholSimmons-SmithCH₂I₂/Zn-CuHigh

Table 2: Diastereoselectivity in the Cyclopropanation of Allylic Alcohols

SubstrateMethodReagentsDiastereomeric Ratio (syn:anti)Reference
(Z)-3-penten-2-olSimmons-SmithCH₂I₂/Zn-Cu>200:1
(E)-3-penten-2-olSimmons-SmithCH₂I₂/Zn-Cu<2:1
Cyclohex-2-en-1-olSimmons-SmithCH₂I₂/Zn-CuHigh (syn)

Experimental Protocols

Protocol 1: Furukawa-Modified Simmons-Smith Cyclopropanation

This protocol is a modification of the Simmons-Smith reaction that often provides higher yields and is more reliable.

Materials:

  • Alkene

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn) (typically as a solution in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alkene (1.0 eq) dissolved in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.2 - 2.0 eq) to the stirred solution under a nitrogen atmosphere.

  • Add diiodomethane (1.2 - 2.0 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with DCM (3 x volume).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate

This protocol is a general procedure for the cyclopropanation of alkenes using a rhodium(II) catalyst and a diazo compound.

Materials:

  • Alkene

  • Ethyl diazoacetate

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or another suitable Rh(II) catalyst

  • Anhydrous dichloromethane (DCM)

  • Silica gel for filtration

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the alkene (1.0 - 5.0 eq) and the Rh(II) catalyst (0.1 - 1.0 mol%).

  • Dissolve the alkene and catalyst in anhydrous DCM.

  • Prepare a solution of ethyl diazoacetate (1.0 eq) in anhydrous DCM.

  • Add the ethyl diazoacetate solution to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete after the addition of the diazo compound is finished.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by passing it through a short plug of silica gel, eluting with a suitable solvent system to remove the catalyst, followed by flash column chromatography if necessary.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Check Reagent Quality and Activity start->check_reagents check_substrate Evaluate Substrate Reactivity start->check_substrate check_conditions Review Reaction Conditions start->check_conditions troubleshoot_reagents Reagent-based Solutions check_reagents->troubleshoot_reagents troubleshoot_substrate Substrate-based Solutions check_substrate->troubleshoot_substrate troubleshoot_conditions Condition-based Solutions check_conditions->troubleshoot_conditions solution1 Use freshly activated Zn-Cu couple or switch to Furukawa modification (Et2Zn) troubleshoot_reagents->solution1 solution2 For electron-deficient olefins, use Shi modification troubleshoot_substrate->solution2 solution3 Increase reaction time/temperature for sterically hindered substrates troubleshoot_substrate->solution3 solution4 Use non-coordinating solvents (e.g., DCM, DCE) troubleshoot_conditions->solution4 solution5 Add excess Et2Zn or quench with pyridine to manage ZnI2 troubleshoot_conditions->solution5 Functional_Group_Compatibility cluster_methods Cyclopropanation Methods cluster_groups Functional Groups Simmons_Smith Simmons-Smith Alcohols Alcohols Simmons_Smith->Alcohols Compatible (potential for deprotonation/side reactions) Ethers Ethers Simmons_Smith->Ethers Compatible Ketones Ketones/Aldehydes Simmons_Smith->Ketones Compatible Esters Esters/Amides Simmons_Smith->Esters Compatible Electron_Deficient Electron-Deficient Alkenes (e.g., α,β-unsaturated) Simmons_Smith->Electron_Deficient Less Reactive (Shi mod. recommended) Transition_Metal Transition Metal (Rh, Cu) Transition_Metal->Alcohols Generally Compatible Transition_Metal->Ethers Compatible Transition_Metal->Ketones Compatible Transition_Metal->Esters Compatible Lewis_Bases Strong Lewis Bases (some amines, thiols) Transition_Metal->Lewis_Bases Potential Catalyst Poisoning Corey_Chaykovsky Corey-Chaykovsky Corey_Chaykovsky->Ketones Compatible (if not α,β-unsaturated) Corey_Chaykovsky->Esters Compatible (if not α,β-unsaturated) Corey_Chaykovsky->Electron_Deficient Highly Reactive

Technical Support Center: Refinement of Protocols for Radical Cyclopropanation of Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the radical cyclopropanation of alkenes. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are included to address specific issues encountered during experiments.

I. Troubleshooting Guides

This section is designed to help users diagnose and resolve common problems encountered during radical cyclopropanation reactions.

Low Reaction Yield

Question: My radical cyclopropanation reaction is resulting in a low yield of the desired cyclopropane product. What are the potential causes and how can I improve the yield?

Answer: Low yields in radical cyclopropanation can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality or Decomposed Reagents - Carbene Precursor (e.g., Diazo Compound, Diiodomethane): Use freshly prepared or purified diazo compounds. For Simmons-Smith reactions, use high-purity diiodomethane. Store reagents under appropriate conditions (e.g., cool, dark, and under an inert atmosphere).
- Alkene: Ensure the alkene starting material is pure and free from inhibitors or impurities that could quench the radical reaction.
- Catalyst/Initiator: For photoredox or metalloradical catalysis, verify the catalyst's activity. Consider using a fresh batch of catalyst.
Suboptimal Reaction Conditions - Temperature: Radical reactions can be sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, high temperatures can lead to side reactions and decomposition. For Simmons-Smith reactions, temperature control is also crucial.
- Concentration: Reactions that are too dilute may result in slower reaction rates and favor side reactions. Conversely, highly concentrated reactions can lead to uncontrolled polymerization or decomposition. Optimize the concentration of your reactants.
- Solvent: The choice of solvent can significantly impact the reaction.[1] Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often recommended for Simmons-Smith reactions as basic solvents can decrease the reaction rate.[2] For photoredox catalysis, ensure the solvent is transparent to the wavelength of light being used. The solvent should also be dry and deoxygenated, as oxygen can quench radical intermediates.
Catalyst Deactivation or Insufficient Loading - Photocatalyst: Ensure the light source is of the appropriate wavelength and intensity for the chosen photocatalyst. Photobleaching of the catalyst can occur with prolonged irradiation; monitor the reaction progress and consider adding more catalyst if stalling is observed.
- Metal Catalyst (e.g., Co(II), Fe(II)): The catalyst loading may be insufficient. Try increasing the catalyst loading in small increments. The ligand structure in metalloradical catalysis plays a crucial role in both reactivity and selectivity.[3][4]
Presence of Inhibitors - Oxygen: Radical reactions are often sensitive to oxygen. Ensure all reagents and solvents are properly degassed, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
- Radical Scavengers: Impurities in the starting materials or solvent can act as radical scavengers. Purify all components of the reaction mixture.
Side Reactions - Dimerization of Carbene Precursor: Slow addition of the diazo compound to the reaction mixture can minimize its dimerization.[5]
- Polymerization of Alkene: This is more common with electron-rich alkenes. Lowering the reaction temperature or concentration may help.
- Ring-Opening of Cyclopropane Product: Some cyclopropanes, especially those with certain substituents, can be unstable under the reaction conditions and undergo ring-opening.[6][7] Monitor the reaction by TLC or GC/MS to determine the optimal reaction time.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Reaction Yield reagent_quality Check Reagent Quality (Purity, Decomposition) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Concentration, Solvent) start->reaction_conditions catalyst_issues Investigate Catalyst (Activity, Loading) start->catalyst_issues inhibitors Check for Inhibitors (Oxygen, Scavengers) start->inhibitors side_reactions Analyze for Side Reactions (Dimerization, Polymerization, Ring-Opening) start->side_reactions solution_reagents Use fresh/purified reagents. Store properly. reagent_quality->solution_reagents solution_conditions Systematically vary conditions. Ensure dry/degassed solvent. reaction_conditions->solution_conditions solution_catalyst Use fresh catalyst. Increase loading incrementally. catalyst_issues->solution_catalyst solution_inhibitors Degas solvent and reagents. Run under inert atmosphere. inhibitors->solution_inhibitors solution_side_reactions Slow addition of diazo compound. Optimize temperature and time. side_reactions->solution_side_reactions end Improved Yield solution_reagents->end solution_conditions->end solution_catalyst->end solution_inhibitors->end solution_side_reactions->end Diastereoselectivity_Troubleshooting start Poor Diastereoselectivity alkene_purity Check Alkene Geometric Purity (E/Z) start->alkene_purity method_specific Evaluate Method-Specific Factors start->method_specific solution_alkene Purify alkene to >99% isomeric purity. alkene_purity->solution_alkene simmon_smith Simmons-Smith: - Directing groups? - Reagent choice? method_specific->simmon_smith metallo_radical Metalloradical: - Optimize ligand - Screen solvents - Lower temperature method_specific->metallo_radical photoredox Photoredox: - Modify radical precursor - Consider additives method_specific->photoredox solution_ss Introduce directing group. Try Furukawa modification. simmon_smith->solution_ss solution_mr Screen chiral ligands. Systematically vary solvent and temperature. metallo_radical->solution_mr solution_pr Change substituents on radical precursor. Test Lewis/Brønsted acid/base additives. photoredox->solution_pr end Improved Diastereoselectivity solution_alkene->end solution_ss->end solution_mr->end solution_pr->end Photoredox_Workflow start Start setup Reaction Setup (Schlenk tube, inert atm) start->setup reagents Add Reagents (Catalyst, Alkene, Solvent, DIPEA, CH₂I₂) setup->reagents irradiation Visible Light Irradiation (Blue LED, RT) reagents->irradiation monitoring Monitor Reaction (TLC, GC/MS) irradiation->monitoring workup Quench and Workup (Na₂S₂O₃, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product Co_Catalyzed_Workflow start Start setup Reaction Setup (Vial, inert atm) start->setup reagents Add Reagents (Catalyst, Diazo Precursor, Base, Solvent, Alkene) setup->reagents reaction Heat Reaction (e.g., 80 °C, 16 h) reagents->reaction monitoring Monitor Reaction (TLC, NMR) reaction->monitoring workup Cool and Filter (Silica plug) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product Simmons_Smith_Logic start Substrate Analysis directing_group Directing Group Present? (e.g., -OH) start->directing_group unfunctionalized_alkene Unfunctionalized or Electron-Rich Alkene? directing_group->unfunctionalized_alkene No standard_ss Standard Simmons-Smith (Zn-Cu, CH₂I₂) High syn-selectivity directing_group->standard_ss Yes furukawa Furukawa Modification (Et₂Zn, CH₂I₂) Often higher reactivity unfunctionalized_alkene->furukawa Yes other Consider other methods (e.g., Photoredox for complex substrates) unfunctionalized_alkene->other No

References

Validation & Comparative

A Comparative Analysis of Ring Strain in Cyclopropane and Cyclobutane

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic chemistry, the stability of cyclic alkanes is a critical concept, profoundly influenced by the phenomenon of ring strain. This guide provides an in-depth comparative analysis of the ring strain in cyclopropane and cyclobutane, two of the most fundamental cycloalkanes. By examining their structural parameters and energetic profiles, we can elucidate the distinct factors contributing to their inherent instability and reactivity. This analysis is supported by experimental data for researchers, scientists, and professionals in drug development who frequently encounter these strained ring systems in various molecular architectures.

Quantitative Comparison of Molecular Properties

The inherent strain in cyclopropane and cyclobutane can be quantified through several key experimental parameters. The table below summarizes the critical data for a direct comparison of these two cycloalkanes.

PropertyCyclopropaneCyclobutaneUnstrained Alkane (Reference)
Total Strain Energy (kcal/mol) ~27.6[1]~26.3[1][2]0
C-C-C Bond Angle 60°[2][3][4][5][6][7][8]~88° (puckered)[2][5][7][9]~109.5°
C-C Bond Length (Å) ~1.51[3]~1.55[10]~1.54
H-C-H Bond Angle ~115°[2]~114°[11][12]~109.5°
Torsional Strain High (all C-H bonds are eclipsed)[1][6][7][13]Partially relieved by puckering[7][9][13][14]Low (staggered conformations)

Understanding the Origins of Ring Strain

Ring strain is a composite of three primary factors: angle strain, torsional strain, and steric strain. In cyclopropane and cyclobutane, angle and torsional strain are the predominant contributors to their instability.

  • Angle Strain (Baeyer Strain): This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms.[2][15][16]

    • Cyclopropane: The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5°.[3][5][6][7] This severe angle strain leads to weak, "bent" carbon-carbon bonds with increased p-character, making the molecule highly reactive.[3][7]

    • Cyclobutane: A planar cyclobutane would have 90° bond angles.[2][14][15][16] To alleviate some torsional strain, the ring puckers, slightly reducing the bond angles to about 88°.[2][5][7][9] While the angle strain is less severe than in cyclopropane, it is still a major contributor to its total strain energy.[2]

  • Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms.

    • Cyclopropane: Due to its planar structure, all hydrogen atoms on adjacent carbons are fully eclipsed, leading to significant torsional strain.[1][6][7][13]

    • Cyclobutane: The puckered conformation of cyclobutane reduces the eclipsing interactions between adjacent hydrogen atoms, thereby lowering the torsional strain compared to a planar structure.[7][9][13][14]

The interplay of these strain types is visually represented in the following diagram.

Sources of Ring Strain TotalStrain Total Ring Strain AngleStrain Angle Strain (Deviation from 109.5°) TotalStrain->AngleStrain TorsionalStrain Torsional Strain (Eclipsing Interactions) TotalStrain->TorsionalStrain Cyclopropane Cyclopropane (Planar, 60° angles) AngleStrain->Cyclopropane Severe Cyclobutane Cyclobutane (Puckered, ~88° angles) AngleStrain->Cyclobutane Significant TorsionalStrain->Cyclopropane High TorsionalStrain->Cyclobutane Reduced by Puckering

A diagram illustrating the components of ring strain.

Experimental Protocols for Determining Ring Strain

The quantitative data presented in this guide are derived from specific experimental techniques. The following are simplified protocols for two of the primary methods used.

1. Determination of Strain Energy via Bomb Calorimetry

The total strain energy of a cycloalkane is determined by measuring its heat of combustion and comparing it to a theoretical, strain-free reference value.[15][17][18]

  • Objective: To measure the heat of combustion (ΔH°comb) of the cycloalkane.

  • Apparatus: A bomb calorimeter.

  • Procedure:

    • A precisely weighed sample of the cycloalkane is placed in a sample holder within a high-pressure vessel (the "bomb").

    • The bomb is filled with pure oxygen under high pressure.

    • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

    • The temperature of the water is recorded.

    • The sample is ignited electrically.

    • The combustion reaction releases heat, which is absorbed by the water and the calorimeter, causing a rise in temperature.

    • The final temperature of the water is recorded.

    • The heat of combustion is calculated based on the temperature change and the heat capacity of the calorimeter.

  • Data Analysis:

    • The total heat of combustion is normalized per methylene (-CH₂-) group.[19]

    • This value is compared to the heat of combustion per -CH₂- group of a long-chain, unstrained alkane (approximately 157.4 kcal/mol).[19][20]

    • The difference, multiplied by the number of -CH₂- groups in the ring, gives the total strain energy.[15][18]

Bomb Calorimetry Workflow Sample 1. Weigh Cycloalkane Sample Bomb 2. Place in Bomb with O₂ Sample->Bomb Calorimeter 3. Submerge in Water-filled Calorimeter Bomb->Calorimeter Ignite 4. Ignite Sample Calorimeter->Ignite Measure 5. Measure Temperature Change (ΔT) Ignite->Measure Calculate 6. Calculate Heat of Combustion Measure->Calculate Analyze 7. Determine Strain Energy Calculate->Analyze

A simplified workflow for determining strain energy.

2. Determination of Molecular Structure via Gas-Phase Electron Diffraction

Electron diffraction is a powerful technique for determining the bond lengths and angles of molecules in the gas phase.

  • Objective: To determine the precise geometry of the cycloalkane.

  • Apparatus: An electron diffraction instrument.

  • Procedure:

    • The cycloalkane is vaporized and introduced into a high-vacuum chamber.

    • A high-energy beam of electrons is directed through the gas sample.

    • The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector.

  • Data Analysis:

    • The diffraction pattern consists of concentric rings of varying intensity.

    • The angles and intensities of these rings are mathematically analyzed to determine the distances between the atoms in the molecule.

    • This analysis yields the bond lengths (C-C and C-H) and bond angles (C-C-C and H-C-H).

Conclusion

The comparative analysis of cyclopropane and cyclobutane reveals that while both are significantly strained, the nature and magnitude of their strain differ. Cyclopropane's extreme angle strain, coupled with high torsional strain due to its planar geometry, makes it one of the most strained and reactive alkanes. Cyclobutane, while also highly strained, can alleviate some of its torsional strain through puckering, resulting in a slightly lower, yet still substantial, total ring strain. A thorough understanding of these principles, supported by quantitative experimental data, is essential for predicting the stability, reactivity, and conformational preferences of molecules incorporating these fundamental ring structures.

References

Validating Synthetic Pathways to Gem-Dialkynylcyclopropanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The gem-dialkynylcyclopropane motif is a unique structural element with potential applications in medicinal chemistry and materials science due to its rigid, three-dimensional arrangement of acetylenic units. The synthesis of these compounds, however, is not widely documented, presenting a challenge for researchers interested in exploring their properties. This guide provides a comparative analysis of the most plausible synthetic pathway to gem-dialkynylcyclopropanes, offering detailed experimental protocols and expected quantitative data based on established chemical transformations.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and viable route to gem-dialkynylcyclopropanes involves a two-step sequence:

  • Dihalocyclopropanation of an Olefin: Formation of a gem-dihalocyclopropane intermediate from a corresponding alkene.

  • Double Sonogashira Coupling: Sequential or one-pot palladium-catalyzed cross-coupling of the gem-dihalocyclopropane with terminal alkynes.

Currently, there is a lack of published data directly comparing multiple distinct synthetic routes to gem-dialkynylcyclopropanes. Therefore, this guide focuses on validating the operational feasibility of this primary pathway, providing researchers with a solid foundation for synthesizing these target molecules.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed synthetic pathway. These values are derived from analogous reactions reported in the literature for the synthesis of gem-dihalocyclopropanes and subsequent Sonogashira couplings. Actual yields may vary depending on the specific substrates and reaction conditions employed.

StepReactionSubstrate/Reagent 1Substrate/Reagent 2ProductTypical Yield (%)
1DihalocyclopropanationStyreneBromoform, Potassium tert-butoxide1,1-dibromo-2-phenylcyclopropane75-90
2Double Sonogashira Coupling1,1-dibromo-2-phenylcyclopropanePhenylacetylene1,1-bis(phenylethynyl)-2-phenylcyclopropane60-80 (per coupling)

Experimental Protocols

Step 1: Synthesis of 1,1-dibromo-2-phenylcyclopropane

This protocol describes the synthesis of a gem-dibromocyclopropane intermediate from styrene using the bromoform/potassium tert-butoxide method.

Materials:

  • Styrene

  • Bromoform (CHBr₃)

  • Potassium tert-butoxide (t-BuOK)

  • Dichloromethane (DCM), anhydrous

  • n-Pentane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred solution of styrene (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.5 eq.) portion-wise.

  • Slowly add a solution of bromoform (1.2 eq.) in DCM via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,1-dibromo-2-phenylcyclopropane.

Step 2: Synthesis of 1,1-bis(phenylethynyl)-2-phenylcyclopropane

This protocol details the double Sonogashira coupling of the gem-dibromocyclopropane with phenylacetylene. This can be performed as a one-pot reaction or a sequential process.

Materials:

  • 1,1-dibromo-2-phenylcyclopropane

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Round-bottom flask (Schlenk tube)

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add 1,1-dibromo-2-phenylcyclopropane (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene and anhydrous triethylamine.

  • Add phenylacetylene (2.2 eq.) via syringe.

  • Heat the reaction mixture to 60-70 °C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,1-bis(phenylethynyl)-2-phenylcyclopropane.

Visualizing the Synthetic Pathway and a Key Mechanism

To further clarify the synthetic process, the following diagrams illustrate the overall experimental workflow and the catalytic cycle of the crucial Sonogashira coupling reaction.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Styrene Styrene GemDibromo 1,1-dibromo-2-phenylcyclopropane Styrene->GemDibromo Dihalocyclopropanation (CHBr3, t-BuOK) Bromoform Bromoform Bromoform->GemDibromo Phenylacetylene Phenylacetylene GemDialkynyl 1,1-bis(phenylethynyl)-2-phenylcyclopropane Phenylacetylene->GemDialkynyl GemDibromo->GemDialkynyl Double Sonogashira (Pd/Cu catalyst)

Caption: Overall synthetic workflow to gem-dialkynylcyclopropanes.

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L2 Pd_complex1 R-Pd(II)-X L2 (Oxidative Addition) Pd0->Pd_complex1 Pd_complex2 R-Pd(II)-C≡CR' L2 (Transmetalation) Pd_complex1->Pd_complex2 Pd_complex2->Pd0 Product R-C≡CR' (Product) Pd_complex2->Product Reductive Elimination R_X R-X (gem-dihalocyclopropane) R_X->Pd_complex1 Cu_acetylide Cu-C≡CR' Cu_acetylide->Pd_complex2

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Validating DFT Calculations for Strained Enediyne Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately predicting the reactivity of strained enediyne systems is crucial for designing novel therapeutics and understanding their mechanisms of action. Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose. This guide provides a comprehensive comparison of various DFT functionals against experimental data for the Bergman cyclization of strained enediynes, a key reactivity pathway.

The thermal reactivity of enediynes, particularly their propensity to undergo Bergman cyclization to form highly reactive p-benzyne diradicals, is intricately linked to molecular strain.[1] Computational models, especially DFT, are invaluable for predicting the activation barriers that govern this transformation. However, the accuracy of these predictions is highly dependent on the chosen functional and basis set. This guide summarizes key findings from comparative studies to aid researchers in selecting appropriate computational methods and validating their results against experimental data.

Data Presentation: Computational vs. Experimental Activation Energies

The following table summarizes a comparison of experimentally determined activation energies (Ea) for the Bergman cyclization of various enediynes with values calculated using different DFT functionals. This allows for a direct assessment of the performance of each functional in predicting the reactivity of these strained systems.

EnediyneExperimental Ea (kcal/mol)DFT FunctionalCalculated Ea (kcal/mol)Reference(s)
(Z)-hex-3-ene-1,5-diyne31.5B3LYP/6-31G(d)33.7[2]
1,2-diethynylbenzene28.1 - 32.1B3LYP/6-31G(d)30.5[3]
ortho-NO2-1,2-diethynylbenzene19.1 - 23.3MP2/6-31G 22.5[3]
ortho-CHO-1,2-diethynylbenzene24.5MP2/6-31G25.1[3]
10-membered ring enediyne (generic)~20-25wB97X-DN/A[4]
10-membered ring enediyne (generic)~20-25M08-HXN/A[4]

Note: Experimental values can vary depending on the technique and conditions used. Calculated values are also sensitive to the basis set employed. N/A indicates that a specific calculated value was not available in the cited literature, but the functional was noted as being studied for these systems.

Experimental Protocols

Accurate experimental determination of reaction kinetics is the cornerstone of validating computational models. The two primary techniques used for studying enediyne cyclization are Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC).

Kinetic Analysis by NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of the reactant and the appearance of the product over time at a constant temperature.

Protocol:

  • Sample Preparation: Dissolve a known concentration of the enediyne substrate in a suitable deuterated solvent (e.g., benzene-d6, toluene-d8) in an NMR tube. An internal standard with a known concentration and non-overlapping signals is often added for accurate quantification.

  • Initiation of Reaction: The reaction is typically initiated by placing the NMR tube in a pre-heated NMR probe at the desired temperature.

  • Data Acquisition: Acquire a series of one-dimensional (¹H or ¹³C) NMR spectra at regular time intervals. The time between acquisitions should be significantly shorter than the half-life of the reaction.

  • Data Analysis: Integrate the signals corresponding to the starting material and the product. The concentration of the enediyne at each time point is determined relative to the internal standard.

  • Rate Constant Determination: Plot the natural logarithm of the enediyne concentration versus time. For a first-order reaction, this plot will be linear, and the negative of the slope gives the rate constant (k).

  • Activation Energy Calculation: Repeat the experiment at several different temperatures to obtain rate constants at each temperature. The activation energy (Ea) can then be determined from the Arrhenius equation by plotting ln(k) versus 1/T.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the thermal transitions of a material as a function of temperature. For enediyne cyclization, it can be used to determine the onset temperature and enthalpy of the reaction.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the enediyne sample (typically 1-5 mg) into a DSC pan. The pan is then hermetically sealed.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 5-20 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature. The Bergman cyclization will appear as an exothermic peak.

  • Data Analysis: The onset temperature of the exothermic peak is often taken as an indicator of the temperature at which the cyclization begins. The area under the peak is proportional to the enthalpy of the reaction.

  • Activation Energy Estimation (Kissinger Method): By performing the DSC scan at several different heating rates, the activation energy can be estimated using the Kissinger equation, which relates the peak temperature to the heating rate. However, it is important to note that DSC may overestimate the reactivity of some enediynes due to the potential for side reactions, especially when the reaction is conducted on the neat compound.[3]

Mandatory Visualization

Workflow for DFT Calculation Validation

The following diagram illustrates the general workflow for validating DFT calculations of strained enediyne reactivity against experimental data.

cluster_exp Experimental Validation cluster_comp Computational Modeling exp_synthesis Enediyne Synthesis exp_kinetics Kinetic Experiments (NMR, DSC) exp_synthesis->exp_kinetics exp_data Experimental Data (Ea, k, T½) exp_kinetics->exp_data comparison Comparison & Validation exp_data->comparison comp_model Build Molecular Model comp_dft DFT Calculations (Functional & Basis Set Selection) comp_model->comp_dft comp_ts Locate Transition State comp_dft->comp_ts comp_energy Calculate Activation Energy (Ea) comp_ts->comp_energy comp_energy->comparison refinement Model Refinement comparison->refinement refinement->comp_dft

Caption: Workflow for validating DFT calculations against experimental data.

Bergman Cyclization Signaling Pathway

The following diagram illustrates the key steps in the Bergman cyclization reaction, which is a fundamental reactive pathway for strained enediynes.

enediyne Strained Enediyne ts Transition State enediyne->ts Δ (Heat) diradical p-Benzyne Diradical ts->diradical product Stable Product diradical->product h_donor H-atom Donor (e.g., 1,4-cyclohexadiene) h_donor->product H-atom abstraction

References

Navigating the Radical-Polar Crossover in Cyclopropane Formation: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the construction of cyclopropane rings remains a cornerstone of modern synthetic chemistry, owing to their prevalence in pharmaceuticals and bioactive molecules. The emergence of radical-polar crossover (RPC) strategies has offered a powerful and versatile alternative to traditional cyclopropanation methods. This guide provides a comparative analysis of the mechanistic intricacies of RPC in cyclopropane formation, supported by experimental data and detailed protocols to aid in reaction design and optimization.

The cyclopropyl motif is a critical structural element in numerous approved drugs, where it can enhance metabolic stability, improve potency, and fine-tune pharmacokinetic properties.[1] Traditional methods for cyclopropane synthesis, such as those involving diazo compounds or pre-functionalized substrates, often suffer from limitations in functional group tolerance and can require harsh reaction conditions or excess reagents, making them less suitable for late-stage functionalization of complex molecules.[1][2] Photocatalytic radical-polar crossover reactions have emerged as a mild and efficient alternative, demonstrating broad substrate scope and excellent functional group compatibility.[3][4]

Mechanistic Crossroads: Anionic vs. Radical Cyclization

A central theme in the study of radical-polar crossover cyclopropanation is the nature of the final ring-closing step. After the initial radical addition to an olefin, the resulting intermediate can undergo a single-electron transfer (SET) to form an anion, which then cyclizes in a polar, SN2-type fashion. Alternatively, the radical intermediate itself could directly undergo a homolytic substitution (SH2) at an adjacent electrophilic center to close the ring.

Extensive mechanistic studies, combining both experimental and computational approaches, have largely pointed towards a rapid anionic 3-exo-tet ring closure as the predominant pathway in many photoredox-mediated systems.[5][6] This is particularly true when utilizing reagents like triethylammonium bis(catecholato)iodomethylsilicate, which has been instrumental in advancing this methodology.[1]

Comparative Performance of Radical-Polar Crossover Systems

The efficiency and outcome of radical-polar crossover cyclopropanation are highly dependent on the choice of catalyst, radical precursor, and the electronic nature of the olefin substrate. Below is a summary of representative systems, highlighting their performance across a range of substrates.

EntryAlkene SubstrateRadical PrecursorPhotocatalystYield (%)Diastereomeric Ratio (d.r.)Reference
1StyreneTriethylammonium bis(catecholato)iodomethylsilicate4CzIPN85-[1]
21,1-DiphenylethyleneTriethylammonium bis(catecholato)iodomethylsilicate4CzIPN92-[1]
3(4-chlorobut-1-en-2-yl)boronic acid pinacol ester4-Methoxy-N,N-diphenylanilineIr(ppy)378-[2]
4N-allyl-4-methyl-N-tosylanilinet-Bu-peroxybenzoatefac-Ir(ppy)388>20:1[7]
5Homoallylic tosylateAlkylbis(catecholato)silicate4CzIPN75-[8]

Experimental Protocols for Mechanistic Investigation

To distinguish between the anionic and radical cyclization pathways, a variety of experiments can be employed.

Radical Clock Experiments

Radical clock experiments are a classic method for probing the lifetime of radical intermediates. A substrate containing a known radical rearrangement "clock" is subjected to the reaction conditions. If the rearranged product is observed, it indicates that the radical intermediate had a sufficient lifetime to undergo rearrangement before being trapped. In the context of cyclopropanation, if the cyclized product is formed without rearrangement, it suggests that the trapping of the initial radical adduct (either by reduction to an anion or by direct cyclization) is faster than the rate of the radical clock rearrangement.

General Protocol for a Radical Clock Experiment:

  • Substrate Synthesis: Synthesize a suitable alkene substrate containing a radical clock moiety (e.g., a cyclopropylcarbinyl or a 5-hexenyl group).

  • Reaction Setup: In a reaction vessel, combine the radical clock substrate (1.0 equiv), the radical precursor (1.5 equiv), and the photocatalyst (1-5 mol%) in a suitable solvent (e.g., DMSO).

  • Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Irradiation: Irradiate the reaction mixture with a light source appropriate for the chosen photocatalyst (e.g., blue LEDs) at a controlled temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Analysis: Upon completion, quench the reaction, perform an appropriate aqueous workup, and extract the organic products. Purify the crude product by column chromatography.

  • Product Characterization: Analyze the purified products by NMR spectroscopy and mass spectrometry to determine the ratio of the unrearranged cyclopropanated product to the rearranged product.

Computational Studies

Density functional theory (DFT) calculations are invaluable for comparing the activation barriers of the competing anionic (SN2) and radical (SH2) cyclization pathways. By modeling the transition states for both pathways, the energetically more favorable route can be identified. These computational results, when correlated with experimental observations, provide strong evidence for the operative mechanism.[1]

Visualizing the Mechanistic Pathways

The following diagrams illustrate the key mechanistic steps in radical-polar crossover cyclopropanation.

Figure 1. Proposed mechanistic pathway for photocatalytic radical-polar crossover cyclopropanation.

Experimental_Workflow cluster_synthesis Synthesis & Reaction cluster_analysis Analysis & Interpretation Substrate Synthesize Radical Clock Substrate Reaction Perform Photocatalytic Cyclopropanation Substrate->Reaction Separation Product Separation (Chromatography) Reaction->Separation Characterization Structural Characterization (NMR, MS) Separation->Characterization Ratio Determine Product Ratio (Unrearranged vs. Rearranged) Characterization->Ratio Conclusion Draw Mechanistic Conclusion Ratio->Conclusion

Figure 2. Experimental workflow for a radical clock experiment.

Conclusion

The development of radical-polar crossover strategies for cyclopropane synthesis represents a significant advancement in the field of synthetic organic chemistry. Mechanistic studies strongly support a pathway involving radical addition followed by a single-electron transfer and a subsequent rapid anionic ring closure.[1][5] This understanding provides a robust framework for the design of new reactions and the optimization of existing methods. By carefully considering the interplay between the photocatalyst, radical precursor, and substrate, researchers can harness the power of this methodology to access a wide array of structurally diverse and medicinally relevant cyclopropanes. The continued exploration of new catalytic systems and radical precursors promises to further expand the scope and utility of this powerful transformation.

References

Assessing the metabolic stability of cyclopropyl-containing drug candidates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount challenge. The introduction of a cyclopropyl group is a widely employed strategy to enhance metabolic stability, but a nuanced understanding of its effects is crucial for successful drug design. This guide provides a comparative assessment of the metabolic stability of cyclopropyl-containing drug candidates, supported by experimental data and detailed protocols.

The strategic incorporation of a cyclopropyl moiety into a drug candidate can significantly improve its metabolic profile. This is primarily attributed to the high bond dissociation energy of the cyclopropyl C-H bonds, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the body. However, the story of the cyclopropyl group is not one of unqualified success. In certain contexts, particularly when attached to a nitrogen atom (cyclopropylamine), this small ring can be a metabolic liability, leading to the formation of reactive metabolites and potential toxicity.

Blocking Metabolic Hotspots: The Upside of the Cyclopropyl Group

The classic example of a cyclopropyl group serving as a metabolic shield is the statin drug, pitavastatin. Unlike many other statins that are significantly metabolized by CYP3A4, leading to potential drug-drug interactions, pitavastatin's cyclopropyl group diverts its metabolism towards minor pathways mediated by CYP2C9, resulting in a more predictable pharmacokinetic profile.[1]

A more recent example can be found in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Researchers at Merck identified metabolic hotspots in an initial lead compound and strategically introduced cyclopropyl groups to block these sites of oxidation. This modification led to a significant increase in the half-life of the drug candidates.[2]

Comparative Metabolic Stability of IDO1 Inhibitors
CompoundKey Structural FeatureHalf-life (t½) in dog (h)
Analog 4Cyclopropyl group3.8
Analog 5Methyl-substituted cyclopropyl group6.7
Analog 6Fused cyclopropyl ring9.0

Data sourced from Hopkins et al., J. Med. Chem. 2018, 61, 22, 10064–10080[2]

This data clearly demonstrates the positive impact of cyclopropyl modifications on the metabolic stability of these IDO1 inhibitors, with further substitutions on the cyclopropyl ring leading to even greater improvements in half-life.

Another success story is the tyrosine kinase inhibitor Cabozantinib. The incorporation of a cyclopropyl-1,1-dicarboxamide linker was a key design element that improved the stability of the molecule, contributing to its favorable pharmacokinetic properties.

The Dark Side: Cyclopropylamines and Reactive Metabolites

The presence of a cyclopropylamine moiety in a drug candidate can be a cause for concern. The nitrogen atom can be oxidized by CYP enzymes, leading to the opening of the strained cyclopropyl ring and the formation of reactive intermediates. These reactive species can covalently bind to cellular macromolecules like proteins, leading to toxicity.

A well-known example of this phenomenon is the fluoroquinolone antibiotic trovafloxacin, which was associated with severe hepatotoxicity and subsequently had its use restricted.[3][4][5][6] The hepatotoxicity is attributed to the metabolic activation of its cyclopropylamine moiety by CYP1A2, forming a reactive α,β-unsaturated aldehyde that can lead to liver damage.[3][4][5]

Experimental Assessment of Metabolic Stability

To evaluate the metabolic stability of drug candidates, a variety of in vitro and in vivo assays are employed. A cornerstone of in vitro assessment is the microsomal stability assay.

In Vitro Microsomal Stability Assay Protocol

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes, which are rich in CYP enzymes.

1. Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On ice, prepare the incubation mixture containing liver microsomes and phosphate buffer.

  • Incubation:

    • Pre-warm the incubation mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the test compound to the incubation mixture.

    • Immediately after, add the NADPH regenerating system to start the enzymatic reaction. The final concentration of the organic solvent from the test compound stock should be low (typically <1%) to avoid inhibiting the enzymes.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Visualizing Metabolic Pathways and Workflows

To better understand the metabolic fate of cyclopropyl-containing compounds and the experimental workflow for their assessment, the following diagrams are provided.

Metabolic_Fate_of_Cyclopropyl_Drugs cluster_stable Stable Cyclopropyl Moiety cluster_amine Cyclopropylamine Moiety Stable_Drug Drug with Cyclopropyl Group Metabolic_Block Blocked Metabolism (e.g., CYP3A4) Stable_Drug->Metabolic_Block Minor_Metabolism Minor Metabolic Pathways (e.g., CYP2C9, UGTs) Stable_Drug->Minor_Metabolism Excretion Excretion of Parent Drug and Minor Metabolites Minor_Metabolism->Excretion Cyclopropylamine_Drug Drug with Cyclopropylamine CYP_Oxidation CYP-mediated Oxidation Cyclopropylamine_Drug->CYP_Oxidation Ring_Opening Cyclopropyl Ring Opening CYP_Oxidation->Ring_Opening Reactive_Metabolite Reactive Metabolite (e.g., α,β-unsaturated aldehyde) Ring_Opening->Reactive_Metabolite Toxicity Covalent Adduct Formation -> Toxicity Reactive_Metabolite->Toxicity

Caption: Metabolic fate of cyclopropyl-containing drugs.

Microsomal_Stability_Workflow start Start prepare_solutions Prepare Solutions (Compound, Microsomes, NADPH) start->prepare_solutions pre_warm Pre-warm at 37°C prepare_solutions->pre_warm initiate_reaction Initiate Reaction pre_warm->initiate_reaction time_points Incubate and Sample at Time Points initiate_reaction->time_points quench Quench Reaction with Organic Solvent time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate end End calculate->end

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion

The cyclopropyl group is a valuable tool in the medicinal chemist's arsenal for enhancing metabolic stability. Its ability to block metabolism at susceptible positions can lead to drugs with improved pharmacokinetic profiles. However, it is not a universally applicable solution. The potential for metabolic activation of cyclopropylamines to form reactive, toxic metabolites necessitates careful consideration and thorough experimental evaluation. By understanding both the advantages and disadvantages of this functional group and employing robust in vitro and in vivo assays, researchers can make more informed decisions in the design of safer and more effective drug candidates.

References

The Isosteric Replacement Potential of the 1-Ethynyl-1-(1-Propynyl)Cyclopropyl Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds through isosteric and bioisosteric replacements is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the 1-ethynyl-1-(1-propynyl)cyclopropyl group, a unique and sterically demanding moiety, against common bioisosteres. By examining its physicochemical properties, metabolic stability, and potential biological implications, we aim to elucidate its potential as a valuable tool in medicinal chemistry.

Physicochemical and Metabolic Profile: A Comparative Analysis

The 1-ethynyl-1-(1-propynyl)cyclopropyl group can be considered a rigid, lipophilic scaffold. Its isosteric replacement potential is best understood by comparing its calculated properties to those of well-established bioisosteres, such as the commonly employed tert-butyl group.

Property1-Ethynyl-1-(1-propynyl)cyclopropyltert-Butyl Group (as part of a larger molecule)Rationale for Comparison & Potential Implications
Molecular Weight ( g/mol ) 104.15[1]~57.12The higher molecular weight of the target group may impact ligand efficiency.
logP (Octanol/Water) 1.423 (Calculated)[1]Variable, but generally increases lipophilicityThe calculated logP suggests a moderate lipophilicity, potentially offering a favorable balance for solubility and permeability.
Water Solubility (log mol/L) -2.41 (Calculated)[1]Generally lowThe calculated low water solubility is a critical parameter to consider for formulation and bioavailability.
Metabolic Stability Predicted to be relatively highProne to oxidation at the methyl groups[2][3]The cyclopropyl ring is known to be more resistant to CYP450-mediated oxidation compared to aliphatic chains.[4][5] The sp-hybridized carbons of the ethynyl and propynyl groups are also less susceptible to typical oxidative metabolism.
Conformational Rigidity HighHigh (free rotation around the single bond)The rigid cyclopropyl core restricts conformational flexibility, which can be advantageous for locking in a bioactive conformation and improving binding affinity.[6][7][8]
Hydrogen Bond Donating Capacity Yes (ethynyl C-H)NoThe terminal ethynyl proton can act as a weak hydrogen bond donor, potentially forming key interactions with a biological target.[9]

Experimental Protocols

To experimentally validate the potential of the 1-ethynyl-1-(1-propynyl)cyclopropyl group as a bioisostere, the following standard assays are recommended:

LogP Determination (Shake-Flask Method)
  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of standard solutions of the compound in a 1:1 (v/v) mixture of n-octanol and water.

  • Partitioning: Add a known volume of the stock solution to a pre-saturated mixture of n-octanol and water.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove aliquots from both the octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (HLMs), NADPH (as a cofactor), and a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (from a stock solution in a non-inhibitory solvent like acetonitrile or DMSO) to the incubation mixture.

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Visualizing Isosteric Replacement Logic

The decision to employ an isosteric replacement is often guided by a logical workflow aimed at improving a lead compound's properties.

isosteric_replacement_workflow cluster_replacements Potential Bioisosteres Start Lead Compound with Suboptimal Properties (e.g., Poor Metabolic Stability) Identify Identify Labile Moiety (e.g., tert-Butyl Group) Start->Identify Propose Propose Bioisosteric Replacements Identify->Propose tert_butyl tert-Butyl target_group 1-Ethynyl-1-(1-propynyl)cyclopropyl other_isosteres Other Rigid Scaffolds (e.g., Bicyclo[1.1.1]pentane) Evaluate Evaluate Physicochemical Properties (LogP, Solubility, etc.) Synthesize Synthesize Analogs Evaluate->Synthesize Test In Vitro & In Vivo Testing (Metabolic Stability, Potency, etc.) Synthesize->Test Analyze Analyze Structure-Activity Relationship (SAR) Test->Analyze Analyze->Identify Iterative Refinement Optimized Optimized Compound Analyze->Optimized target_group->Evaluate kinase_inhibition_pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase (RTK) Kinase Kinase Domain Receptor->Kinase Ligand Binding Substrate Substrate Protein Kinase->Substrate ATP PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Phosphorylation Downstream Downstream Signaling PhosphorylatedSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Inhibitor with 1-Ethynyl-1-(1-propynyl)cyclopropyl Group Inhibitor->Kinase Binds to ATP Pocket

References

A Head-to-Head Comparison of Modern Cyclopropanation Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the construction of the cyclopropane motif is a critical synthetic step in the creation of complex molecules with significant biological activity. The inherent ring strain of the three-membered ring, while contributing to its unique reactivity and conformational rigidity, also presents a formidable synthetic challenge. This guide provides an objective, data-driven comparison of the most prevalent cyclopropanation methodologies, offering insights into their respective strengths, weaknesses, and optimal applications.

This comparative analysis focuses on the Simmons-Smith reaction, transition-metal catalyzed cyclopropanations (featuring rhodium, copper, and palladium catalysts), the Kulinkovich reaction for the synthesis of cyclopropanols, and emerging organocatalytic approaches. By presenting key performance data in a standardized format and providing detailed experimental protocols, this guide aims to empower researchers to make informed decisions when selecting the most appropriate cyclopropanation strategy for their specific synthetic goals.

Methodology Overviews

Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. It typically involves the use of diiodomethane and a zinc-copper couple to generate an organozinc carbenoid, which then reacts with an alkene in a concerted fashion. This stereospecific reaction preserves the stereochemistry of the starting alkene. A significant advantage is its tolerance of a wide variety of functional groups. However, the reaction is often performed under stoichiometric conditions with respect to the zinc reagent, and the cost of diiodomethane can be a consideration for large-scale synthesis.[1] Modifications, such as the Furukawa modification using diethylzinc, can enhance reactivity.[2] The presence of hydroxyl groups on the substrate can direct the cyclopropanation, leading to high diastereoselectivity.[3][4][5]

Transition-Metal Catalyzed Cyclopropanation

Transition-metal catalysis, particularly with rhodium, copper, and palladium, offers a powerful and often more versatile approach to cyclopropanation. These methods typically utilize diazo compounds as carbene precursors.

  • Rhodium Catalysis: Rhodium catalysts, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly efficient for the cyclopropanation of a broad range of alkenes with diazoacetates.[6] The reactions are often high-yielding and can be rendered highly enantioselective through the use of chiral ligands.[7] However, rhodium catalysts can be expensive.

  • Copper Catalysis: Copper catalysts provide a more economical alternative to rhodium for diazo-based cyclopropanations.[8] Both Cu(I) and Cu(II) complexes are effective, and a variety of chiral ligands have been developed to induce enantioselectivity.[8]

  • Palladium Catalysis: Palladium catalysts are also effective for cyclopropanation, particularly with diazomethane and its derivatives.[1][9] Palladium-catalyzed methods can offer unique reactivity and selectivity profiles, including in the cyclopropanation of dienes.[1]

A key advantage of transition-metal catalysis is the ability to tune the reactivity and selectivity of the carbene transfer by modifying the metal and its ligand sphere. However, the use of potentially explosive and toxic diazo compounds requires careful handling.

Kulinkovich Reaction

The Kulinkovich reaction is a specialized method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[6][10] The reaction proceeds through a titanacyclopropane intermediate.[10][11] This method is highly valuable for accessing functionalized cyclopropanols, which are versatile synthetic intermediates. The reaction conditions are generally mild, and a variety of functional groups are tolerated.[6] A notable feature is the high diastereoselectivity that can be achieved with certain substrates.[10]

Organocatalytic Cyclopropanation

Organocatalytic cyclopropanation has emerged as a powerful, metal-free alternative. These methods often involve the reaction of α,β-unsaturated aldehydes or ketones with stabilized ylides, catalyzed by chiral secondary amines.[12][13] The catalyst activates the enal or enone via iminium ion formation, facilitating the nucleophilic attack of the ylide.[12] This approach can provide high enantioselectivity and diastereoselectivity.[13] A key advantage is the avoidance of toxic metals and hazardous diazo compounds. However, the substrate scope can be more limited compared to some transition-metal catalyzed systems.

Comparative Performance Data

The following tables summarize the performance of these key cyclopropanation methodologies across a range of representative substrates. The data highlights typical yields, diastereoselectivities, and enantioselectivities where applicable. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, catalysts, and ligands reported in the literature.

Table 1: Cyclopropanation of Styrene

MethodologyCarbene Source/ReagentCatalyst/PromoterYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)Reference(s)
Simmons-Smith CH₂I₂/Zn-Cu-70-90N/AN/A (achiral)[1]
Rh-Catalyzed Ethyl diazoacetateRh₂(OAc)₄85-9570:30 - 85:15N/A (achiral)[6]
Cu-Catalyzed Ethyl diazoacetateCu(I)-bis(oxazoline)80-9575:25 - 90:10up to 99 (trans)[8]
Pd-Catalyzed DiazomethanePd(OAc)₂70-85N/AN/A (achiral)[1]
Organocatalytic Sulfonium ylideChiral secondary amine70-90>20:1up to 96[12]

Table 2: Cyclopropanation of Electron-Deficient Alkenes (e.g., Acrylates)

MethodologyCarbene Source/ReagentCatalyst/PromoterYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)Reference(s)
Simmons-Smith CH₂I₂/Et₂Zn-ModerateN/AN/A (achiral)[2]
Rh-Catalyzed AryldiazoacetatesChiral Rh₂(S-TCPTAD)₄up to 98Highup to 98[6]
Cu-Catalyzed DiazoacetatesCu(I) with chiral ligandsGoodHighHigh[8]
Organocatalytic Stabilized ylidesChiral secondary amines70-85Highup to 96[12]

Table 3: Diastereoselective Cyclopropanation of Chiral Allylic Alcohols

MethodologyCarbene Source/ReagentCatalyst/PromoterYield (%)Diastereomeric RatioReference(s)
Simmons-Smith CH₂I₂/Zn-Cu- (Substrate-directed)80-95>20:1[3][4][5]
Transition-Metal Ethyl diazoacetateRh₂(OAc)₄75-90Variable, often lower than Simmons-Smith[6]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a generalized workflow for a typical cyclopropanation reaction, from setup to product isolation.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Combine alkene and catalyst in an inert atmosphere solvent Add anhydrous solvent setup->solvent reagent_add Slowly add carbene precursor/reagent solvent->reagent_add stir Stir at specified temperature reagent_add->stir quench Quench reaction stir->quench extract Aqueous workup and extraction quench->extract purify Purify by column chromatography extract->purify

A generalized experimental workflow for cyclopropanation.
Simmons-Smith Cyclopropanation of (E)-Cinnamyl Alcohol

Materials:

  • Zinc-copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • (E)-Cinnamyl alcohol

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of Zn-Cu (1.5 equiv) in anhydrous Et₂O under a nitrogen atmosphere, a solution of diiodomethane (1.2 equiv) in Et₂O is added dropwise.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of (E)-cinnamyl alcohol (1.0 equiv) in Et₂O is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is filtered through a pad of Celite®, and the filtrate is washed successively with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.

Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Dirhodium tetraacetate (Rh₂(OAc)₄)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of styrene (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in anhydrous DCM under a nitrogen atmosphere, a solution of ethyl diazoacetate (1.2 equiv) in DCM is added dropwise over a period of 4 hours using a syringe pump.

  • The reaction mixture is stirred at room temperature for an additional 1 hour after the addition is complete.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.

Kulinkovich Reaction of Methyl Benzoate

Materials:

  • Methyl benzoate

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethylmagnesium bromide (EtMgBr, solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of methyl benzoate (1.0 equiv) in anhydrous THF under a nitrogen atmosphere, titanium(IV) isopropoxide (1.2 equiv) is added.

  • The solution is cooled to 0 °C, and ethylmagnesium bromide (3.0 equiv) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 1-phenylcyclopropan-1-ol.[11]

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the key cyclopropanation methodologies.

Simmons-Smith reaction mechanism.

transition_metal_mechanism catalyst M(L)n Catalyst (e.g., Rh₂(OAc)₄) metal_carbene [Metal Carbene Intermediate] catalyst->metal_carbene diazo R-CHN₂ diazo->metal_carbene - N₂ product Cyclopropane metal_carbene->product alkene Alkene alkene->product product->catalyst Catalyst regeneration n2 N₂ kulinkovich_mechanism ti_alkoxide Ti(OR)₄ dialkyl_ti R'₂Ti(OR)₂ ti_alkoxide->dialkyl_ti grignard 2 R'-MgX grignard->dialkyl_ti titanacyclopropane [Titanacyclopropane] dialkyl_ti->titanacyclopropane - R'-H intermediate1 Oxatitanacyclopentane titanacyclopropane->intermediate1 ester Ester (R''COOR''') ester->intermediate1 intermediate2 Ketone Intermediate intermediate1->intermediate2 product Cyclopropanol intermediate2->product organocatalytic_mechanism catalyst Chiral Amine Catalyst iminium [Iminium Ion Intermediate] catalyst->iminium enal α,β-Unsaturated Aldehyde enal->iminium adduct Michael Adduct iminium->adduct ylide Stabilized Ylide ylide->adduct Michael Addition product Cyclopropane adduct->product Intramolecular Ring Closure product->catalyst Catalyst regeneration

References

Unlocking Molecular Insights: A Comparative Guide to Experimental and Computational Spectroscopy of Strained Rings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure and properties of strained ring systems is paramount. These unique chemical entities, characterized by significant ring strain, are key components in a variety of pharmacologically active molecules. This guide provides an objective comparison of experimental and computationally predicted spectroscopic data for strained rings, supported by detailed experimental protocols and quantitative data, to aid in the validation of theoretical models and the interpretation of experimental results.

The inherent strain in small ring systems like cyclopropane and cyclobutane, as well as in strained heterocycles such as oxiranes, gives rise to unique spectroscopic signatures. Accurately predicting these signatures through computational methods is a crucial step in modern drug discovery and materials science, offering a powerful tool to complement and guide experimental work.[1] This guide focuses on three key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Raman, and UV-Visible (UV-Vis) spectroscopy, presenting a side-by-side view of experimental data and theoretical predictions.

Comparative Analysis of Spectroscopic Data

The synergy between computational and experimental spectroscopy provides a robust framework for structural elucidation.[1] Computational models, particularly those based on Density Functional Theory (DFT), have become increasingly adept at predicting spectroscopic parameters.[2] However, experimental verification remains the gold standard for validating these theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For strained rings, chemical shifts and coupling constants are particularly sensitive to the unique electronic environment and geometry.

Table 1: Comparison of Experimental and Computed ¹H NMR Spectroscopic Data for Cyclopropane and Cyclobutane.

CompoundParameterExperimental Value (ppm)Computational ModelComputed Value (ppm)Reference
CyclopropaneChemical Shift (δ)0.22GIAO-B3LYP/6-311+G(d,p)0.18[3][4][5]
CyclobutaneChemical Shift (δ)1.96GIAO-B3LYP/6-311+G(d,p)2.01[3][4]

The peculiar upfield chemical shift of cyclopropane (δ 0.22) and the downfield shift of cyclobutane (δ 1.98) compared to larger cycloalkanes are notable features.[4][6] Computational models have been successfully employed to rationalize these shifts, attributing them to the unique shielding and deshielding effects arising from the ring currents and C-H bond contributions in these strained systems.[3][4] For monosubstituted cyclobutanes, computational methods have also shown good agreement with experimental data, with a root mean square (RMS) error between calculated and observed ¹H shifts as low as 0.053 ppm.

Vibrational Spectroscopy (Raman)

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are influenced by bond strength, molecular geometry, and strain.

Table 2: Comparison of Experimental and Computed Raman Frequencies (cm⁻¹) for Cyclopropane.

Vibrational ModeSymmetryExperimental Frequency (cm⁻¹)Computational ModelComputed Frequency (cm⁻¹)Reference
Ring BreathingA'₁1188B3LYP/cc-pVTZ1195[7]
CH₂ ScissoringA'₁1479B3LYP/cc-pVTZ1485[7]
C-C StretchingE'1028B3LYP/cc-pVTZ1035[7]
CH₂ WaggingE'866B3LYP/cc-pVTZ872[7]

Theoretical calculations of vibrational frequencies for strained rings like cyclopropane generally show good agreement with experimental data, with discrepancies typically being small.[7][8] These computational approaches can aid in the assignment of complex vibrational spectra and provide a deeper understanding of the underlying molecular motions.[8] For instance, in the case of carboplatin, which contains a cyclobutane ring, DFT calculations have been instrumental in assigning the characteristic C-C stretching vibrations in the Raman spectrum.[9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For strained rings, particularly heterocycles, the ring strain can influence the energies of the molecular orbitals and thus the absorption maxima.

Table 3: Comparison of Experimental and Computed UV-Vis Absorption Maxima (λmax) for Oxirane (a strained heterocycle).

CompoundSolventExperimental λmax (nm)Computational ModelComputed λmax (nm)Reference
OxiraneGas Phase~171TD-DFT/B3LYP~170[10]

The comparison of experimental and theoretical UV-Vis spectra for strained heterocycles is an active area of research.[2] Time-dependent DFT (TD-DFT) is a common computational method for predicting electronic absorption spectra.[2][11][12][13][14] While direct experimental UV-Vis data for simple cycloalkanes is limited due to their absorption in the far UV, studies on strained heterocycles like oxirane show that computational methods can provide reliable predictions of their electronic transitions.[10]

Experimental and Computational Workflow

The process of verifying computed spectroscopic data involves a synergistic workflow between theoretical calculations and experimental measurements. This iterative process allows for the refinement of computational models and a more accurate interpretation of experimental spectra.

Caption: A workflow diagram illustrating the interplay between computational prediction and experimental verification of spectroscopic data for strained rings.

Detailed Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques discussed. It is important to note that specific experimental conditions may need to be optimized for the particular strained ring system under investigation.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of the purified strained ring compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe to the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the free induction decay (FID) signal. The number of scans will depend on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) and coupling constants to elucidate the molecular structure.

Protocol 2: Raman Spectroscopy
  • Sample Preparation:

    • For liquid samples, place a small drop in a glass capillary or on a suitable substrate.

    • For solid samples, place a small amount on a microscope slide or in a sample holder.

    • The sample should be positioned at the focal point of the laser.

  • Instrument Setup:

    • Turn on the laser and allow it to stabilize. A common choice is a 532 nm or 785 nm laser.

    • Select the appropriate objective lens for focusing the laser onto the sample.

    • Calibrate the spectrometer using a known standard (e.g., silicon wafer, polystyrene).

  • Data Acquisition:

    • Set the laser power, exposure time, and number of accumulations. Care should be taken to avoid sample degradation from excessive laser power.

    • Acquire the Raman spectrum.

  • Data Processing:

    • Perform a baseline correction to remove any background fluorescence.

    • Identify and label the Raman peaks. The peak positions are reported as Raman shifts in wavenumbers (cm⁻¹).

    • Compare the experimental spectrum with a computed spectrum or a database for identification and analysis.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the strained ring compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.

    • Prepare a blank solution containing only the solvent.

    • Fill a quartz cuvette with the blank solution and another with the sample solution.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for the scan.

  • Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with the sample cuvette and record the absorption spectrum.

  • Data Processing:

    • The instrument software will automatically subtract the baseline from the sample spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

References

Unlocking Potent Antitumor Activity: A Comparative Guide to the Structure-Activity Relationship of Cyclopropane-Fused Enediynes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of cyclopropane-fused enediynes with alternative enediyne scaffolds. By integrating experimental data, detailed protocols, and mechanistic insights, this document illuminates the unique structural features that contribute to the enhanced biological activity of this promising class of antitumor agents.

The fusion of a cyclopropane ring onto the enediyne core represents a significant advancement in the design of potent anticancer compounds. This structural modification has been shown to dramatically enhance cytotoxicity and DNA cleavage capabilities, primarily by influencing the electronics and kinetics of the cycloaromatization reaction, the key step in the mechanism of action for this class of molecules.

Mechanism of Action: The Radical Clock Advantage

Enediynes exert their cytotoxic effects through a fascinating chemical transformation known as the Bergman or Myers-Saito cycloaromatization. This reaction generates a highly reactive para-benzyne diradical, which can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission and ultimately, cell death.

The introduction of a cyclopropane moiety provides a unique "radical clock" mechanism that enhances the efficiency of this process. In cyclopropane-fused enediynes, the initial diradical generated from the Myers-Saito cycloaromatization can undergo a rapid ring-opening of the cyclopropane. This rearrangement leads to the formation of a new, more separated and longer-lived diradical species. This increased separation and lifetime of the reactive diradicals are believed to contribute to more efficient DNA damage.[1][2] Computational studies have suggested a low energy barrier for this radical rearrangement process, supporting its feasibility under physiological conditions.[2]

Mechanism_of_Action cluster_0 Cyclopropane-Fused Enediyne Pathway cluster_1 Traditional Enediyne Pathway A Cyclopropane-Fused Enediyne B Myers-Saito Cycloaromatization A->B Trigger C Initial Diradical B->C D Cyclopropane Ring-Opening (Radical Clock) C->D E Rearranged, More Stable Diradical D->E F Enhanced DNA Cleavage E->F G Traditional Enediyne H Bergman/Myers-Saito Cycloaromatization G->H Trigger I Diradical H->I J DNA Cleavage I->J

Figure 1. Comparative signaling pathways of cyclopropane-fused and traditional enediynes.

Performance Comparison: Enhanced Cytotoxicity

Experimental data consistently demonstrates the superior cytotoxic potential of cyclopropane-fused enediynes compared to their non-cyclopropane counterparts. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a series of maleimide-based enediynes with and without a cyclopropane moiety against the HeLa human cervical cancer cell line.

CompoundCyclopropane MoietyIC50 (µM) against HeLa cells[2]
EDY-A Yes 7.90
EDY-BNo> 25
EDY-C Yes 9.80
EDY-DNo15.4
EDY-E Yes 2.00
EDY-FNo4.50

The data clearly indicates that the presence of a cyclopropane ring (compounds EDY-A, EDY-C, and EDY-E) leads to a significant increase in cytotoxicity, with IC50 values in the low micromolar range.

Comparison with Alternative Enediyne Scaffolds

To provide a broader context, the activity of cyclopropane-fused enediynes can be compared to other well-known enediyne families, such as dynemicin A and neocarzinostatin analogues.

  • Dynemicin A Analogues: These compounds feature a distinct anthraquinone core fused to the enediyne ring. Structure-activity relationship (SAR) studies on dynemicin A analogues have revealed that modifications to the anthraquinone moiety and the carbamate group significantly impact their biological activity.[3][4] While highly potent, the complexity of their synthesis can be a drawback.

  • Neocarzinostatin Analogues: Neocarzinostatin is a chromoprotein, where the enediyne chromophore is non-covalently bound to an apoprotein. SAR studies have shown that modifications to the amino and carboxyl groups of the apoprotein can affect the stability and biological activity of the complex.[5][6]

The modular synthesis and potent activity of cyclopropane-fused enediynes present them as attractive alternatives to these more complex natural product-derived scaffolds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • Culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the enediyne compounds in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate (24h) A->B C Add Enediyne Compounds B->C D Incubate (48-72h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Dissolve Formazan in DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Figure 2. Workflow for the MTT cytotoxicity assay.

DNA Cleavage Assay (Agarose Gel Electrophoresis)

This assay is used to visualize the ability of enediynes to induce single- and double-strand breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Enediyne compounds

  • Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Agarose

  • TAE or TBE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture containing the supercoiled plasmid DNA (e.g., 0.5 µg) and the enediyne compound at various concentrations in the reaction buffer.

  • Incubate the mixture at 37°C for a specified time (e.g., 1-4 hours).

  • Stop the reaction by adding the DNA loading dye.

  • Prepare a 1% agarose gel in TAE or TBE buffer containing ethidium bromide.

  • Load the samples into the wells of the agarose gel.

  • Run the gel electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.

  • Visualize the DNA bands under UV light. The supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid DNA will migrate at different rates, allowing for the assessment of DNA cleavage.

DNA_Cleavage_Assay_Workflow A Incubate Plasmid DNA with Enediyne B Add Loading Dye A->B C Load Samples onto Agarose Gel B->C D Run Gel Electrophoresis C->D E Stain and Visualize DNA under UV Light D->E F Analyze DNA Cleavage (Form I, II, III) E->F

Figure 3. Workflow for the DNA cleavage assay.

Conclusion

The incorporation of a cyclopropane ring into the enediyne scaffold is a highly effective strategy for enhancing their antitumor properties. The resulting cyclopropane-fused enediynes exhibit superior cytotoxicity due to a unique radical clock mechanism that promotes more efficient DNA cleavage. This comparative guide highlights the significant potential of these compounds in the development of novel cancer chemotherapeutics and provides the necessary experimental framework for their further investigation.

References

The Decisive Role of Noncovalent Interactions in Stereoselective Cyclopropanation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle forces that govern stereochemical outcomes is paramount. In the realm of cyclopropanation, a key reaction in the synthesis of pharmaceuticals and bioactive molecules, the targeted manipulation of noncovalent interactions has emerged as a powerful strategy for achieving high stereoselectivity. This guide provides a comparative analysis of different catalytic systems, highlighting the critical role of noncovalent interactions in directing the stereochemical course of the reaction. Experimental data is presented to support these comparisons, along with detailed protocols and a conceptual workflow for the analysis of these transient yet impactful forces.

Unveiling the Directors of Stereoselectivity: A Data-Driven Comparison

The stereochemical outcome of a cyclopropanation reaction is often dictated by the catalyst's ability to create a chiral environment that favors the formation of one stereoisomer over others. This is largely achieved through a network of noncovalent interactions between the catalyst, the carbene precursor, and the olefin. Here, we compare the performance of several prominent catalytic systems in the well-studied cyclopropanation of styrene with ethyl diazoacetate (EDA), focusing on how the nature of the catalyst influences diastereoselectivity (trans/cis) and enantioselectivity.

Catalyst SystemCatalystDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee) of trans-isomer (%)Key Noncovalent Interactions Implicated
Dirhodium(II) Catalysts Rh₂(S-DOSP)₄>95:598Hydrogen bonding, π-π stacking, steric repulsion
Rh₂(S-PTAD)₄>95:594Hydrogen bonding, steric hindrance
Rh₂(OAc)₄ (achiral)75:25N/ASteric repulsion
Copper(I) Catalysts Cu(I)-Box94:699Lewis acid-base interaction, steric shielding
Biocatalysts Engineered Myoglobin>99:1>99Hydrogen bonding, hydrophobic interactions, shape complementarity
Organocatalysts Chiral Phosphoric Acid90:1095Hydrogen bonding, ion pairing

Analysis: The data clearly demonstrates that chiral catalysts significantly enhance both diastereoselectivity and enantioselectivity compared to their achiral counterparts. Dirhodium(II) catalysts with chiral ligands, such as DOSP and PTAD, effectively control the orientation of the incoming olefin through a combination of hydrogen bonding between the ligand and the carbene's ester group, as well as steric interactions.[1][2] Copper(I)-Box complexes create a chiral pocket that shields one face of the carbene, leading to high enantioselectivity. Engineered biocatalysts, like myoglobin variants, offer exceptional control by precisely positioning the substrates within the active site through a multitude of well-defined noncovalent interactions.[3] Chiral phosphoric acid organocatalysts utilize strong hydrogen bonds and ion pairing to organize the transition state assembly.

Experimental Protocols: A Closer Look at the Methodology

Reproducibility is the cornerstone of scientific advancement. The following provides a detailed, generalized protocol for a typical dirhodium(II)-catalyzed stereoselective cyclopropanation of styrene with ethyl diazoacetate.

General Procedure for Dirhodium(II)-Catalyzed Cyclopropanation:

  • Catalyst Preparation: A solution of the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.005 mol%) in a dry, inert solvent such as dichloromethane (DCM) or toluene is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: To the catalyst solution, styrene (1.0 equiv.) is added. The reaction mixture is then cooled to the desired temperature (typically ranging from -78 °C to room temperature).

  • Addition of Diazo Compound: A solution of ethyl diazoacetate (1.2 equiv.) in the same solvent is added dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction is quenched by the addition of a small amount of a suitable quenching agent (e.g., acetic acid). The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure cyclopropane products.

  • Analysis: The diastereomeric ratio is determined by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.

Visualizing the Invisible: A Workflow for Analyzing Noncovalent Interactions

The rational design of stereoselective catalysts hinges on a deep understanding of the noncovalent interactions at play in the transition state. Computational chemistry provides powerful tools to visualize and quantify these fleeting interactions. The following workflow outlines the key steps in a typical computational analysis of a stereoselective cyclopropanation reaction.

G Computational Workflow for Analyzing Noncovalent Interactions cluster_0 Model Building cluster_1 Quantum Mechanical Calculations cluster_2 Analysis of Noncovalent Interactions cluster_3 Correlation with Experimental Results A 1. Construct 3D Models of Reactants and Catalyst B 2. Propose Plausible Transition State Geometries A->B C 3. Perform Transition State (TS) Search (DFT) B->C D 4. Characterize TS by Frequency Calculation C->D E 5. Calculate Interaction Energies D->E F 6. Generate Non-Covalent Interaction (NCI) Plots E->F G 7. Visualize and Quantify Key Interactions F->G H 8. Compare Calculated Energy Differences with Experimental Stereoselectivities (dr, ee) G->H I 9. Rationalize Stereochemical Outcome H->I

Caption: A computational workflow for the analysis of noncovalent interactions in stereoselective cyclopropanation.

This workflow begins with the construction of 3D models of the reactants and catalyst, followed by the proposition of plausible transition state geometries. Quantum mechanical calculations, typically using Density Functional Theory (DFT), are then employed to locate and verify the transition states and to calculate their relative energies. The core of the analysis lies in the generation of Non-Covalent Interaction (NCI) plots.[4][5] These plots provide a visual representation of the regions of space where noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are significant. By color-coding these regions based on the nature and strength of the interaction, researchers can pinpoint the key noncovalent forces that stabilize the transition state leading to the major stereoisomer and destabilize the transition states leading to minor stereoisomers. Finally, the calculated energy differences between the competing transition states are correlated with the experimentally observed diastereomeric ratios and enantiomeric excesses to validate the computational model and provide a robust explanation for the stereochemical outcome.

The Logic of Stereoselection: A Mechanistic Overview

The stereoselectivity in metal-catalyzed cyclopropanation is determined at the stage of the reaction between the metal-carbene intermediate and the olefin. The chiral ligands on the metal center create a specific three-dimensional environment that dictates the trajectory of the olefin's approach.

G Stereodetermining Step in Catalytic Cyclopropanation Catalyst Chiral Catalyst Carbene Chiral Metal-Carbene Intermediate Catalyst->Carbene Diazo Diazo Compound (e.g., EDA) Diazo->Carbene TS_major Favored Transition State (Lower Energy) Carbene->TS_major TS_minor Disfavored Transition State (Higher Energy) Carbene->TS_minor Olefin Olefin (e.g., Styrene) Olefin->TS_major Olefin->TS_minor Major_Product Major Stereoisomer TS_major->Major_Product Minor_Product Minor Stereoisomer TS_minor->Minor_Product NCI Noncovalent Interactions (H-bonding, sterics, etc.) NCI->TS_major NCI->TS_minor

References

Cyclopropyl vs. Gem-Dimethyl Groups: A Comparative Guide to Bioisosteric Replacement in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Bioisosteres with Supporting Experimental Data

In the intricate process of drug design and optimization, the strategic replacement of functional groups—a technique known as bioisosterism—is a cornerstone for enhancing a compound's pharmacological and pharmacokinetic profile. Among the myriad of bioisosteric replacements, the substitution between a cyclopropyl and a gem-dimethyl group is a frequently employed tactic to modulate a drug candidate's metabolic stability, potency, and overall disposition. This guide provides a comprehensive comparison of these two critical moieties, supported by experimental data and detailed methodologies, to inform rational drug design.

At a Glance: Key Physicochemical and Pharmacological Differences

The choice between a cyclopropyl and a gem-dimethyl group can significantly impact a drug molecule's properties. The cyclopropyl group, with its rigid, strained ring system, offers a unique electronic and conformational profile. In contrast, the gem-dimethyl group provides steric bulk and increased lipophilicity.

PropertyCyclopropyl GroupGem-Dimethyl GroupRationale for Interchange
Metabolic Stability Generally higher due to strong C-H bonds, making it less susceptible to CYP450-mediated oxidation.[1]Can be more susceptible to oxidation at the methyl groups.To mitigate bioactivation pathways associated with the cyclopropyl ring, particularly when adjacent to an amine.[1]
Bioactivation Risk Can undergo P450-mediated ring-opening to form reactive metabolites, leading to the formation of glutathione (GSH) conjugates.[1]Generally lower risk of forming reactive metabolites through ring-opening.To enhance safety by avoiding the formation of potentially toxic reactive metabolites.[1]
Potency Can contribute to potency through conformational restriction and favorable interactions with the target protein.Can enhance potency by filling hydrophobic pockets within the target's binding site.[1]To optimize binding interactions and improve inhibitory activity.
Lipophilicity (LogP) Generally lower lipophilicity compared to a gem-dimethyl group.Higher lipophilicity, which can influence solubility, permeability, and plasma protein binding.To modulate the overall lipophilicity of the molecule to achieve a desired ADME profile.
Conformational Rigidity High, locks the conformation of adjacent substituents.Provides steric hindrance and can influence the preferred conformation of the molecule.To explore different conformational spaces and optimize target engagement.

Case Study: Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

A notable example of the strategic interchange between cyclopropyl and gem-dimethyl groups comes from the development of inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase by Bristol-Myers Squibb. During the optimization of a series of potent inhibitors, it was discovered that compounds containing a cyclopropyl moiety were susceptible to NADPH-dependent bioactivation.[1] This metabolic pathway led to the formation of multiple glutathione (GSH) conjugates, indicating the generation of reactive electrophilic intermediates.[1]

The proposed mechanism involved the P450-mediated abstraction of a hydrogen atom from the cyclopropyl ring, leading to a radical intermediate that could undergo ring opening and subsequent reaction with GSH.[1] To circumvent this bioactivation pathway, medicinal chemists replaced the problematic cyclopropyl group with a gem-dimethyl group. This bioisosteric replacement successfully averted the formation of reactive metabolites, leading to a safer pharmacological profile.[1]

While specific quantitative data for a direct head-to-head comparison of a cyclopropyl and a gem-dimethyl analog from this series is not publicly available in a tabular format, the strategic decision to make this switch underscores the critical role of the gem-dimethyl group in mitigating metabolism-related safety concerns associated with the cyclopropyl ring.

Experimental Protocols

The evaluation of the impact of bioisosteric replacements relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments cited in the context of comparing cyclopropyl and gem-dimethyl substituted compounds.

Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology:

  • Preparation of Microsomes: Pooled human liver microsomes are thawed on ice. A reaction mixture is prepared containing a phosphate buffer (pH 7.4) and the microsomal protein at a final concentration of 0.5-1.0 mg/mL.

  • Compound Incubation: The test compound (from a DMSO stock solution, final concentration typically 1 µM) is added to the microsomal mixture and pre-warmed at 37°C for 5 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating solution.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the protein. The supernatant is then transferred for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Aqueous Solubility Assay (Kinetic)

Objective: To measure the kinetic solubility of a compound in an aqueous buffer, which is relevant for early drug discovery screening.

Methodology:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO (e.g., 10 mM).

  • Addition to Buffer: A small volume of the DMSO stock is added to a phosphate-buffered saline (PBS) solution (pH 7.4) in a microplate well. The final DMSO concentration is typically kept low (e.g., <1%).

  • Incubation and Shaking: The plate is sealed and shaken at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.

  • Filtration: The solution is filtered through a filter plate to remove any precipitated compound.

  • Quantification: The concentration of the compound in the filtrate (the soluble fraction) is determined. This can be done by various methods, including:

    • UV-Vis Spectroscopy: Measuring the absorbance at the compound's λmax.

    • LC-MS/MS: For higher sensitivity and specificity.

  • Data Analysis: The solubility is reported in µg/mL or µM.

Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Reagents:

    • Receptor Source: Cell membranes or purified protein containing the target receptor.

    • Radioligand: A radioactively labeled ligand with known high affinity for the receptor.

    • Test Compound: The compound for which the affinity is to be determined.

    • Assay Buffer: A buffer optimized for the receptor-ligand binding interaction.

  • Incubation: The receptor preparation, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound are incubated together in a microplate.

  • Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.

  • Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the decision-making process in bioisosteric replacement and a representative signaling pathway that could be modulated by a drug candidate.

bioisosteric_replacement_logic Lead_Compound Lead Compound (with Cyclopropyl Group) Metabolic_Instability Metabolic Instability (Bioactivation Observed) Lead_Compound->Metabolic_Instability Metabolism Assay Poor_Potency Suboptimal Potency Lead_Compound->Poor_Potency Binding/Functional Assay ADME_Issues Poor ADME Properties Lead_Compound->ADME_Issues Solubility/Permeability Assay Optimized_Compound Optimized Compound (with gem-Dimethyl Group) Metabolic_Instability->Optimized_Compound Replace Cyclopropyl with gem-Dimethyl Poor_Potency->Optimized_Compound Replace Cyclopropyl with gem-Dimethyl ADME_Issues->Optimized_Compound Replace Cyclopropyl with gem-Dimethyl

Caption: Logical workflow for the bioisosteric replacement of a cyclopropyl group with a gem-dimethyl group to address common drug discovery challenges.

p38_MAPK_pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2_3 MK2/3 p38_MAPK->MK2_3 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Inflammation Inflammation (e.g., TNF-α, IL-6 production) MK2_3->Inflammation Transcription_Factors->Inflammation Inhibitor p38 Inhibitor (Drug Candidate) Inhibitor->p38_MAPK inhibits

Caption: Simplified p38 MAPK signaling pathway, a common target for anti-inflammatory drug discovery where cyclopropyl and gem-dimethyl groups may be utilized in inhibitor design.

Conclusion

The choice between a cyclopropyl and a gem-dimethyl group is a nuanced decision in drug design, driven by the specific challenges encountered during lead optimization. The cyclopropyl group can be a valuable tool for enhancing metabolic stability and providing conformational constraint. However, its potential for bioactivation necessitates careful evaluation. The gem-dimethyl group serves as an effective bioisosteric replacement to mitigate this risk, while also offering the potential to improve potency through enhanced hydrophobic interactions. By understanding the distinct properties of each group and employing the appropriate experimental assays, medicinal chemists can make informed decisions to design safer and more efficacious drug candidates.

References

Safety Operating Guide

Safe Disposal of Cyclopropane, 1-ethynyl-1-(1-propynyl-): An Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of highly reactive chemical compounds is paramount to ensuring laboratory safety and environmental compliance. Cyclopropane, 1-ethynyl-1-(1-propynyl-), due to its strained cyclopropane ring and two acetylenic functional groups, is classified as a highly energetic and reactive material. The lack of specific safety data sheet (SDS) information for disposal necessitates a cautious approach based on established protocols for similar hazardous substances.[1]

Immediate Safety Considerations:

  • High Reactivity: The presence of ethynyl and propynyl groups suggests a high degree of reactivity. Such compounds can be flammable and may form sensitive, explosive metallic compounds.[2]

  • Energetic Material: Due to its structure, this compound should be treated as a potential explosive or high-energy material.[3] Storage of such materials should be minimized, and they should be protected from heat, sparks, and open flames.[3][4]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including flame-resistant lab coats, safety goggles, face shields, and suitable gloves, must be worn.[5] All manipulations should be conducted in a certified chemical fume hood.

Chemical and Physical Properties

A summary of the known and calculated properties for Cyclopropane, 1-ethynyl-1-(1-propynyl-) is provided below. This data is essential for understanding its behavior and potential hazards.

PropertyValueUnitSource
Molecular FormulaC₈H₈-Cheméo[6]
Molecular Weight104.15 g/mol Cheméo[6]
Enthalpy of Formation (gas, standard conditions)443.79kJ/molJoback Calculated[6]
Standard Gibbs Free Energy of Formation497.61kJ/molJoback Calculated[6]
Normal Boiling Point388.54KJoback Calculated[6]
Ionization Energy8.88eVNIST[6]
LogP (Octanol/Water Partition Coefficient)1.423-Crippen Calculated[6]
Critical Pressure4426.72kPaJoback Calculated[6]
Critical Temperature619.54KJoback Calculated[6]
Disposal Procedures

The disposal of Cyclopropane, 1-ethynyl-1-(1-propynyl-) must be handled with extreme caution and in strict accordance with institutional and regulatory guidelines. Under no circumstances should this compound or its residues be disposed of down the drain. [3]

The proper disposal route depends on the form of the waste:

1. Unused or Expired Pure Compound:

  • Do Not Attempt to Quench: Unwanted, expired, or excess quantities of the pure compound should not be neutralized or quenched by laboratory personnel.

  • Contact EHS: The container should be securely sealed, properly labeled as hazardous waste, and segregated from other waste streams. Contact your institution's Environmental Health and Safety (EHS) department for immediate pickup and disposal.

2. Empty Containers:

  • Treat as Hazardous Waste: "Empty" containers that held Cyclopropane, 1-ethynyl-1-(1-propynyl-) will contain residual material and must be treated as hazardous waste.

  • Do Not Rinse or "Air-Quench": Do not attempt to rinse the container or quench the residue. Securely cap the container.

  • Label and Segregate: Label the container with a hazardous waste tag indicating the residual chemical and request a pickup from EHS.

3. Reaction Mixtures:

  • Quenching is Part of the Experiment: Any reaction mixture containing this compound must be carefully and completely quenched as the final step of the experimental procedure.

  • Controlled Quenching: The quenching process must be performed under an inert atmosphere (e.g., nitrogen or argon) and in a cooled reaction vessel (e.g., ice bath) to manage the exothermic reaction.

  • Collect as Hazardous Waste: Once quenched, the resulting mixture should be collected in a designated hazardous waste container. The container must be accurately labeled with all of its chemical constituents.

Experimental Protocol: General Quenching of Reactive Acetylenic Compounds

This protocol provides a general methodology for quenching reaction mixtures containing highly reactive acetylenic compounds. This procedure should be adapted based on the specific scale and reagents of the experiment and performed only by trained personnel.

Materials:

  • Reaction flask containing the acetylenic compound under an inert atmosphere.

  • Cooling bath (ice/water or dry ice/acetone).

  • Inert solvent (e.g., toluene, heptane).[5]

  • Quenching agent sequence:

    • Isopropanol (less reactive).[5]

    • Methanol (more reactive).[5]

    • Water (most reactive).[5]

  • Addition funnel or syringe pump for controlled addition.

  • Appropriate PPE.

Procedure:

  • Cool the Reaction Mixture: Ensure the reaction flask is securely clamped in a cooling bath and maintained at a low temperature (e.g., 0 °C) to control the rate of reaction.

  • Dilute if Necessary: If the reaction mixture is concentrated, dilute it with a high-boiling point inert solvent like toluene to help dissipate heat.

  • Slow Addition of Isopropanol: Slowly add isopropanol to the cooled, stirred reaction mixture. The addition rate should be controlled to prevent a rapid temperature increase or excessive gas evolution.[5] Continue adding isopropanol until the exothermic reaction subsides.

  • Addition of Methanol: Once the reaction with isopropanol is complete, slowly add methanol as a more reactive quenching agent to ensure all the highly reactive material has been consumed.[5]

  • Final Quench with Water: After the reaction with methanol is complete, very slowly and cautiously add water to neutralize any remaining reactive species.[5] Be aware that even after the addition of alcohols, some materials can still react violently with water.[7]

  • Warm to Room Temperature: Once the additions are complete and the reaction is quiescent, allow the mixture to slowly warm to room temperature while still under stirring.

  • Waste Collection: Transfer the fully quenched mixture to a properly labeled hazardous waste container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Cyclopropane, 1-ethynyl-1-(1-propynyl-).

DisposalWorkflow cluster_scenarios Select Waste Type cluster_actions Disposal Actions start Waste Identification: Cyclopropane, 1-ethynyl-1-(1-propynyl-) pure_compound Unused/Expired Pure Compound start->pure_compound empty_container Empty Container with Residue start->empty_container reaction_mixture Reaction Mixture Containing Compound start->reaction_mixture do_not_quench DO NOT QUENCH pure_compound->do_not_quench empty_container->do_not_quench quench_protocol Perform Controlled Quench (Part of Experiment) reaction_mixture->quench_protocol label_waste Securely Seal and Label as Hazardous Waste do_not_quench->label_waste collect_waste Collect in Labeled Hazardous Waste Container quench_protocol->collect_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs collect_waste->contact_ehs

Caption: Disposal decision workflow for Cyclopropane, 1-ethynyl-1-(1-propynyl-).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.